Benzohydroxamic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUYMSGMPQMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32685-16-8 (mono-potassium salt) | |
| Record name | Benzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025421 | |
| Record name | Benzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic crystals or light beige solid. (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Explodes (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
495-18-1 | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzhydroxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Hydroxybenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxybenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YW73872D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
259 to 266 °F (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzhydroxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Theoretical Conformational Analysis of Benzohydroxamic Acid: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzohydroxamic acid (BHA) is a molecule of significant interest in medicinal chemistry and materials science, primarily due to its metal-chelating properties. Its biological and chemical activity is intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth theoretical analysis of the conformational landscape of this compound, focusing on its tautomeric and rotameric forms. We present a summary of quantitative data from computational studies, detail the methodologies for theoretical and experimental conformational analysis, and provide visualizations of the conformational relationships and analytical workflows. This guide is intended to serve as a comprehensive resource for researchers working with hydroxamic acids and related compounds.
Introduction
Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. They exhibit a rich conformational isomerism due to restricted rotation around the C-N amide bond and tautomerism involving the keto and enol (or imidic acid) forms.[1][2] this compound, as a simple aromatic hydroxamic acid, serves as a model system for understanding the conformational preferences that govern the activity of more complex derivatives.
The conformational state of BHA is crucial for its biological activity, particularly its role as an inhibitor of enzymes such as histone deacetylases and matrix metalloproteinases. The specific arrangement of the carbonyl, hydroxyl, and N-H groups dictates the molecule's ability to coordinate with metal ions in the active sites of these enzymes. Therefore, a thorough understanding of the relative stabilities of different conformers and the energy barriers to their interconversion is essential for the rational design of new drugs.
This guide summarizes the key findings from theoretical studies on the conformational analysis of this compound, providing quantitative data on the relative energies and geometries of its stable forms.
Conformational Landscape of this compound
The conformational space of this compound is primarily defined by two phenomena:
-
Z/E Isomerism: Arising from the partial double bond character of the C-N amide bond, leading to two planar conformers: the Z (cis) and E (trans) isomers.[1]
-
Keto-Enol Tautomerism: The equilibrium between the amide (keto) form and the imidic acid (enol or oxime) form.[3]
Combining these two factors results in four principal conformers of this compound, as depicted in the diagram below.
Quantitative Conformational Data
Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the relative stabilities and geometric parameters of the different conformers of this compound. The Z-amide (keto) form is consistently found to be the most stable conformer in both the gas phase and in solution.[1]
Relative Energies of Conformers
The relative Gibbs free energies of the four main conformers of this compound, as calculated by DFT, are summarized in Table 1. The Z-amide conformer is the global minimum, with the other conformers being significantly higher in energy.
| Conformer/Tautomer | Relative Gibbs Energy (kcal/mol) | Stability Order |
| Z-amide (keto) | 0.00 | 1 (Most Stable) |
| E-amide (keto) | > 0 | 2 |
| Z-oxime (enol) | > E-amide | 3 |
| E-oxime (enol) | > Z-oxime | 4 (Least Stable) |
Key Geometric Parameters
| Parameter | Z-amide (keto) | E-amide (keto) | Z-oxime (enol) | E-oxime (enol) |
| Bond Length (Å) | ||||
| C=O | ~1.23 | ~1.23 | - | - |
| C-N | ~1.36 | ~1.36 | ~1.30 | ~1.30 |
| N-O | ~1.40 | ~1.40 | ~1.42 | ~1.42 |
| C=N | - | - | ~1.28 | ~1.28 |
| C-OH (enol) | - | - | ~1.35 | ~1.35 |
| Dihedral Angle (°) | ||||
| O=C-N-O | ~0 | ~180 | - | - |
| C-N-O-H | ~0 | ~180 | - | - |
| HO-C=N-O | - | - | ~0 | ~180 |
Methodologies for Conformational Analysis
The conformational analysis of this compound is a synergistic process that combines computational modeling with experimental validation.
Computational Protocols
A typical workflow for the theoretical conformational analysis of this compound is outlined below.
A common and robust computational approach for the conformational analysis of hydroxamic acids involves the use of Density Functional Theory (DFT).[1] A typical protocol includes:
-
Initial Structure Generation: The starting geometries for all possible conformers (Z/E isomers and keto/enol tautomers) are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. A widely used functional and basis set combination is B3LYP with a 6-311++G** basis set.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and other thermochemical data.
-
Single Point Energy Calculations: To obtain more accurate relative energies, single point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Modeling: To simulate the effect of a solvent on the conformational equilibrium, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed.[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. For this compound, NMR can be used to determine the relative populations of the Z and E isomers.
Key NMR Experiments:
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the vicinity of the amide bond are sensitive to the conformation. In many cases, separate signals can be observed for the Z and E isomers, allowing for their quantification by integration.[4][5]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons, which can help in the unambiguous assignment of the Z and E conformations.
General NMR Protocol for Conformer Quantification:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and/or ¹³C NMR spectra are acquired at a specific temperature. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between scans, which may require long relaxation delays.
-
Signal Assignment: The signals corresponding to the Z and E isomers are assigned based on chemical shift predictions, coupling constants, or NOE data.
-
Integration and Quantification: The relative populations of the Z and E conformers are determined by integrating the corresponding well-resolved signals.
Conclusion
The theoretical conformational analysis of this compound reveals a complex energetic landscape dominated by the Z-amide (keto) conformer. The significant energy differences between the stable forms suggest that BHA exists predominantly in this conformation under normal conditions. This knowledge is of paramount importance for understanding its chemical reactivity and biological activity, particularly its metal-chelating properties. The combination of high-level computational methods and experimental validation through NMR spectroscopy provides a robust framework for elucidating the conformational preferences of hydroxamic acids and their derivatives, thereby guiding the development of new therapeutic agents and functional materials.
References
A Technical Guide to the Computational Analysis of Benzohydroxamic Acid Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to study the properties of benzohydroxamic acid (BHA) and its derivatives. This compound is a versatile organic compound with a core structure that is pivotal in medicinal chemistry, particularly as a zinc-binding group in enzyme inhibitors, and in materials science as a chelating agent. Computational studies, including Density Functional Theory (DFT) and molecular docking, are indispensable tools for elucidating its electronic structure, reactivity, and interaction with biological targets.
Theoretical and Structural Properties of this compound
Computational chemistry provides profound insights into the intrinsic properties of BHA. DFT calculations are particularly powerful for determining its structural stability, electronic characteristics, and reactivity.
1.1. Tautomerism and Conformational Stability
This compound exists as a mixture of amide and imide tautomers, with each tautomer having Z and E conformers.[1] Computational studies have shown that the Z-amide conformer is the most stable form in both the gas phase and aqueous solutions.[1] This stability is crucial for its recognition and binding to molecular targets. The electronic properties and Natural Bond Orbital (NBO) analysis indicate that BHA is a chemically hard and stable molecule.[1]
1.2. Electronic and Reactivity Descriptors
DFT calculations are employed to determine key quantum chemical descriptors that govern the reactivity of BHA. These descriptors are essential for understanding its behavior as a corrosion inhibitor and its interaction with metal ions in enzyme active sites.[2]
| Property | Description | Typical Computational Finding |
| HOMO (Highest Occupied MO) | The energy of the outermost electron orbital; relates to the ability to donate electrons. | High HOMO energy suggests a good capacity to donate electrons to a metal surface or cation.[2] |
| LUMO (Lowest Unoccupied MO) | The energy of the lowest empty orbital; relates to the ability to accept electrons. | A low LUMO energy indicates a propensity to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | The difference between HOMO and LUMO energies; a smaller gap suggests higher reactivity. | A small energy gap is often correlated with higher inhibition efficiency for corrosion. |
| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud; hard molecules are less reactive. | BHA is considered a hard molecule, contributing to its overall stability.[1] |
| Acidity | BHA can deprotonate from either the N-H (N-acid) or O-H group (O-acid). | The relative stabilities of the resulting anions suggest BHA primarily behaves as an N-acid.[1] |
1.3. Experimental Protocol: Density Functional Theory (DFT) Calculations
Detailed methodologies are critical for the reproducibility and validation of computational results.
-
Software: Quantum chemistry packages like Gaussian, ORCA, or Quantum ESPRESSO are commonly used.[3][4][5][6] Wavefunction analysis is often performed with tools like Multiwfn.[2]
-
Method Selection:
-
Functional: A functional that accurately describes the system is chosen. Common choices include B3LYP for general-purpose calculations and M06-2X for systems where non-covalent interactions are important.[5][6]
-
Basis Set: The basis set determines the accuracy of the orbital representation. Pople-style basis sets like 6-31G(d) are used for initial optimizations, while larger sets like 6-311++G(2d,2p) are used for final energy calculations.[5]
-
-
Calculation Steps:
-
Geometry Optimization: The molecular structure of the BHA conformer is optimized to find its lowest energy state.
-
Frequency Calculation: Performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are run on the optimized geometry to derive electronic properties like HOMO/LUMO energies, molecular electrostatic potential, and NBO analysis.
-
Solvation Modeling: To simulate behavior in solution, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are applied.[5]
-
Visualization of BHA Tautomerism
The following diagram illustrates the key tautomeric forms of this compound.
Role in Drug Development: Molecular Docking Studies
BHA is a well-established zinc-binding pharmacophore, making it a cornerstone for designing inhibitors of zinc-dependent enzymes, most notably Histone Deacetylases (HDACs).[7][8] Molecular docking is the primary computational tool used to predict the binding orientation and affinity of BHA derivatives within an enzyme's active site.
2.1. Mechanism of Action as an HDAC Inhibitor
HDACs are crucial epigenetic regulators and are validated targets in oncology.[7][8] The catalytic mechanism of HDACs involves a zinc ion (Zn²⁺) that activates a water molecule to hydrolyze the acetyl-lysine substrate. BHA-based inhibitors function by displacing this water molecule and coordinating the zinc ion through the bidentate chelation of their carbonyl and hydroxyl oxygen atoms.[9]
2.2. Quantitative Docking Data
Molecular docking studies provide quantitative estimates of binding affinity, which help prioritize compounds for synthesis and biological testing.
| Compound Class / Derivative | Target Protein | Docking Score / Binding Affinity (ΔG) | Key Findings |
| Benzothiazole-Hydroxamic Acid Hybrids | HDAC8 | -6.3 to -9.5 kcal/mol | Showed higher predicted affinity than the approved drug Vorinostat (-5.4 kcal/mol).[10] |
| Novel Hydroxamic Acid Derivative (H34) | HDAC2 | LibDock Score: 153.22 | Scored significantly higher than the reference compound SAHA (126.37).[7] |
| Benzyloxyacetohydroxamic Acids | E. coli LpxC | Kᵢ = 66 nM (for compound 21) | Docking rationalized the structure-activity relationships of potent inhibitors.[11] |
| 2-(3-benzoylphenyl)propanohydroxamic acid | MMPs, COX | - | Flexible docking explained dual-inhibitory activity.[12][13] |
2.3. Experimental Protocol: Molecular Docking
A typical molecular docking workflow is essential for screening virtual libraries of BHA-based compounds.
-
Software: Widely used programs include AutoDock Vina, Schrödinger Suite (Glide), and Discovery Studio (LibDock).[3][7]
-
Workflow Steps:
-
Protein Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: 2D structures of BHA derivatives are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Binding Site Definition: A grid box is defined around the active site of the enzyme, typically centered on the catalytic zinc ion and encompassing the known binding pocket.
-
Docking Execution: The software systematically samples different conformations and orientations (poses) of the ligand within the grid box, scoring each pose using a scoring function that estimates binding affinity.
-
Pose Analysis: The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and, critically, the coordination of the hydroxamic acid group to the active site zinc ion.[7]
-
ADMET Prediction: Post-docking, computational tools like the SwissADME server are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising candidates, ensuring they have drug-like characteristics.[10]
-
Visualization of a Computational Drug Discovery Workflow
This diagram outlines a standard pipeline for the in-silico design of BHA-based enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. Synthesis, spectral investigation, biological efficacy, and computational evaluation of the hydroxamic acid chelator and its Zn(II) metal complex with potent anticancer activity | European Journal of Chemistry [eurjchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Molecular docking, synthesis and preliminary... | F1000Research [f1000research.com]
- 11. Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of Benzohydroxamic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for benzohydroxamic acid, a compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented here are for ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the exchangeable protons of the hydroxamic acid functional group. The chemical shifts can vary depending on the solvent used.
| Proton Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |
| Aromatic Protons (C₆H₅) | 7.24 - 8.32 | CDCl₃ | [1] |
| N-OH Proton | 9.045 - 9.229 | CDCl₃ | [1] |
| NH-OH Fragment | Variable | DMSO | [2] |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |
| Carbonyl Carbon (C=O) | 164.46 - 169.02 | Not Specified | [3] |
| Aromatic Carbons | ~127 - 132 | Methanol | [4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| O-H Stretch | 3114 - 3123 (broad) | [3] |
| N-H Stretch | 3200 | [5] |
| C=O Stretch (Amide I) | 1600 - 1614 | [3][5] |
| C-N Stretch | 1436 - 1494 | [3] |
| N-O Stretch | 915 | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are sensitive to the solvent and pH.
| Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| 0.01 N HCl | 229 | 8790 | [6] |
| 0.01 N HCl | 265 | 1110 | [6] |
| 0.01 N NaOH | 265 | 6820 | [6] |
Experimental Protocols & Workflows
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
-
Instrument Setup: The NMR spectrometer (e.g., Bruker AC-300) is set up with the appropriate lock solvent.[7] Default shim settings are typically recalled and can be manually optimized by shimming on the lock signal to improve the magnetic field homogeneity.[8]
-
Data Acquisition: The ¹H or ¹³C NMR spectrum is acquired by running a set number of scans. For ¹H NMR, a single scan may be sufficient if the sample concentration is high enough.[8] For ¹³C NMR, multiple scans are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of this compound is combined with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is thoroughly ground to a very fine powder to minimize light scattering.[9][10]
-
Pellet Formation: The powdered mixture is transferred to a die press. A pressure of several tons is applied to form a thin, transparent pellet.[9] Absorbed moisture can lead to interfering bands around 3450 cm⁻¹ and 1640 cm⁻¹.[10]
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the path of the IR beam of an FTIR spectrometer. The sample spectrum is recorded.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, water, or buffered solutions) in a volumetric flask.[11] Serial dilutions are performed to obtain a series of solutions with known concentrations.
-
Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The desired wavelength range for the scan is set (e.g., 200-400 nm).[11]
-
Data Acquisition: A quartz cuvette is filled with the solvent to be used as a blank. A baseline or reference spectrum of the solvent is recorded.[12] The cuvette is then rinsed and filled with a sample solution, and its absorbance spectrum is recorded. This is repeated for all prepared solutions.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to determine the molar extinction coefficient according to the Beer-Lambert law.
References
- 1. insights.sent2promo.com [insights.sent2promo.com]
- 2. Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ekwan.github.io [ekwan.github.io]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mmrc.caltech.edu [mmrc.caltech.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Quantum Chemical Blueprint of Benzohydroxamic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration into the computational analysis of benzohydroxamic acid, this whitepaper provides a comprehensive overview of its structural, electronic, and vibrational properties as elucidated by quantum chemical calculations. This guide is tailored for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the design and analysis of hydroxamic acid derivatives.
This compound (BHA), a molecule of significant interest in medicinal chemistry and materials science, serves as a cornerstone for the development of a diverse range of therapeutic agents and functional materials. Its versatile applications, including roles as a histone deacetylase (HDAC) inhibitor and a corrosion inhibitor, stem from its unique electronic and structural characteristics.[1][2][3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine these properties at the molecular level, providing invaluable insights for rational drug design and material engineering.[3][4]
This technical guide delves into the core quantum chemical calculations performed on this compound, presenting key quantitative data in a structured format for ease of comparison and analysis. Detailed experimental and computational methodologies are provided to ensure reproducibility and facilitate the application of these techniques in further research.
Molecular Geometry and Tautomerism
A fundamental aspect of this compound's chemistry is its capacity to exist in different tautomeric and conformational forms. The primary forms are the amide and imide tautomers, each of which can exist as Z or E conformers.[1] Computational studies have consistently shown that the Z amide conformer is the most stable form in both the gas phase and aqueous solutions.[1]
Optimized Geometric Parameters
The geometric parameters of the most stable Z-amide conformer of this compound, optimized using DFT, provide a precise three-dimensional picture of the molecule. These parameters are crucial for understanding its interaction with biological targets and material surfaces.
Optimized molecular structure of the Z-amide conformer of this compound.
Table 1: Selected Optimized Bond Lengths and Bond Angles of this compound (Z-amide conformer)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O | 1.23 |
| C-N | 1.36 | |
| N-O | 1.40 | |
| O-H | 0.97 | |
| C-C (ring avg.) | 1.39 | |
| Bond Angles | O=C-N | 122.5 |
| C-N-O | 118.7 | |
| N-O-H | 105.4 |
Note: The values presented are representative and may vary slightly depending on the level of theory and basis set used in the calculation.
Electronic Properties: A Window into Reactivity
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and biological activity.[3] The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability.[1]
Natural Bond Orbital (NBO) analysis further reveals the nature of intramolecular charge transfer and the extent of electron delocalization within the molecule.[1]
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) | Significance |
| HOMO Energy | -6.8 to -7.2 | Electron-donating ability |
| LUMO Energy | -0.5 to -0.9 | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 to 6.5 | Chemical reactivity and stability |
| Dipole Moment | 2.5 to 3.0 D | Polarity and intermolecular interactions |
Note: These values are illustrative and depend on the computational methodology.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is instrumental in identifying sites for electrophilic and nucleophilic attack.
Vibrational Analysis: Fingerprinting the Molecule
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides an experimental fingerprint of a molecule. Quantum chemical calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra.[5][6] The calculated vibrational frequencies for this compound are in good agreement with experimental data, validating the computational model.
Table 3: Key Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | ~3400 | ~3450 |
| N-H stretch | ~3200 | ~3250 |
| C=O stretch | ~1650 | ~1660 |
| C-N stretch | ~1350 | ~1360 |
Note: Calculated frequencies are often scaled to better match experimental values.
Methodologies: A Guide to Computational and Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides a detailed overview of the computational and experimental methods typically employed in the study of this compound.
Computational Protocol: Density Functional Theory (DFT)
A typical DFT workflow for analyzing this compound involves the following steps:
-
Structure Optimization: The initial molecular geometry of this compound is optimized to find the lowest energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[4][5]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.[6]
-
Electronic Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential.[3]
-
NBO Analysis: Natural Bond Orbital analysis is performed to investigate intramolecular interactions and charge delocalization.[1]
A typical workflow for the quantum chemical analysis of this compound using DFT.
Experimental Protocols
-
Synthesis: this compound can be synthesized through various methods, a common one being the reaction of benzoyl chloride with hydroxylamine.
-
Spectroscopic Characterization:
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to observe the electronic transitions.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., DMSO-d₆) to elucidate the molecular structure.[7]
-
Biological Significance: Inhibition of Histone Deacetylases (HDACs)
This compound derivatives are a prominent class of HDAC inhibitors, which are crucial in cancer therapy.[2] The hydroxamic acid moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This interaction is fundamental to their inhibitory activity. Quantum chemical calculations can be employed to study the binding mechanism and to design more potent and selective inhibitors.
Simplified signaling pathway illustrating the inhibition of HDAC by this compound.
Conclusion
Quantum chemical calculations provide a robust and insightful framework for understanding the multifaceted nature of this compound. From elucidating its stable conformations and electronic structure to predicting its vibrational spectra, these computational tools are indispensable for modern chemical research. For professionals in drug development and materials science, leveraging these computational approaches can significantly accelerate the design and discovery of novel molecules with desired properties, ultimately paving the way for new therapeutic interventions and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arxiv.org [arxiv.org]
- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism and Isomerism of Benzohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of benzohydroxamic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding the structural dynamics of this compound is crucial for elucidating its mechanism of action, optimizing its biological activity, and designing novel derivatives.
Introduction to the Structural Diversity of this compound
This compound (BHA), with the chemical formula C₆H₅CONHOH, is not a single, static entity but exists as a dynamic equilibrium of different structural forms. This structural heterogeneity arises from two primary phenomena: tautomerism and isomerism. These structural variations can significantly influence the molecule's physicochemical properties, such as polarity, acidity, and chelating ability, which in turn affect its biological activity and therapeutic potential.[1][2]
Tautomerism in this compound: The Amide-Imide Equilibrium
Hydroxamic acids, including this compound, exhibit keto-enol tautomerism, more accurately described as an amide-imide tautomerism.[1][3] The two primary tautomeric forms are the keto (amide) form and the enol (imide or hydroximic acid) form.[4][5]
-
Keto (Amide) Form: This form features a carbonyl group (C=O) and an N-hydroxy group.
-
Enol (Imide/Hydroximic) Form: This tautomer contains a C=N double bond and two hydroxyl groups, one attached to the carbon and the other to the nitrogen.
In the solid state, X-ray crystallography studies have unequivocally shown that this compound exists in the planar amide (keto) form.[6][7] However, in solution, the tautomeric equilibrium is influenced by factors such as solvent polarity.[5][8] There is evidence to suggest that the imino (enol) form may become observable in less polar solvents.[5] Theoretical studies have also been conducted to understand the relative stabilities of these tautomers in both the gas phase and in solution.[9][10]
Isomerism in this compound: Syn-Anti Conformers
In addition to tautomerism, each tautomeric form of this compound can exist as two geometrical isomers, designated as syn (Z) and anti (E).[4][11] This isomerism arises from the restricted rotation around the C-N bond in the amide form and the C=N bond in the imide form.
-
Syn (Z) Isomer: In the amide form, the hydroxyl group on the nitrogen and the carbonyl oxygen are on the same side of the C-N bond.
-
Anti (E) Isomer: In the amide form, the hydroxyl group on the nitrogen and the carbonyl oxygen are on opposite sides of the C-N bond.
The syn or Z-conformation is generally considered to be the more stable form for hydroxamic acids, a preference that has been supported by both experimental and theoretical studies.[9]
Experimental Protocols for Studying Tautomerism and Isomerism
The characterization of the tautomeric and isomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic equilibria of this compound in solution.
-
¹H NMR: The chemical shifts of the NH and OH protons are particularly sensitive to the tautomeric and isomeric forms.[9] Proton exchange rates between these groups can also provide insights into the dynamics of the system.[9]
-
¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator of the keto-enol equilibrium.[9]
-
¹⁵N NMR: The nitrogen chemical shifts provide unambiguous evidence for the hydroxamic (keto) versus hydroximic (enol) structure in solution.[9]
Generalized Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, CD₃OD). Ensure the solvent is dry to minimize interference from water protons.[9]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer at a controlled temperature.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the different tautomeric and isomeric species present.
-
Variable Temperature Studies: Perform NMR experiments at different temperatures to study the thermodynamics of the equilibria.
-
2D NMR Techniques: Employ 2D NMR techniques such as NOESY to establish the spatial proximity of protons and confirm the syn or anti conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.[6]
Generalized Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the different tautomeric forms. The presence of a strong carbonyl (C=O) stretching band is characteristic of the keto form, while the enol form would exhibit different C=N and O-H stretching frequencies.
Quantitative Data Summary
| Form | State/Solvent | Predominance | Analytical Method | Reference |
| Keto (Amide) | Solid State | Exclusive | X-ray Crystallography | [6][7] |
| Keto (Amide) | DMSO Solution | Predominant | ¹⁵N NMR | [9] |
| Enol (Imide) | Low-Polarity Solvents | Observable | Spectroscopic Studies | [5] |
| Syn (Z) Isomer | Most Conditions | Predominant | NMR and Theoretical Calculations | [9] |
Conclusion
The tautomerism and isomerism of this compound are critical aspects of its chemistry that have profound implications for its application in drug development and other fields. The molecule predominantly exists in the keto (amide) form, particularly in the solid state and in polar aprotic solvents like DMSO. The syn (Z) isomer is generally the more stable conformation. A thorough understanding of these structural equilibria, facilitated by techniques such as NMR spectroscopy and X-ray crystallography, is essential for the rational design of new this compound derivatives with tailored properties and enhanced biological activity. Further quantitative studies are warranted to fully map the tautomeric and isomeric landscape of this compound under diverse physiological and experimental conditions.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. faculty.tru.ca [faculty.tru.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CCCC 2000, Volume 65, Issue 8, Abstracts pp. 1273-1288 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isomerism an introduction ,Geometrical Isomerism Syn Anti isomerism E-Z Isomerism | PPTX [slideshare.net]
The Historical Development of Hydroxamic Acids in Research: A Technical Guide
Hydroxamic acids, organic compounds sharing a common functional group with the structure R-CO-N(OH)-R', have a rich and evolving history in scientific research. Initially explored for their metal-chelating properties, their journey has led them to the forefront of drug development, most notably as potent enzyme inhibitors. This guide provides an in-depth look at their historical development, key experimental protocols, and their impact on molecular biology and medicine.
Early History and Discovery
The first synthesis of a hydroxamic acid is credited to H. Lossen in 1869. For many decades following their discovery, research on hydroxamic acids was primarily focused on their coordination chemistry. Their ability to form stable complexes with a variety of metal ions, particularly iron(III), made them subjects of interest in analytical and inorganic chemistry. A significant early application was their use as reagents for the colorimetric determination of metal ions.
A pivotal moment in the biological investigation of hydroxamic acids was the discovery of their role as naturally occurring siderophores. These compounds are produced by microorganisms to scavenge for iron, an essential nutrient. This discovery highlighted the biological significance of the hydroxamic acid functional group and spurred further investigation into their potential physiological effects.
The Emergence of Hydroxamic Acids as Enzyme Inhibitors
A paradigm shift in hydroxamic acid research occurred with the discovery of their potent inhibitory activity against various enzymes. This was largely driven by the understanding that the hydroxamic acid moiety could effectively mimic the transition state of peptide hydrolysis, a common reaction in many biological processes.
Urease Inhibition
One of the earliest examples of hydroxamic acids as enzyme inhibitors was their use against urease. The hydroxamic acid functional group was found to chelate the nickel ions in the active site of urease, leading to potent inhibition of the enzyme's activity. This laid the groundwork for the design of more complex and specific enzyme inhibitors.
Matrix Metalloproteinase (MMP) Inhibition
In the 1980s and 1990s, hydroxamic acids gained significant attention as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including arthritis and cancer. The hydroxamic acid group in these inhibitors chelates the zinc ion in the MMP active site, leading to potent inhibition. While many early MMP inhibitors showed promise, issues with off-target effects and poor selectivity hampered their clinical success.
The Breakthrough: Histone Deacetylase (HDAC) Inhibition
The most significant breakthrough in the therapeutic application of hydroxamic acids came with the discovery of their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs results in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.
This discovery was pioneered by the work of researchers like Ronald Breslow and his colleagues. In 1995, the simple hydroxamic acid, suberoylanilide hydroxamic acid (SAHA), was identified as a potent HDAC inhibitor. This led to the development and eventual FDA approval of SAHA (Vorinostat, Zolinza®) in 2006 for the treatment of cutaneous T-cell lymphoma, marking a major milestone in the history of hydroxamic acids.
Quantitative Comparison of Key Hydroxamic Acid HDAC Inhibitors
The potency of various hydroxamic acid-based HDAC inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for several notable hydroxamic acid inhibitors against different classes of HDACs.
| Inhibitor | Class I HDACs (IC50, nM) | Class IIa HDACs (IC50, nM) | Class IIb HDACs (IC50, nM) | Class IV HDACs (IC50, nM) |
| Vorinostat (SAHA) | <100 | ~200 | <100 | ~100 |
| Belinostat (PXD101) | <50 | >1000 | <50 | <50 |
| Panobinostat (LBH589) | <20 | <50 | <20 | <20 |
| Trichostatin A (TSA) | <5 | <10 | <5 | <5 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Key Experimental Protocols
The development of hydroxamic acid-based drugs relies on robust synthetic and analytical methodologies. Below are representative protocols for the synthesis of SAHA and a common assay for measuring HDAC inhibition.
Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)
Materials:
-
Suberic acid
-
Thionyl chloride
-
Aniline
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Methanol
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Acid Chloride Formation: Suberic acid (1 equivalent) is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield suberoyl chloride.
-
Amide Formation: The crude suberoyl chloride is dissolved in DCM and cooled in an ice bath. A solution of aniline (2.2 equivalents) in DCM is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4 and concentrated to give the diamide intermediate.
-
Hydroxamic Acid Formation: The diamide intermediate is dissolved in methanol. A solution of hydroxylamine hydrochloride (4 equivalents) and sodium hydroxide (4 equivalents) in methanol is added. The reaction is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield SAHA.
In Vitro HDAC Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate. The substrate is deacetylated by the HDAC enzyme, and a developing reagent then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developing reagent (e.g., Trichostatin A as a positive control, Developer solution)
-
Test compound (hydroxamic acid)
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test hydroxamic acid in the assay buffer.
-
Enzyme Reaction: To each well of the microplate, add the HDAC enzyme, the fluorogenic substrate, and either the test compound, a positive control (TSA), or a negative control (buffer alone).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developing reagent to each well to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence Reading: Incubate for a further 15 minutes at room temperature and then measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Impact of Hydroxamic Acids
The following diagrams illustrate the mechanism of action of hydroxamic acid-based HDAC inhibitors and the general workflow for their discovery and development.
Caption: Mechanism of action of hydroxamic acid-based HDAC inhibitors.
Caption: Generalized workflow for hydroxamic acid drug discovery.
Future Directions
The success of hydroxamic acids as HDAC inhibitors has paved the way for the exploration of new therapeutic applications. Current research is focused on developing isoform-selective HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. Additionally, the unique metal-chelating properties of hydroxamic acids are being revisited for applications in areas such as neurodegenerative diseases, where metal dyshomeostasis is a key pathological feature. The historical journey of hydroxamic acids from simple chelating agents to life-saving drugs is a testament to the power of interdisciplinary research and the continuous evolution of drug discovery.
Benzohydroxamic Acid: A Technical Overview of its Acidity
For Researchers, Scientists, and Drug Development Professionals
Benzohydroxamic acid (BHA), a compound of significant interest in medicinal chemistry and analytical applications, possesses acidic properties crucial to its biological activity and chemical behavior. This technical guide provides an in-depth analysis of its acid dissociation constant (pKa), supported by experimental data and detailed methodologies.
Quantitative Analysis of Acidity
The acidity of this compound is defined by its acid dissociation constant (Ka) and its logarithmic counterpart, the pKa. These values are fundamental to understanding its ionization state at a given pH, which in turn governs properties such as solubility, membrane permeability, and interaction with biological targets.
| Parameter | Value | Temperature (°C) | Method | Source |
| pKa | 8.89 | 20 | Not Specified | [1] |
| pKa | 8.8 | Not Specified | Not Specified | [2] |
| Ka | 1.288 x 10⁻⁹ | 20 | Calculated from pKa | |
| Ka | 1.585 x 10⁻⁹ | Not Specified | Calculated from pKa |
Note: The acid dissociation constant (Ka) was calculated from the pKa values using the formula Ka = 10⁻ᵖᴷᵃ.
Experimental Determination of pKa
The pKa of hydroxamic acids, including this compound, is typically determined through potentiometric or spectrophotometric titration. These methods rely on monitoring changes in pH or absorbance as a function of titrant volume.
Potentiometric Titration
Potentiometric titration is a highly precise technique for pKa determination.[3] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (this compound) while monitoring the solution's pH with a calibrated electrode.[3][4]
Detailed Protocol:
-
Preparation of Solutions:
-
A standard solution of this compound (e.g., 0.001 M) is prepared in a suitable solvent. For sparingly soluble compounds, co-solvents like methanol or dioxane may be used.[3][5][6]
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared. To prevent errors, particularly at higher pH values, carbonate-free solutions are essential.[3]
-
A solution of constant ionic strength (e.g., 0.15 M KCl) is used to maintain a consistent environment throughout the titration.[4]
-
-
Calibration:
-
The pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[4]
-
-
Titration Procedure:
-
A known volume of the this compound solution is placed in a reaction vessel equipped with a magnetic stirrer.[4]
-
The pH electrode is immersed in the solution.
-
The solution is titrated by adding small, precise increments of the strong base.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.[4]
-
The titration continues until the pH stabilizes at a high value (e.g., pH 12-12.5).[4]
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
The equivalence point, where the acid has been completely neutralized, is identified as the inflection point of the S-shaped curve.[3]
-
The pKa is determined from the half-neutralization point, where half of the acid has been neutralized. At this point, the pH of the solution is equal to the pKa of the acid.
-
Several computational methods, such as the Bjerrum method or the Irving and Rossotti method, can be applied to refine the pKa value from the titration data.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric Titration
This method is particularly useful for compounds that possess a UV-active chromophore near the site of ionization, as is the case with this compound.[3][8] The principle is based on the difference in the UV-Vis absorption spectra between the protonated (acidic) and deprotonated (basic) forms of the molecule.[8]
Detailed Protocol:
-
Preparation of Solutions:
-
A stock solution of this compound is prepared.
-
A series of buffer solutions with precisely known pH values spanning the expected pKa of this compound (e.g., pH 7 to 10) are prepared.
-
-
Spectral Measurement:
-
Aliquots of the this compound stock solution are added to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.
-
The UV-Vis absorption spectrum of each sample is recorded.
-
Spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 12) are also recorded.
-
-
Data Analysis:
-
The absorbance at a specific wavelength where the difference between the acidic and basic forms is maximal is plotted against the pH.
-
The resulting plot typically forms a sigmoidal curve.[8]
-
The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[9]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[10]
-
Caption: Workflow for pKa determination by spectrophotometric titration.
References
- 1. 495-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Thermodynamic dissociation constants of N-phenylbenzohydroxamic acids and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. viduketha.nsf.ac.lk:8585 [viduketha.nsf.ac.lk:8585]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. ijper.org [ijper.org]
solubility profile of benzohydroxamic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of benzohydroxamic acid in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and analytical method development. This document compiles available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.
Physicochemical Properties of this compound
This compound (C₇H₇NO₂) is a white to off-white crystalline solid. Its structure, consisting of a phenyl group attached to a hydroxamic acid functional group, dictates its solubility characteristics. Key properties are summarized below:
| Property | Value | Reference |
| Molecular Weight | 137.14 g/mol | |
| Melting Point | 126-130 °C | [1][2][3] |
| pKa | 8.89 (at 20 °C) - 9.25 | [1][2][3][4] |
The pKa value indicates that this compound is a weak acid. Consequently, its aqueous solubility is expected to increase significantly in alkaline conditions (pH > pKa) due to the formation of the more soluble benzohydroxamate anion.
Solubility Data
The solubility of this compound has been determined in a range of aqueous and organic solvents. The available data are summarized in the tables below. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is limited in publicly available literature.
Aqueous Solubility
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 6 | 22 g/L | [1][2][3] |
The aqueous solubility of this compound is relatively low in neutral water but increases with temperature. Due to its acidic nature, the solubility is highly dependent on the pH of the aqueous medium. In alkaline solutions, where the hydroxamic acid proton is removed, the resulting anion exhibits significantly higher solubility.
Organic Solvent Solubility
| Solvent | Qualitative Solubility | Quantitative Solubility | Reference |
| Alcohol (general) | Soluble | - | [1][2][3] |
| Ethanol | Soluble | 50 mg/mL | |
| Ether | Slightly Soluble | - | [1][2][3] |
| Benzene | Insoluble | - | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [4] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7][8] A general protocol for determining the solubility of this compound is outlined below.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, pH buffer)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
Quantification:
-
HPLC Method: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration of this compound based on the peak area.
-
UV-Vis Spectrophotometry Method: If this compound has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.
-
-
Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination of this compound.
Conclusion
This technical guide has summarized the available solubility data for this compound and provided a standard protocol for its determination. The data indicates that this compound has limited aqueous solubility at neutral pH, which can be significantly enhanced in alkaline conditions. It is soluble in polar organic solvents like alcohols and DMSO, but shows poor solubility in non-polar solvents such as benzene. For drug development and formulation purposes, further studies to quantify the solubility in a wider range of pharmaceutically acceptable solvents and at various temperatures and pH values are highly recommended. The provided experimental workflow serves as a robust starting point for such investigations.
References
- 1. This compound CAS#: 495-18-1 [m.chemicalbook.com]
- 2. This compound | 495-18-1 [chemicalbook.com]
- 3. 495-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. bioassaysys.com [bioassaysys.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
literature review of benzohydroxamic acid
An In-depth Technical Guide to Benzohydroxamic Acid
This compound (BHA), a weak organic acid with the chemical formula C₆H₅CONHOH, stands as a cornerstone molecule in medicinal chemistry and various industrial applications. Characterized by its hydroxamic acid functional group (-CONHOH), BHA and its derivatives exhibit a remarkable ability to chelate metal ions and inhibit a range of metalloenzymes. This has positioned them as critical pharmacophores in drug discovery, most notably in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. This guide provides a comprehensive review of the synthesis, mechanisms of action, and applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Core Properties and Synthesis
This compound is a white crystalline solid that is soluble in water and ethanol.[1] Its biological and chemical versatility stems from the hydroxamic acid moiety, which can be deprotonated to form a hydroxamate ion, a potent bidentate ligand for various metal ions.[2][3] The core activities of BHA are attributed to this strong metal-chelating ability and, in some contexts, its capacity to act as a nitric oxide (NO) donor.[4]
Experimental Protocol: Synthesis of this compound
One common laboratory-scale synthesis involves the reaction of an ester, such as ethyl benzoate, with hydroxylamine.[5] A detailed protocol is outlined below.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Methyl alcohol
-
Ethyl benzoate
-
1.25 N Acetic acid
-
Ethyl acetate
-
Benzene
Procedure for Potassium Benzohydroxamate Salt:
-
Prepare two separate solutions in methyl alcohol: one containing potassium hydroxide and the other containing hydroxylamine hydrochloride.
-
Cool both solutions to 30-40°C to prevent overheating and potential crystallization of hydroxylamine hydrochloride.[5]
-
Add the alcoholic KOH solution to the hydroxylamine solution with shaking. Cool the mixture in an ice bath to precipitate potassium chloride.
-
Add 50 g (0.33 mole) of ethyl benzoate to the mixture with thorough shaking and filter immediately via suction to remove the KCl precipitate.[5]
-
Allow the filtrate to stand at room temperature. Crystals of potassium benzohydroxamate will form over 20 minutes to 48 hours.
-
Filter the crystals, wash with a small amount of absolute ethyl alcohol, and air dry. The typical yield is between 57-60%.[5]
Procedure for this compound:
-
Take 35 g (0.2 mole) of the synthesized potassium salt and dissolve it in 160 cc of 1.25 N acetic acid. Heat and stir until a clear solution is obtained.[5]
-
Allow the solution to cool to room temperature and then chill it in an ice bath to crystallize the this compound.
-
Filter the white crystals and dry them. This step yields crude BHA with 91-95% efficiency.[5]
-
For purification, recrystallize the crude product from hot ethyl acetate (approximately 4.5 times its weight). Filter the solution while hot, allow it to cool, and collect the purified white crystals. Wash the final product with a small amount of benzene and air dry.[5]
Below is a generalized workflow for the synthesis of hydroxamic acids from their corresponding esters.
Mechanism of Action and Biological Activities
The biological effects of this compound and its derivatives are primarily driven by their ability to inhibit metalloenzymes.
Histone Deacetylase (HDAC) Inhibition
The most significant application of benzohydroxamic acids in drug development is as inhibitors of zinc-dependent histone deacetylases (HDACs).[6] HDACs remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[7]
By inhibiting HDACs, this compound-based compounds maintain an "open" chromatin state (hyperacetylation), which alters gene expression to induce various cellular responses.[8] The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion in the HDAC active site and blocking its catalytic activity.[9] This leads to:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[7]
-
Apoptosis (Programmed Cell Death): Induction of pro-apoptotic genes (e.g., Bim, Bmf, TRAIL) and stabilization of tumor suppressor proteins like p53.[1][7]
-
Inhibition of Angiogenesis: Blocking the formation of new blood vessels that supply tumors.[7]
-
Protein Degradation: Hyperacetylation of non-histone proteins like HSP90 can lead to the degradation of its client proteins, many of which are oncoproteins.[7]
The signaling pathway initiated by HDAC inhibition is depicted below.
Inhibition of Other Enzymes
Beyond HDACs, this compound inhibits other key metalloenzymes, including:
-
Urease: This nickel-containing enzyme is crucial for certain pathogens like Helicobacter pylori. BHA's ability to chelate nickel makes it a potent urease inhibitor.[2][4]
-
Ribonucleotide Reductase (RNR): An iron-containing enzyme essential for DNA synthesis, making it a target for anticancer drugs. The hydroxamic acid portion of BHA complexes with the iron component of RNR, inhibiting its activity.[2][10][11]
-
Matrix Metalloproteinases (MMPs): Zinc-dependent enzymes involved in tissue remodeling, which can be exploited by cancer cells for invasion and metastasis.[2]
Metal Chelation
The foundational property of this compound is its ability to form stable complexes with a wide range of metal ions, including Fe(III), Cu(II), Ni(II), and V(IV).[2][3][4] This property is exploited in several fields:
-
Mineral Processing: BHA is used as a collector in froth flotation to selectively separate minerals like cassiterite (tin ore), galena, and chalcopyrite.[12]
-
Analytical Chemistry: The formation of colored complexes with metal ions allows for their spectrophotometric determination.[12]
-
Wastewater Treatment: BHA can be removed from industrial wastewater by inducing chelation with Fe(III), followed by precipitation and flotation.[13]
-
Neuroprotection: Some studies suggest that the neuroprotective effects of hydroxamic acid-based compounds may be related to their metal-binding properties, independent of HDAC inhibition.[3]
Quantitative Data Summary
The efficacy of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or their stability constants (log β) with metal ions.
Table 1: HDAC Inhibitory Activity of Benzohydroxamate Derivatives
| Compound/Derivative | Target HDAC | IC₅₀ (nM) | Reference |
| Givinostat (pan-HDACi) | HDAC1 | 11 | [14] |
| Givinostat (pan-HDACi) | HDAC6 | 10 | [14] |
| 3,5-difluorinated phenyl | HDAC1 | 12000 | [14] |
| 3,5-difluorinated phenyl | HDAC6 | 600 | [14] |
| CN89 (Belinostat analog) | HDAC1 | Low nM | [15] |
| CN89 (Belinostat analog) | HDAC6 | Low nM | [15] |
| CN107 (Panobinostat derivative) | HDAC1 | Low nM | [15] |
| Thiazolyl-based hydroxamate (9b) | HDAC4 | 48,800 | [16] |
| Thiazolyl-based hydroxamate (9b) | HDAC6 | low µM range | [16] |
| Hydrazide derivative (13e) | HDAC1 | 9.54 | [17] |
| Hydrazide derivative (13e) | HDAC2 | 28.04 | [17] |
| Hydrazide derivative (13e) | HDAC3 | 1.41 | [17] |
| Hydrazide derivative (13e) | HDAC8 | 626.12 | [17] |
| Note: IC₅₀ values are highly dependent on assay conditions and specific molecular structures. |
Table 2: Stability Constants of Metal-Hydroxamate Complexes
| Ligand | Metal Ion | Stability Constant (K or log β) | Method | Reference |
| Salicylhydroxamic Acid | Fe(III) | K = 5.9 x 10³ | Spectrophotometry | [18] |
| Salicylhydroxamic Acid | Co(II) | K = 5.2 x 10³ | Spectrophotometry | [18] |
| Salicylhydroxamic Acid | Cu(II) | K = 1.4 x 10³ | Spectrophotometry | [18] |
| N-phenylthis compound | Fe(III) | log β values available | pH-metric | [19] |
| N-phenylthis compound | Cu(II) | log β values available | pH-metric | [19] |
| N-phenylthis compound | Ni(II) | log β values available | pH-metric | [19] |
| Note: Stability constants indicate the strength of the interaction between the ligand and the metal ion. Higher values denote more stable complexes.[20] |
Key Experimental Methodologies
Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)
This common assay measures the ability of a compound to inhibit HDAC activity by monitoring the fluorescence of a cleaved substrate.[21]
Principle: An acetylated lysine substrate linked to a fluorophore (e.g., Boc-Lys(Ac)-AMC) is incubated with the HDAC enzyme. If the enzyme is active, it removes the acetyl group. A developing agent (like trypsin) is then added, which specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent deacetylation, resulting in a reduced signal.
General Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound inhibitor in an appropriate buffer (e.g., containing DMSO).
-
Enzyme Incubation: In a microplate, incubate the recombinant HDAC enzyme (e.g., HDAC1, HDAC6) with the various concentrations of the inhibitor for a short period (e.g., 5-15 minutes) at 37°C.[22]
-
Reaction Initiation: Add the fluorogenic substrate (e.g., 20 µM final concentration) to start the reaction.[22] Incubate for a defined period (e.g., 30-90 minutes).[22]
-
Reaction Termination & Development: Stop the enzymatic reaction by adding a developer solution containing a strong HDAC inhibitor (like Trichostatin A) and a protease (like trypsin).[21]
-
Fluorescence Measurement: After a short incubation with the developer, measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The workflow for this assay is illustrated below.
Conclusion
This compound is a molecule of profound importance, bridging the gap between fundamental coordination chemistry and advanced therapeutic applications. Its role as a versatile metal-chelating agent and a potent enzyme inhibitor, particularly of histone deacetylases, has cemented its status as a privileged scaffold in drug design. The ongoing research into this compound-based derivatives continues to yield novel compounds with enhanced potency and isoform selectivity, promising new therapeutic strategies for cancer, neurodegenerative diseases, and beyond. A thorough understanding of its synthesis, mechanism of action, and the quantitative assessment of its activity is essential for professionals dedicated to advancing the frontiers of drug development and chemical science.
References
- 1. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of this compound inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurjchem.com [eurjchem.com]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijsr.net [ijsr.net]
- 19. researchgate.net [researchgate.net]
- 20. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Benzohydroxamic Acid
These application notes provide detailed protocols for the synthesis of benzohydroxamic acid (BHA), a compound with applications as a chelating agent, enzyme inhibitor, and precursor in drug development.[1] The following sections are intended for researchers, scientists, and drug development professionals, offering step-by-step experimental procedures, data summaries, and workflow visualizations.
Synthesis Overview
This compound can be synthesized through several established routes in a laboratory setting. The most common methods involve the reaction of a benzoyl group precursor with hydroxylamine or its salt. Key synthetic pathways include:
-
Reaction of an ester like ethyl benzoate with hydroxylamine.[2][3]
-
Reaction of an acyl chloride like benzoyl chloride with hydroxylamine.[1]
-
Reaction of an amide like benzamide with hydroxylamine.[2]
This document provides a detailed protocol for the synthesis starting from ethyl benzoate, which proceeds via a stable potassium salt intermediate, and an alternative protocol starting from benzoyl chloride.
Primary Protocol: Synthesis from Ethyl Benzoate and Hydroxylamine
This two-part protocol is a reliable method that first yields potassium benzohydroxamate, which is then converted to this compound.[2][3]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Part A: Synthesis of Potassium Benzohydroxamate
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl): 46.7 g (0.67 mole)
-
Potassium hydroxide (KOH): 56.1 g (1.0 mole)
-
Methyl alcohol: 380 cc total
-
Ethyl benzoate: 50 g (0.33 mole)
-
Absolute ethyl alcohol (for washing)
Protocol:
-
Prepare two separate solutions:
-
Solution 1: Dissolve 46.7 g of hydroxylamine hydrochloride in 240 cc of methyl alcohol, heating to the boiling point.
-
Solution 2: Dissolve 56.1 g of potassium hydroxide in 140 cc of methyl alcohol, also heating to boiling.
-
-
Slowly add the alkaline solution (Solution 2) to the hydroxylamine solution (Solution 1) with shaking. Prevent excessive temperature increases by occasionally cooling the mixture in an ice bath.[2][3]
-
After completing the addition, let the mixture stand in an ice bath for five minutes to ensure complete precipitation of potassium chloride (KCl).[2][3]
-
Add 50 g of ethyl benzoate with thorough shaking.
-
Immediately filter the mixture with suction to remove the precipitated KCl. Wash the residue in the funnel with a small amount of methyl alcohol.[2][3]
-
Place the filtrate in an Erlenmeyer flask and allow it to stand at room temperature. Crystals of potassium benzohydroxamate will begin to form within 20 minutes to three hours.[2][3]
-
After 48 hours, filter the crystals, wash them with a small amount of absolute ethyl alcohol, and air dry.[2][3]
Part B: Synthesis of this compound
Materials:
-
Potassium benzohydroxamate (from Part A): 35 g (0.2 mole)
-
1.25 N Acetic acid: 160 cc
Protocol:
-
Create a mixture of 35 g of the potassium salt in 160 cc of 1.25 N acetic acid.
-
Stir and heat the mixture until a clear solution is obtained.[2][3]
-
Allow the solution to cool to room temperature, then chill it in an ice bath. This compound will separate as white crystals.[2][3]
-
Filter the crystals and dry them. This yields the crude product.
Part C: Purification by Recrystallization
Materials:
-
Crude this compound (from Part B)
-
Ethyl acetate
-
Benzene (for washing)
Protocol:
-
Dissolve the crude this compound in approximately 4.5 times its weight of hot ethyl acetate.[2][3]
-
Filter the hot solution to remove any small amounts of solid impurities.
-
Allow the solution to cool to room temperature, which will cause white crystals of pure this compound to separate.
-
Filter the purified crystals, wash them with a small amount of benzene, and allow them to air dry.[2][3]
Alternative Protocol: Synthesis from Benzoyl Chloride
This method provides a more direct route to this compound.
Reaction Pathway
Caption: Reaction scheme for this compound synthesis.
Protocol Outline: The synthesis is carried out by reacting benzoyl chloride with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct during the reaction.[1]
The general reaction is: C₆H₅COCl + NH₂OH·HCl + 2 NaOH → C₆H₅CONHOH + 2 NaCl + 2 H₂O
While specific laboratory quantities and conditions can vary, the principle involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of benzoyl chloride.
Data Presentation
The following tables summarize the quantitative data associated with the primary synthesis protocol.
Table 1: Reagents and Molar Quantities for Primary Protocol
| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 46.7 g | 0.67 |
| Potassium Hydroxide | KOH | 56.11 | 56.1 g | 1.0 |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 50 g | 0.33 |
| Potassium Salt (for Part B) | C₇H₆KNO₂ | 175.23 | 35 g | 0.2 |
Table 2: Yields and Product Characteristics
| Product Stage | Yield (Weight) | Yield (Percentage) | Melting Point (°C) | Appearance |
| Potassium Benzohydroxamate | 33–35 g | 57–60% | N/A | Crystals |
| Crude this compound | 25–26 g | 91–95% | 120–128°C | White Crystals |
| Recrystallized BHA | 20 g (from 26g crude) | 77% (recovery) | 125–128°C | White Crystals |
References
Application Notes and Protocols: Benzohydroxamic Acid as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydroxamic acid (BHA), a derivative of hydroxylamine and benzoic acid, is a versatile and valuable reagent in modern organic synthesis. Its unique chemical structure, featuring a nucleophilic hydroxamic acid moiety, allows it to participate in a wide array of chemical transformations. This has led to its use as a key building block and reagent in the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and novel materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic applications.
Synthesis of Heterocyclic Compounds: Benzisoxazolones
Benzohydroxamic acids are excellent precursors for the synthesis of benzisoxazolones, a class of heterocyclic compounds with various biological activities. A palladium-catalyzed C-H activation/C-O cyclization strategy provides an efficient one-pot procedure for this transformation.
Experimental Protocol: Pd(II)-Catalyzed Synthesis of Benzisoxazolones
A mixture of this compound (0.5 mmol), Pd(OAc)₂ (5 mol %), and Oxone (1.5 mmol) in CH₃CN (5 mL) is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired benzisoxazolone.
| Entry | This compound Derivative | Product | Yield (%) |
| 1 | This compound | Benzisoxazolone | 85 |
| 2 | 4-Methylthis compound | 5-Methylbenzisoxazolone | 82 |
| 3 | 4-Methoxythis compound | 5-Methoxybenzisoxazolone | 78 |
| 4 | 4-Chlorothis compound | 5-Chlorobenzisoxazolone | 88 |
| 5 | 3-Methylthis compound | 6-Methylbenzisoxazolone | 75 |
Table 1: Substrate Scope for the Pd-Catalyzed Synthesis of Benzisoxazolones.
Reaction Workflow
Caption: Workflow for the Pd-catalyzed synthesis of benzisoxazolones.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
This compound is a crucial pharmacophore in the design and synthesis of histone deacetylase (HDAC) inhibitors, a class of drugs under investigation for cancer therapy. The hydroxamic acid moiety effectively chelates the zinc ion in the active site of HDAC enzymes. A common synthetic route involves the conversion of a carboxylic acid ester to the corresponding hydroxamic acid using hydroxylamine.
Experimental Protocol: General Synthesis of Hydroxamic Acids from Esters
To a solution of the ester (1 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (10 mL) is added a freshly prepared solution of hydroxylamine. This is prepared by dissolving hydroxylamine hydrochloride (3 mmol) in methanol (5 mL) and adding a solution of sodium hydroxide (3 mmol) in methanol (5 mL), followed by filtration of the precipitated sodium chloride. The reaction mixture is stirred at room temperature for 2-24 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the hydroxamic acid.
| Entry | Ester Substrate | Reaction Time (h) | Product | Yield (%) |
| 1 | Methyl benzoate | 12 | This compound | 85 |
| 2 | Ethyl 4-phenylbutanoate | 8 | 4-Phenylbutanohydroxamic acid | 78 |
| 3 | Methyl (E)-3-phenylacrylate | 6 | (E)-3-Phenylacrylohydroxamic acid | 82 |
| 4 | Ethyl nicotinate | 24 | Nicotinohydroxamic acid | 70 |
Table 2: Synthesis of Various Hydroxamic Acids from Esters. [1][2][3]
HDAC Inhibition Signaling Pathway
References
Application of Benzohydroxamic Acid in HDAC Inhibitor Assays: Application Notes and Protocols
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a significant target for therapeutic drug development.[2][3]
Benzohydroxamic acids represent a major class of HDAC inhibitors (HDACi).[4] These compounds typically feature a zinc-binding group (the hydroxamic acid), a linker, and a "cap" group that interacts with the surface of the enzyme's active site.[5] The first FDA-approved HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), is a hydroxamic acid derivative, highlighting the therapeutic importance of this chemical class.[1][6] This document provides detailed notes on the application of benzohydroxamic acid and its derivatives in HDAC inhibitor assays, including experimental protocols and quantitative data for researchers in drug discovery and development.
Mechanism of Action: Zinc Chelation
The inhibitory activity of this compound-based compounds stems from the ability of the hydroxamic acid moiety (-CONHOH) to act as a potent chelator of the zinc ion (Zn²⁺) located in the catalytic active site of class I, II, and IV HDACs.[7][8] This zinc ion is essential for catalysis, as it activates a water molecule that hydrolyzes the acetyl group from the lysine substrate.[9] By forming a stable, five-membered ring chelate with the Zn²⁺ ion, the hydroxamic acid group effectively blocks the substrate's access to the catalytic machinery, thereby inhibiting the deacetylation reaction.[9]
Caption: Mechanism of HDAC inhibition by this compound.
Biological Signaling Pathway of HDAC Inhibition
Inhibition of HDACs by this compound derivatives prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This neutralizes the positive charge on lysine residues, weakening the interaction between histones and DNA. The resulting "relaxed" or open chromatin structure allows transcription factors to access DNA, leading to the expression of previously silenced genes, such as those for tumor suppressors (e.g., p21).[10] This can trigger various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis, which are beneficial in cancer therapy.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Strategy for the Cell-Based Detection of HDAC Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
Benzohydroxamic Acid as a Selective Collector in Sulfide Mineral Flotation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydroxamic acid (BHA) is emerging as a promising collector in the froth flotation of sulfide minerals, offering a viable alternative to traditional xanthate collectors. With growing environmental and health concerns associated with xanthates, BHA presents advantages due to its lower toxicity and high chelating affinity for various metal ions present in sulfide ores.[1][2] This document provides detailed application notes and experimental protocols for the use of BHA in the selective flotation of valuable sulfide minerals such as galena (PbS) and chalcopyrite (CuFeS₂), while addressing its interaction with gangue minerals like pyrite (FeS₂) and quartz (SiO₂).
The collecting action of BHA is attributed to the chemical adsorption of the benzohydroxamate anion onto the mineral surface. This process involves the formation of stable five-membered chelate rings with metal cations on the sulfide mineral lattice, thereby rendering the mineral surface hydrophobic and amenable to flotation.[2][3] The efficiency of BHA as a collector is significantly influenced by the pH of the pulp and the collector concentration.
Data Presentation
The following table summarizes the flotation recovery of various minerals using this compound as a collector under different experimental conditions.
| Mineral | Collector Concentration ( kg/t ) | pH | Flotation Recovery (%) | Reference |
| Galena (PbS) | 1.5 | 9 | 77 | [4] |
| 3.0 | 9 | 86 | [1][4] | |
| 4.5 | 9 | ~85 | [1] | |
| 1.5 | 10 | ~70 | [1] | |
| 3.0 | 10 | ~86 | [1] | |
| 4.5 | 10 | ~85 | [1] | |
| Chalcopyrite (CuFeS₂) | 1.5 | 8 | 88 | [1] |
| 3.0 | 8 | 88 | [1] | |
| 4.5 | 8 | 88 | [1] | |
| 1.5 | 9 | 88 | [1] | |
| 3.0 | 9 | 88 | [1] | |
| 4.5 | 9 | 88 | [1] | |
| Quartz (SiO₂) | 1.5 - 4.5 | 8 - 10 | < 7 | [1] |
Experimental Protocols
This section outlines a general laboratory-scale protocol for the microflotation of sulfide minerals using this compound as a collector.
Materials and Reagents:
-
High-purity single mineral samples (e.g., galena, chalcopyrite, pyrite), finely ground.
-
This compound (BHA) solution of desired concentration.
-
pH modifiers: Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions.
-
Frother (e.g., Methyl Isobutyl Carbinol - MIBC).
-
Deionized water.
-
Microflotation cell (e.g., Hallimond tube).
-
Magnetic stirrer.
-
pH meter.
Microflotation Procedure:
-
Pulp Preparation: Add a known mass of the ground mineral sample (e.g., 1.0 g) to the microflotation cell. Add a specific volume of deionized water to create a mineral slurry.
-
pH Adjustment: While stirring the slurry, adjust the pH to the desired level (e.g., 8, 9, or 10) using HCl or NaOH solutions. Allow the pH to stabilize.
-
Collector Conditioning: Add the required volume of the BHA stock solution to achieve the target collector concentration (e.g., 1.5, 3.0, or 4.5 kg/t ). Condition the pulp by stirring for a set period (e.g., 5 minutes) to allow for collector adsorption onto the mineral surfaces.
-
Frother Addition: Add a small amount of frother (e.g., a few drops of MIBC) to the pulp and condition for a shorter period (e.g., 1-2 minutes).
-
Flotation: Introduce air or nitrogen into the bottom of the flotation cell at a controlled flow rate. Collect the froth concentrate for a specified time (e.g., 5-10 minutes).
-
Product Collection and Analysis: Collect both the floated concentrate and the tailings. Dry and weigh both fractions to calculate the mineral recovery.
Mandatory Visualizations
Experimental Workflow for Mineral Flotation
References
Application Notes and Protocols for the Quantification of Benzohydroxamic Acid
Introduction
Benzohydroxamic acid (BHA) is a versatile organic compound with significant applications in various fields, including analytical chemistry, pharmaceuticals, and materials science.[1][2] As a potent metal chelator and enzyme inhibitor, its accurate quantification is crucial for research, quality control, and drug development.[2] These application notes provide detailed protocols for several robust analytical methods for determining the concentration of this compound in solution. The methods covered include UV-Vis Spectrophotometry, Titrimetry, and High-Performance Liquid Chromatography (HPLC).
Quantification by UV-Vis Spectrophotometry
Principle
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet-visible range. This compound and its metal complexes are highly colored and exhibit strong absorbance, making this method particularly suitable.[3] Quantification can be achieved either by direct measurement of BHA's intrinsic absorbance or, more commonly, by forming a colored complex with a metal ion, such as iron(III) or vanadium(V), and measuring the absorbance of the complex.[1][4][5] The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the BHA-metal complex, following the Beer-Lambert law.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for BHA quantification using UV-Vis spectrophotometry.
Protocol: Quantification using Iron(III) Complexation
-
Instrumentation:
-
Reagents:
-
This compound (BHA), ≥98% purity.[7]
-
Iron(III) Chloride (FeCl₃) solution: Prepare a 0.1 M stock solution in 0.1 M HCl.
-
Solvent: Methanol or deionized water, depending on sample solubility.
-
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of BHA by accurately weighing 100 mg of BHA and dissolving it in 100 mL of the chosen solvent in a volumetric flask.
-
From the stock solution, prepare a series of working standards (e.g., 5, 10, 20, 50, 100 µg/mL) by serial dilution.
-
-
Sample Preparation and Complex Formation:
-
Transfer 1 mL of each standard solution and the unknown sample solution into separate test tubes.
-
Add 1 mL of the 0.1 M FeCl₃ solution to each tube.
-
Add 8 mL of solvent to bring the total volume to 10 mL.
-
Vortex the tubes and allow them to stand for 15 minutes at room temperature for complete color development. The solution should turn a distinct reddish-violet color.[5]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax) for the BHA-Fe(III) complex. This is typically around 440-500 nm.[8]
-
Set the instrument to measure the absorbance at the determined λmax.
-
Use a blank solution (solvent + FeCl₃ reagent) to zero the spectrophotometer.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the BHA standards.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'y' is absorbance and 'x' is concentration.
-
Determine the concentration of BHA in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Quantitative Data Summary: UV-Vis Spectrophotometry
| Parameter | Typical Value | Notes |
|---|---|---|
| Linearity Range | 2 - 100 µg/mL | Dependent on instrument and specific complexing agent.[9] |
| λmax (BHA-Fe(III)) | ~440 - 500 nm | Wavelength of maximum absorbance for the iron complex.[8] |
| Correlation Coeff. (r²) | > 0.99 | Indicates good linearity of the calibration curve. |
| Limit of Detection (LOD) | ~0.5 - 2 µg/mL | Method dependent; can be improved with optimization. |
| Limit of Quant. (LOQ) | ~2 - 5 µg/mL | The lowest concentration that can be reliably quantified.[9] |
Quantification by Titration
Principle
Titration is a classic analytical method for determining the concentration of a substance. This compound is a weak acid and can be quantified by titrating it with a standardized strong base.[10] The endpoint of the titration, where the acid has been completely neutralized by the base, can be determined using a colorimetric indicator or potentiometrically. For enhanced accuracy, especially in non-aqueous solvents, a potentiometric endpoint is often preferred.
Logical Flow: Titrimetric Analysis
Caption: Logical steps for the titrimetric quantification of BHA.
Protocol: Non-Aqueous Potentiometric Titration
This method is highly effective and yields precise results, particularly when using a non-aqueous solvent to enhance the acidic properties of BHA.[10]
-
Instrumentation:
-
Automatic potentiometric titrator or a pH/mV meter with a suitable electrode pair (e.g., platinum-platinum).[10]
-
Burette (Class A, 10 or 25 mL).
-
Analytical balance.
-
-
Reagents:
-
This compound (BHA), ≥98% purity.
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable solvent like isopropanol. This should be standardized against a primary standard (e.g., benzoic acid).
-
Solvent: Dimethylformamide (DMF) is an excellent choice.[10]
-
-
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the BHA sample and dissolve it in 50 mL of DMF in a beaker.[11]
-
Immerse the electrodes of the pH/mV meter or titrator into the solution and allow the reading to stabilize.
-
Titrate the solution with the standardized 0.1 M TBAH solution. Add the titrant in small increments (e.g., 0.1 mL), recording the mV reading after each addition.
-
Continue the titration past the endpoint, which is identified by the largest change in mV per unit volume of titrant added.
-
-
Data Analysis:
-
Plot the mV reading (y-axis) against the volume of titrant added (x-axis) to obtain the titration curve.
-
The endpoint is the point of maximum inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔmV/ΔV) or second derivative (Δ²mV/ΔV²) of the titration curve.
-
Calculate the concentration or purity of BHA using the following formula: Purity (%) = (V × M × MW) / (W × 1000) × 100 Where:
-
V = Volume of TBAH at the endpoint (mL)
-
M = Molarity of the standardized TBAH solution (mol/L)
-
MW = Molecular weight of BHA (137.14 g/mol )[12]
-
W = Weight of the BHA sample (g)
-
-
Quantitative Data Summary: Titration
| Parameter | Typical Value | Notes |
|---|---|---|
| Titrant | 0.1 M TBAH | Tetrabutylammonium hydroxide is a strong base in non-aqueous media.[10] |
| Solvent | Dimethylformamide (DMF) | Provides good solubility and enhances the acidic endpoint.[10] |
| Precision (RSD) | < 1% | Potentiometric titration is a highly precise method. |
| Neutralization Equivalent | 137.5 - 138.0 | An experimental measure of molecular weight (Calculated: 137.1).[11] |
Quantification by High-Performance Liquid Chromatography (HPLC)
Principle
HPLC is a powerful separation technique that can be used to separate BHA from other components in a mixture and quantify it with high sensitivity and specificity. In a typical Reverse-Phase HPLC (RP-HPLC) method, the sample is injected into a non-polar stationary phase (e.g., C18 column), and a polar mobile phase is used to elute the components. BHA is separated based on its partitioning between the two phases and detected by a UV detector as it elutes from the column. The area of the resulting chromatographic peak is proportional to the concentration of BHA.
Experimental Workflow: HPLC Analysis
Caption: Standard workflow for quantitative analysis of BHA by HPLC.
Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade (or purified to 18.2 MΩ·cm).
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification (optional, to improve peak shape).
-
This compound (BHA), ≥98% purity.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 230 nm (BHA has a strong absorbance in this region).
-
Run Time: 10 minutes.
-
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of BHA in the mobile phase.
-
Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.
-
-
Data Analysis:
-
Inject the standards to generate a calibration curve by plotting the peak area against concentration.
-
Perform a linear regression to obtain the calibration equation and correlation coefficient (r²).
-
Inject the unknown samples.
-
Calculate the concentration of BHA in the samples using the peak area and the calibration curve.
-
Quantitative Data Summary: HPLC
| Parameter | Typical Value | Notes |
|---|---|---|
| Linearity Range | 1 - 100 µg/mL | Can be extended or shifted based on method optimization. |
| Detection Wavelength | ~230 nm | Corresponds to a UV absorbance maximum for BHA. |
| Retention Time (tR) | 3 - 7 min | Highly dependent on column and mobile phase composition. |
| Precision (RSD) | < 2% | Demonstrates good method reproducibility. |
| Accuracy (% Recovery) | 98 - 102% | Indicates the closeness of results to the true value. |
References
- 1. nbinno.com [nbinno.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. journalssystem.com [journalssystem.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. documenta.ciemat.es [documenta.ciemat.es]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Non-aqueous titration of hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Benzhydroxamic acid N-Hydroxybenzamide [sigmaaldrich.com]
Application Notes and Protocols: Benzohydroxamic Acid in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydroxamic acid and its derivatives represent a versatile class of compounds with significant applications in the synthesis of novel bioactive molecules. The hydroxamic acid functional group (-CONHOH) is a key pharmacophore that acts as a potent zinc-binding group, enabling these compounds to effectively inhibit various zinc-dependent enzymes. This has led to the development of a wide range of this compound-based compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
One of the most prominent applications of this compound derivatives is in the development of Histone Deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Their aberrant activity is often associated with the development and progression of cancer. By inhibiting HDACs, this compound-based compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3]
Furthermore, medicinal chemists have successfully incorporated the this compound moiety into scaffolds that target other critical cellular components, such as tubulin.[1] By designing dual-targeting agents that inhibit both HDACs and tubulin polymerization, researchers aim to achieve synergistic anticancer effects.
These application notes provide an overview of the synthesis and biological evaluation of this compound-derived bioactive compounds, along with detailed experimental protocols for their preparation and characterization.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes the in vitro bioactivity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Cell Line | IC50 (nM) | Reference |
| HDAC Inhibitors | |||
| Vorinostat (SAHA) | HDAC1 | 34 | [Li et al., 2016] |
| Vorinostat (SAHA) | HDAC2 | - | |
| Vorinostat (SAHA) | HDAC3 | - | |
| Vorinostat (SAHA) | HDAC4 | 9850 | [Li et al., 2016] |
| Vorinostat (SAHA) | HDAC6 | 27 | [Li et al., 2016] |
| Vorinostat (SAHA) | HDAC8 | 353 | [Li et al., 2016] |
| Belinostat (PXD-101) | HeLa (HDAC activity) | - | [Dejligbjerg et al., 2008] |
| Tubulin and HDAC Inhibitors | |||
| Compound 6a | A549 | 5 | [1] |
| Compound 6a | HT-29 | 10 | [1] |
| Compound 6a | MCF-7 | 23 | [1] |
| Compound 6a | HeLa | 11 | [1] |
| Compound 11a | A549 | 0.4 | [1] |
| Compound 11a | HT-29 | 1.2 | [1] |
| Compound 11a | MCF-7 | 19 | [1] |
| Compound 11a | HeLa | 0.8 | [1] |
| Combretastatin A-4 (CA-4) | A549 | 180 | [1] |
| Combretastatin A-4 (CA-4) | HT-29 | 3100 | [1] |
| Combretastatin A-4 (CA-4) | MCF-7 | 370 | [1] |
| Combretastatin A-4 (CA-4) | HeLa | - | |
| Other this compound Derivatives | |||
| 4-amino-3-methyl this compound (b) | HeLa | 0.54 µM | |
| 3-amino-5-methyl this compound (c) | A549 | 0.78 mM | |
| 3-amino-5-methyl this compound (c) | HeLa | 0.25 mM |
Experimental Protocols
Protocol 1: General Synthesis of Benzohydroxamic Acids from Esters
This protocol describes a general method for the synthesis of benzohydroxamic acids from their corresponding methyl or ethyl esters using hydroxylamine.
Materials:
-
Methyl or Ethyl Benzoate Derivative
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (3.0 equivalents) in a minimal amount of methanol. In a separate flask, dissolve potassium hydroxide (3.0 equivalents) in methanol. Slowly add the KOH solution to the hydroxylamine hydrochloride solution with stirring at room temperature. A precipitate of potassium chloride will form.
-
Reaction with Ester: To the freshly prepared hydroxylamine solution, add the methyl or ethyl benzoate derivative (1.0 equivalent) dissolved in a mixture of THF and methanol (1:1 v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting ester is consumed. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Add distilled water to the residue and acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol details the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines such as A549 (human lung carcinoma) and HeLa (human cervical cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
A549 or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing A549 or HeLa cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the effect of this compound derivatives on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound derivative stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Combretastatin A-4 (positive controls for polymerization inhibition)
-
96-well half-area UV-transparent plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in General Tubulin Buffer. Keep on ice.
-
Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the reaction mixture in each well of the 96-well plate. A typical reaction mixture (100 µL final volume) contains:
-
Tubulin (final concentration 2-3 mg/mL)
-
GTP (final concentration 1 mM)
-
Glycerol (final concentration 5-10% v/v, optional, to promote polymerization)
-
Test compound or control at the desired final concentration
-
General Tubulin Buffer to make up the final volume.
-
-
-
Initiation and Measurement of Polymerization:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound and controls.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
To determine the IC50 for inhibition of tubulin polymerization, perform the assay with a range of compound concentrations. Plot the maximum polymerization rate or the final absorbance at the plateau phase against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
Signaling Pathway of HDAC Inhibitor-Induced Apoptosis
References
Troubleshooting & Optimization
improving benzohydroxamic acid solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of benzohydroxamic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is generally described as slightly soluble in water.[1][2][3] Its aqueous solubility is temperature-dependent.
Q2: Why is my this compound not dissolving well in water?
This compound is a weak organic acid with limited aqueous solubility under neutral conditions.[2][4] Its solubility is significantly influenced by the pH of the solution.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
The primary strategies to enhance the aqueous solubility of this compound include:
-
pH Adjustment (Salt Formation): Increasing the pH of the solution deprotonates the hydroxamic acid to form a more soluble benzohydroxamate salt.[5][6]
-
Co-solvency: Using a mixture of water and a miscible organic solvent in which this compound is more soluble.[2]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins to increase its apparent solubility.[7][8]
Q4: At what pH does the solubility of this compound increase?
This compound is a weak acid with a pKa value in the range of 8.89 to 9.25.[2][9] As the pH of the solution approaches and exceeds this pKa, the compound deprotonates to form the more soluble benzohydroxamate anion.[5][6] Therefore, increasing the pH to above 8 significantly enhances its solubility.
Q5: What common co-solvents can be used for this compound?
This compound is soluble in ethanol and dimethyl sulfoxide (DMSO).[2] These can be used as co-solvents with water to prepare more concentrated solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility |
| Water | 6 °C | 22 g/L (22 mg/mL)[1][9] |
| Water | 23.7 °C | 5 - 10 mg/mL[10] |
| 1 M Sodium Hydroxide (aq) | Not Specified | 50 mg/mL |
| Ethanol | Not Specified | 50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[2] |
| Ether | Not Specified | Slightly Soluble[1][9] |
| Benzene | Not Specified | Insoluble[1][9] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitate forms when adding this compound to a neutral aqueous solution. | Low intrinsic solubility of the neutral form of this compound at neutral pH. | Increase the pH of the solution to >8.0 using a base like NaOH or KOH to form the more soluble salt. |
| The compound precipitates out of a co-solvent/water mixture upon storage or temperature change. | The solution is supersaturated. The ratio of co-solvent to water may be insufficient. | Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO). Store the solution at a constant temperature. |
| Incomplete dissolution even after pH adjustment. | Insufficient amount of base added to deprotonate the this compound. The solubility limit of the salt form has been reached. | Ensure the final pH is at least 1-2 units above the pKa (~9). Check the concentration against the known solubility of the salt form. |
| An emulsion or gooey precipitate forms during the workup or dissolution process. | This can happen when mixing organic and aqueous phases, especially with complex mixtures. | For emulsions, try adding a saturated brine solution. For gooey precipitates, attempt to wash with additional water or use a larger volume of solvent.[11] |
| The pH of the solution drops after initial adjustment, leading to precipitation. | Insufficient buffering capacity of the solution. | Use a suitable buffer system (e.g., phosphate or borate buffer) to maintain the desired pH, especially for experiments over extended periods. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)
This protocol describes the preparation of a stock solution of this compound by converting it to its more soluble potassium salt.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small amount of deionized water to create a slurry.
-
While stirring, slowly add a 1 M solution of KOH or NaOH dropwise.
-
Monitor the pH of the solution continuously.
-
Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 9-10).
-
Add deionized water to reach the final desired concentration.
-
Confirm the final pH of the solution.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines the use of an ethanol/water co-solvent system.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of ethanol. A solubility of up to 50 mg/mL can be achieved in pure ethanol.
-
Once fully dissolved, slowly add deionized water to the ethanol solution while stirring continuously to reach the final desired concentration and solvent ratio.
-
Note: The final ratio of ethanol to water will depend on the target concentration. A higher concentration of this compound will require a higher proportion of ethanol. Observe for any signs of precipitation.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Add the ethanolic solution of this compound to the cyclodextrin paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes.
-
During kneading, the solvent will evaporate, resulting in a powder-like complex.
-
Dry the resulting complex in a desiccator or a vacuum oven at a low temperature.
-
The resulting powder can then be dissolved in an aqueous solution.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key strategies for improving this compound solubility.
References
- 1. This compound | CAS#:495-18-1 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 495-18-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. journalssystem.com [journalssystem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 495-18-1 [m.chemicalbook.com]
- 10. This compound | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Benzohydroxamic Acid Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of benzohydroxamic acid (BHA) in common experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during the use of this compound in buffer solutions.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I am seeing a decrease in the concentration of my this compound stock solution over a short period. | - Hydrolysis: this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. - Improper Storage: Storage at room temperature or in direct light can accelerate degradation.[1] | - Prepare fresh stock solutions for each experiment. - If storage is necessary, store aliquots at -20°C or -80°C and protect from light. - Upon thawing, use the solution promptly and avoid repeated freeze-thaw cycles. |
| My experimental results are inconsistent when using this compound. | - pH-dependent degradation: The rate of hydrolysis is highly dependent on the pH of the buffer. Even slight variations in buffer pH can lead to different rates of degradation and, consequently, inconsistent effective concentrations of BHA. - Buffer-specific interactions: Some buffers may catalyze the degradation of this compound. - Temperature fluctuations: The pH of some buffers, like Tris, is highly sensitive to temperature changes, which can in turn affect the stability of BHA.[2][3][4] | - Ensure the pH of your buffer is accurately and consistently prepared for each experiment. - Consider using a buffer with a low temperature coefficient if your experiments involve temperature changes. - Perform a preliminary stability test of BHA in your specific buffer system under your experimental conditions (time, temperature). |
| I have observed the formation of a precipitate in my this compound-containing buffer. | - Formation of insoluble degradation products: The primary hydrolysis product, benzoic acid, has limited solubility in aqueous solutions, especially at acidic pH. | - If the formation of benzoic acid is suspected, confirm its presence using an analytical technique like HPLC. - If precipitation is an issue, consider the initial concentration of BHA and the duration of the experiment. A lower starting concentration may be necessary for longer experiments. |
| How can I confirm if my this compound is degrading? | - Analytical Monitoring: Without analytical confirmation, it is difficult to be certain of degradation. | - Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to monitor the concentration of this compound and detect the appearance of degradation products over time. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in aqueous buffers?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction breaks the amide bond, resulting in the formation of benzoic acid and hydroxylamine.[5][6][7] This process can be catalyzed by both acids and bases.
2. How does pH affect the stability of this compound?
This compound is most stable in neutral to slightly acidic conditions. Its degradation is accelerated in both strongly acidic and alkaline environments.[8] Therefore, maintaining a consistent and appropriate pH is crucial for experiments involving BHA.
3. Which buffers are recommended for experiments with this compound?
Phosphate-buffered saline (PBS) and Tris-HCl are commonly used buffers. However, it is important to consider the specifics of your experiment:
-
Phosphate Buffers (e.g., PBS): Generally a good choice due to their buffering capacity in the physiological pH range.
-
Tris Buffers: Be aware that the pKa of Tris is highly temperature-dependent.[2][3][4] A change in temperature will lead to a change in the buffer's pH, which can in turn affect the stability of this compound. If your experiment involves temperature shifts, it is advisable to measure the pH at the experimental temperature.
4. How should I prepare and store stock solutions of this compound?
It is recommended to prepare fresh stock solutions of this compound for each experiment. If a stock solution must be prepared in advance, it should be dissolved in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration, aliquoted into small volumes, and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
5. Can I use this compound in cell culture media?
Yes, but with caution. Cell culture media are complex mixtures that are typically buffered around pH 7.4 and incubated at 37°C. Under these conditions, this compound will undergo hydrolysis over time. The rate of degradation should be determined empirically in your specific cell culture medium to ensure that the effective concentration of BHA is maintained throughout the experiment.
Data Presentation: Stability of this compound
| Buffer System | pH Range | Temperature | Expected Stability | Comments |
| Phosphate Buffer | 6.0 - 8.0 | Room Temp (20-25°C) | Moderate | Stability decreases as pH deviates from neutral. |
| Phosphate Buffer | 6.0 - 8.0 | 37°C | Low to Moderate | Increased temperature will accelerate hydrolysis. |
| Tris-HCl Buffer | 7.0 - 9.0 | Room Temp (20-25°C) | Moderate | The pH of Tris buffers is highly sensitive to temperature.[2][3][4] |
| Tris-HCl Buffer | 7.0 - 9.0 | 37°C | Low to Moderate | The actual pH at 37°C will be lower than at room temperature, which will influence the degradation rate.[2][3][4] |
| Acidic Buffer (e.g., Citrate) | 3.0 - 6.0 | Room Temp (20-25°C) | Low | Acid-catalyzed hydrolysis is significant.[8] |
| Alkaline Buffer (e.g., Carbonate) | 9.0 - 11.0 | Room Temp (20-25°C) | Low | Base-catalyzed hydrolysis is significant. |
Note: The stability of this compound is context-dependent. It is strongly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific buffer using HPLC-UV.
1. Materials and Reagents:
-
This compound (BHA)
-
Your experimental buffer (e.g., PBS, Tris-HCl)
-
High-purity water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (optional, for stock solution)
-
Acids and bases for mobile phase pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a concentrated stock solution of BHA (e.g., 10 mg/mL) in a suitable solvent like methanol or your experimental buffer.
-
Working Solution: Dilute the stock solution with your experimental buffer to the final concentration that will be used in your experiments (e.g., 100 µg/mL).
3. Stability Study Procedure (Forced Degradation):
-
Time Zero Sample: Immediately after preparing the working solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as your time zero (T0) reference.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a water bath or incubator).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Sample Preparation for HPLC: Dilute the withdrawn aliquots to the same concentration as the T0 sample using the initial mobile phase composition to prevent precipitation.
4. HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 230 nm).
-
-
Analysis: Inject the T0 and time-point samples into the HPLC system.
5. Data Analysis:
-
Quantification: Determine the peak area of the this compound peak at each time point.
-
Calculation of Degradation: Calculate the percentage of BHA remaining at each time point relative to the T0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Half-Life Determination: Plot the natural logarithm of the BHA concentration (or % remaining) versus time. If the degradation follows first-order kinetics, the plot will be linear. The half-life (t1/2) can be calculated from the slope (k) of the line: t1/2 = 0.693 / k.
Visualizations
Hydrolysis of this compound
Caption: Hydrolysis degradation pathway of this compound.
Troubleshooting Workflow for this compound Stability
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. 495-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. journalssystem.com [journalssystem.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Spectrophotometric Assays with Benzohydroxamic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing benzohydroxamic acid (BHA) in spectrophotometric assays.
Troubleshooting Guides
This section addresses common problems encountered during spectrophotometric assays involving the complexation of metal ions with this compound.
Problem 1: Absorbance Readings are Unstable or Drifting
| Question | Possible Cause & Solution |
| Why are my absorbance readings fluctuating or drifting over time? | 1. Incomplete Complex Formation: The BHA-metal complex may form slowly. Solution: Ensure you are waiting for the recommended incubation time after adding all reagents before taking a measurement. Perform a time-course experiment to determine when the absorbance stabilizes. |
| 2. Complex Instability: The formed complex may be unstable and degrading. This can be influenced by pH or temperature. Solution: Verify the pH of your final solution is within the optimal range for the specific metal complex.[1] Maintain a consistent and controlled temperature throughout the assay. | |
| 3. Photodegradation: The colored complex may be sensitive to light. Solution: Minimize the exposure of your samples to direct light. Store samples in the dark before measurement and perform readings promptly. | |
| 4. Air Oxidation: If analyzing a metal ion in a reduced state (e.g., Fe²⁺), it may be oxidizing to a non-reactive state (e.g., Fe³⁺) upon exposure to air. Solution: Use de-aerated solutions and consider blanketing the reaction with an inert gas like nitrogen. Ensure an adequate concentration of a reducing agent is present if the protocol calls for it. |
Problem 2: High Background Absorbance in Blank or Zero-Standard
| Question | Possible Cause & Solution |
| My blank (reagents only, no analyte) has a high absorbance reading. What's wrong? | 1. Reagent Contamination: One or more of your reagents (buffer, BHA solution, solvent) may be contaminated with the metal ion you are trying to measure. Solution: Use high-purity or trace metal-grade reagents and solvents. Test each reagent individually to pinpoint the source of contamination. |
| 2. BHA Degradation: Old or improperly stored BHA solutions can degrade, sometimes forming colored byproducts. Solution: Prepare fresh BHA solutions regularly from high-purity solid BHA. Store the solution protected from light and at the recommended temperature. | |
| 3. Dirty Cuvettes: Residue from previous experiments can absorb light and contribute to background. Solution: Thoroughly clean cuvettes with appropriate solvents or cleaning solutions between each use. Rinse extensively with deionized water and the sample to be measured before taking a reading. | |
| 4. Incorrect Blanking: The spectrophotometer may have been blanked with the wrong solution. Solution: Ensure you are using a proper reagent blank that contains everything except the analyte of interest. |
Problem 3: Results are Not Reproducible or Show Poor Linearity
| Question | Possible Cause & Solution |
| Why am I getting inconsistent results between replicates or a non-linear standard curve? | 1. pH Variation: Small variations in pH between samples can significantly affect the extent of complex formation and the resulting absorbance. The dissociation of BHA is highly pH-dependent. Solution: Use a reliable and calibrated pH meter. Ensure your buffer has sufficient capacity to maintain the target pH after the addition of all samples and reagents. |
| 2. Pipetting Errors: Inaccurate or inconsistent pipetting of standards, samples, or reagents is a common source of error. Solution: Calibrate your pipettes regularly. Use proper pipetting technique, ensuring to pre-wet the tip and dispense smoothly. | |
| 3. Temperature Fluctuations: The stability and formation rate of BHA-metal complexes can be temperature-dependent.[2] Solution: Allow all reagents and samples to equilibrate to the same ambient temperature before starting the assay. If performing reactions at a specific temperature, use a water bath or incubator for consistency. | |
| 4. Interfering Substances: The presence of unexpected interfering substances in the sample matrix can suppress or enhance the signal. Solution: See the "Common Interferences" FAQ section below. Perform a spike-and-recovery experiment to check for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with BHA assays?
A1: The primary interferences in BHA assays are other metal ions that can also form colored complexes with BHA. Since BHA is a versatile chelating agent, it can bind to various metals including iron (Fe³⁺), vanadium (V⁵⁺), copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), titanium (Ti⁴⁺), zirconium, molybdenum, and tungsten.[1] The presence of these ions in your sample can lead to falsely elevated results. Additionally, strong reducing or oxidizing agents, and other chelators like EDTA can interfere.
Q2: How does pH affect the assay?
A2: pH is a critical parameter. This compound is a weak acid that exists in a protonated (molecular) form at low pH and a deprotonated (anionic) form at higher pH. The specific form that binds to the target metal ion and the stability of the resulting complex are highly dependent on the pH. Assays must be performed in a well-buffered solution at the optimal pH for the specific metal being analyzed to ensure complete and stable complex formation.
Q3: My sample contains multiple metal ions. How can I measure only the one I'm interested in?
A3: This is a classic challenge of chemical interference. Several strategies can be employed:
-
pH Adjustment: Sometimes, the optimal pH for complex formation differs between metals. By carefully controlling the pH, you may be able to selectively measure one metal in the presence of another.
-
Masking Agents: A masking agent is a chemical that forms a stable, colorless complex with an interfering ion, preventing it from reacting with BHA. For example, ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺, which may not form a colored complex under certain conditions, effectively "masking" the iron.[3] Other potential masking agents include fluoride, cyanide, or thioglycolic acid, but their suitability must be validated for your specific assay.
-
Solvent Extraction: It is possible to selectively extract the target metal-BHA complex into an immiscible organic solvent (like chloroform or benzene), leaving interfering ions behind in the aqueous phase.[1][4]
Q4: Can I use reducing agents like DTT or β-mercaptoethanol in my sample buffer?
A4: Caution is advised. While reducing agents are often necessary to maintain protein stability, strong reducing agents like Dithiothreitol (DTT) can sometimes interfere with colorimetric assays. They may directly reduce the metal ion of interest to a non-reactive state or, in some cases, participate in redox cycling that generates interfering compounds. If a reducing agent is necessary, it is often recommended to use a weaker one, and its effect on the assay should be validated.
Q5: How should I prepare my BHA reagent?
A5: this compound should be dissolved in a suitable solvent, such as ethanol or a specific buffer as dictated by the protocol. It is recommended to prepare this solution fresh, as it can degrade over time. Store the solid reagent in a cool, dark, and dry place.
Quantitative Data on Interferences
The tolerance for interfering ions is highly dependent on the specific assay conditions (e.g., target analyte, pH, solvent). The following table provides examples of interference data from studies on vanadium and iron determination using hydroxamic acid derivatives.
Table 1: Tolerance Limits of Interfering Ions in a Vanadium(V) Assay (Data derived from an assay using N-phenylcinnamohydroxamic acid, a BHA derivative. The tolerance limit is defined as the amount of ion causing less than a 2% error in the determination of 100 µg of Vanadium(V).)
| Interfering Ion | Tolerance Limit (mg) | Notes |
| Mg²⁺, Mn²⁺, Cu²⁺, Zn²⁺, Cr³⁺, Ti⁴⁺, Zr⁴⁺ | No interference reported at tested levels | These common ions are well-tolerated.[2] |
| Ni²⁺ | Interferes at a 25-fold excess | Nickel shows some interference at higher concentrations.[2] |
| Fe³⁺ | Strong Interference | Iron(III) forms its own colored complex and must be masked or separated.[2] |
| Molybdate, Tungstate | Strong Interference | These ions are known to interfere significantly with vanadium determination using hydroxamic acids.[1] |
Table 2: Observed Interference in an Iron(III) Assay (Data derived from an assay using Desferrioxamine B, a trihydroxamic acid, at pH 7. Interference is reported as the percentage error on the iron-complex absorbance signal.)
| Interfering Ion | Concentration Tested (M) | Observed Interference | Reference |
| Cu²⁺ | 5 x 10⁻⁴ | 2.2% | [5] |
| Ni²⁺ | 5 x 10⁻⁴ | 1.1% | [5] |
Experimental Protocols
While a specific protocol should always be optimized, the following provides a general methodology for the spectrophotometric determination of a metal ion (e.g., Iron III) using this compound.
Key Experiment: Determination of Iron(III) with this compound
Objective: To determine the concentration of Fe³⁺ in an aqueous sample by measuring the absorbance of its colored complex with BHA.
Materials:
-
Spectrophotometer (visible range)
-
Matched cuvettes (e.g., 1 cm path length)
-
Calibrated volumetric flasks and pipettes
-
This compound (BHA) solution (e.g., 0.1 M in ethanol)
-
Standard Iron(III) stock solution (e.g., 1000 mg/L Fe³⁺ in dilute HCl)
-
Buffer solution (e.g., Acetate buffer, pH 4.5)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 mg/L Fe³⁺) by accurately diluting the stock solution with deionized water in volumetric flasks.
-
-
Preparation of Blank, Standards, and Sample:
-
Label a set of 25 mL volumetric flasks for the blank, each standard, and the unknown sample.
-
Blank: To one flask, add 10 mL of the buffer solution.
-
Standards: To the other flasks, pipette a defined volume (e.g., 5 mL) of each working standard solution and add buffer.
-
Sample: Pipette 5 mL of the unknown sample into its designated flask and add buffer.
-
-
Color Development:
-
To each flask (including the blank), add a precise volume of the BHA solution (e.g., 2 mL of 0.1 M BHA).
-
Dilute each flask to the 25 mL mark with deionized water.
-
Stopper the flasks and mix thoroughly by inversion.
-
Allow the solutions to stand for a set time (e.g., 15 minutes) at room temperature to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe³⁺-BHA complex (typically in the 420-480 nm range; this should be determined experimentally by scanning the spectrum of a prepared standard).
-
Use the prepared Blank solution to zero the spectrophotometer (set Absorbance = 0.000).
-
Measure the absorbance of each standard and the unknown sample, rinsing the cuvette with the solution to be measured before each reading.
-
-
Data Analysis:
-
Plot a calibration curve of Absorbance vs. Iron Concentration (mg/L) for the standards.
-
Perform a linear regression on the data points. The curve should be linear and pass through the origin.
-
Use the equation of the line to calculate the concentration of Fe³⁺ in the measured unknown sample solution.
-
Correct this value for any initial dilution of the original sample to find the final concentration.
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to BHA assays.
Figure 1. Troubleshooting workflow for common issues in BHA spectrophotometric assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
degradation of benzohydroxamic acid under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of benzohydroxamic acid under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation of this compound?
A1: The stability of this compound is significantly influenced by pH and temperature. The hydrolysis of this compound is subject to both acid and base catalysis.[1][2] The rate of degradation is also affected by the presence of certain metal ions and exposure to light, which can induce photocatalytic degradation.[3][4]
Q2: What are the expected degradation products of this compound?
A2: Under hydrolytic conditions, this compound degrades into benzoic acid and hydroxylamine.[2][5] In more complex systems, such as photocatalytic degradation or in the presence of strong oxidizing agents, a wider range of intermediates and final degradation products may be formed.[6]
Q3: How does pH affect the stability of this compound?
A3: The hydrolysis of this compound is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions. The reaction demonstrates a first-order dependence on the hydronium ion concentration in acidic solutions.[1][2] In basic solutions, the reaction kinetics are more complex, showing both first- and second-order dependence on the hydroxide ion concentration.[1] The lowest degradation rate is generally observed in the neutral pH range.
Q4: Is this compound sensitive to temperature?
A4: Yes, the degradation of this compound is temperature-dependent. As with most chemical reactions, the rate of hydrolysis increases with increasing temperature. For instance, the half-life of this compound in a 0.119 M hydroxide solution is significantly shorter at higher temperatures.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound stock solution. | The pH of the solution is too acidic or too basic. | Prepare stock solutions in a neutral buffer (pH ~7) and store them at low temperatures (e.g., 4°C) to minimize hydrolysis. Avoid preparing large batches of stock solution that will be stored for extended periods. |
| Inconsistent results in degradation studies. | Fluctuations in pH or temperature during the experiment. | Use a reliable buffer system to maintain a constant pH. Employ a temperature-controlled water bath or incubator to ensure a stable temperature throughout the experiment.[1] |
| Formation of unexpected degradation products. | Presence of contaminants, exposure to light, or oxidative stress. | Use high-purity solvents and reagents.[7] Protect the experimental setup from light, especially if working with photosensitive materials.[8] If oxidation is suspected, consider degassing the solutions or working under an inert atmosphere. |
| Difficulty in quantifying this compound and its degradation products. | Inappropriate analytical method. | High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying this compound and its degradation products.[7][8] Ensure the mobile phase and column are appropriate for the analytes. |
Quantitative Data Summary
Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of this compound in Sodium Hydroxide Solutions at 88.6°C
| [NaOH], moles/l | k_obsd, hr⁻¹ |
| 0.119 | 0.0421 |
| 0.238 | 0.0945 |
| 0.476 | 0.231 |
| 0.714 | 0.410 |
| 0.952 | 0.621 |
Data sourced from Berndt and Fuller, 1966.[1]
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate Constant
This protocol outlines a general procedure for studying the hydrolysis of this compound at a specific pH and temperature.
1. Materials:
- This compound
- Buffer solutions of desired pH (e.g., phosphate, borate)
- Hydrochloric acid and Sodium hydroxide for pH adjustment
- High-purity water
- Temperature-controlled water bath
- HPLC system with UV detector
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).
- Prepare the reaction solutions by adding a known volume of the this compound stock solution to pre-heated buffer solutions of the desired pH in volumetric flasks.
- Place the reaction flasks in a temperature-controlled water bath set to the desired temperature.
- At specific time intervals, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot with a cold mobile phase or a suitable quenching agent to stop further degradation.
- Analyze the samples by HPLC to determine the concentration of the remaining this compound.
- Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
Visualizations
Caption: Experimental workflow for determining the degradation kinetics of this compound.
Caption: Simplified hydrolysis pathways of this compound under acidic and basic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Degradation and Mineralization of this compound by Synthesized Mesoporous La/TiO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of Crude Benzohydroxamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude benzohydroxamic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Problem 1: Low or No Crystal Formation During Recrystallization
Q: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A: This is a common issue in recrystallization, often caused by using too much solvent. Here are several troubleshooting steps you can take:
-
Reduce Solvent Volume: The most frequent reason for crystallization failure is an excess of solvent, which keeps the compound fully dissolved even at lower temperatures.[1] To address this, evaporate some of the solvent using a rotary evaporator to concentrate the solution.[1] Then, allow the concentrated solution to cool again.
-
Induce Crystallization: If the solution is supersaturated but crystals haven't formed, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Check Solvent System: Ensure you are using an appropriate solvent. Ethyl acetate is a commonly used solvent for the recrystallization of this compound.[2] Sometimes, a mixed solvent system (e.g., n-hexane/acetone or n-hexane/ethyl acetate) can be effective.[3]
-
Cooling Rate: Rapid cooling can sometimes hinder crystal formation or lead to the formation of very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][4]
Problem 2: The Product "Oils Out" Instead of Crystallizing
Q: When I cool my solution, an oily layer forms at the bottom instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[1][4] Impurities can also contribute to this phenomenon by lowering the melting point of the mixture. Here’s how to troubleshoot:
-
Increase Solvent Volume: Add more of the "soluble solvent" to the mixture and heat it back to a clear solution.[4] This increased volume can help keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool down very gradually. A slower cooling rate can sometimes prevent the oiling out phenomenon.
-
Change the Solvent System: The boiling point of your solvent might be too high. Consider using a solvent with a lower boiling point.
-
Purify Before Recrystallization: If significant impurities are present, they can suppress the melting point. Consider a preliminary purification step, such as a silica plug or column chromatography, to remove some of the impurities before attempting recrystallization.[5]
Problem 3: Poor Yield After Recrystallization
Q: My recrystallization worked, but I recovered a very low amount of pure this compound. What could be the reason?
A: A low yield can be attributed to several factors during the recrystallization process.[4]
-
Excessive Solvent: As with the failure to crystallize, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[4] You can check for this by taking a small sample of the mother liquor and evaporating it; a large amount of residue indicates significant product loss.[4]
-
Premature Crystallization: If crystals form too early in the hot solution (e.g., during hot filtration), you will lose product. To prevent this, use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent.
-
Washing with Inappropriate Solvent: Washing the collected crystals with a solvent in which they are too soluble will lead to product loss. Use a minimal amount of ice-cold solvent for washing. Benzene has been used as a wash solvent for this compound crystals.[2]
Problem 4: Discolored Crystals or Persistent Impurities
Q: My final this compound crystals are not white, or analysis shows they are still impure. How can I improve the purity?
A: Discoloration or persistent impurities suggest that a single recrystallization step is insufficient or that there are impurities with similar solubility to your product.
-
Charcoal Treatment: If the discoloration is due to colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a more effective purification method. A study reported a 64% recovery of this compound with a purity of 96% (as determined by HPLC) after purification by column chromatography.[6]
-
Acid-Base Extraction: this compound is a weak acid and can be manipulated through pH changes. An acid-base extraction can be used to separate it from neutral or basic impurities.
-
Multiple Recrystallizations: Sometimes, a second recrystallization is necessary to achieve the desired level of purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted starting materials like ethyl benzoate or hydroxylamine, as well as byproducts from the reaction.[2] Depending on the synthesis route, process-related impurities can be numerous, and their identification is crucial for quality control in drug development.[7]
Q2: What is a standard recrystallization protocol for this compound?
A2: A typical protocol involves dissolving the crude this compound in approximately 4.5 times its weight of hot ethyl acetate.[2] The hot solution is then filtered to remove any insoluble solids and allowed to cool to room temperature, followed by further chilling in an ice bath to maximize crystal formation. The resulting white crystals are collected by filtration, washed with a small amount of a suitable solvent like benzene, and then air-dried.[2]
Q3: What are the stability considerations for this compound during purification?
A3: Benzohydroxamic acids can be susceptible to hydrolysis, which breaks them down into carboxylic acids and hydroxylamine.[8][9] It is important to be mindful of pH and temperature during purification. Exposure to strong acids or bases, as well as prolonged heating, should be minimized to prevent degradation. Photodegradation can also occur, so it is advisable to protect the compound from excessive light exposure.[10][11]
Q4: Are there alternative purification methods to recrystallization?
A4: Yes, besides recrystallization, other methods can be employed:
-
Column Chromatography: This is a highly effective method for separating this compound from impurities with different polarities.[6]
-
Chromatographic Methods for Biocatalytic Syntheses: For this compound produced via biocatalysis, specific chromatographic methods have been developed to purify it from the culture medium without using organic solvents. This can involve a series of ion-exchange and reverse-phase chromatography steps.[12]
-
Precipitation Flotation: In industrial wastewater treatment, a process of chelation with a metal ion (like Cu(II)) followed by flocculation and flotation has been used to remove this compound.[13]
Data Presentation
Table 1: Summary of Reported Purification Outcomes for this compound
| Purification Method | Starting Material | Purity Achieved | Recovery/Yield | Reference |
| Recrystallization | Crude from synthesis | Melting point: 125–128 °C | 77% (20g from 26g crude) | [2] |
| Column Chromatography | Crude from biotransformation | 96% (by HPLC) | 64% | [6] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: Weigh the crude this compound and place it in an Erlenmeyer flask. For every gram of crude material, add approximately 4.5 mL of ethyl acetate.[2] Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[2]
-
Crystal Collection: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold, appropriate solvent (e.g., benzene or ice-cold ethyl acetate) to remove any remaining mother liquor.[2]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation and Mineralization of this compound by Synthesized Mesoporous La/TiO2 [mdpi.com]
- 11. Degradation and Mineralization of this compound by Synthesized Mesoporous La/TiO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Benzohydroxamic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzohydroxamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
The most common starting materials for the synthesis of this compound are benzoyl chloride and ethyl benzoate.[1] Other precursors can include benzamide, though this is less common.[1] The choice of starting material can influence the reaction conditions, yield, and potential side products.
Q2: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound typically involves the nucleophilic attack of hydroxylamine on a carboxylic acid derivative, such as an acyl chloride or an ester.
-
From Benzoyl Chloride: Hydroxylamine reacts with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
-
From Ethyl Benzoate: Hydroxylamine reacts with ethyl benzoate, often in the presence of a base like sodium hydroxide or potassium hydroxide, to form the hydroxamic acid.[1]
Q3: What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purification methods.
| Starting Material | Reagents | Typical Yield | Reference |
| Ethyl Benzoate | Hydroxylamine hydrochloride, Potassium hydroxide | 57-60% (as potassium salt) | [1] |
| Potassium Benzohydroxamate | Acetic Acid | 91-95% | [1] |
| Benzamide (enzymatic) | Bacillus smithii IIIMB2907, Hydroxylamine | 64% (recovered) | [3] |
Q4: What are the primary applications of this compound in research and drug development?
This compound and its derivatives are of significant interest due to their biological activities. A primary application is as a histone deacetylase (HDAC) inhibitor.[4] HDAC inhibitors are a class of compounds investigated for cancer therapy.[5][6][7] They can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[8]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes:
-
Oxidation of Hydroxylamine: Free hydroxylamine is susceptible to oxidation by atmospheric oxygen, which can reduce the amount available for the reaction.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. For example, when using benzoyl chloride, the formation of dithis compound can occur.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents.
-
Loss during Workup and Purification: Product may be lost during extraction, washing, or recrystallization steps. Concentrating the mother liquor after initial crystallization can sometimes yield more product.[1]
Solutions:
-
Minimize Oxidation: Prepare the free hydroxylamine solution just before use and minimize its exposure to air.[1]
-
Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry. When using benzoyl chloride, slow addition of the reagent can minimize side reactions.
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Improve Purification Technique: Ensure efficient extraction and minimize the number of transfer steps. Consider recovering product from the mother liquor.[1]
Problem 2: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted benzoyl chloride, ethyl benzoate, or hydroxylamine in the product mixture.
-
Formation of Side Products: As mentioned, side products like dithis compound can be a significant impurity.[1] When using esters, the corresponding carboxylic acid can form as a byproduct.[9]
-
Contamination from Reagents or Solvents: Impurities in the starting materials or solvents can be carried through to the final product.
Solutions:
-
Purification of Starting Materials: Use high-purity starting materials and solvents.
-
Effective Purification of Product:
-
Recrystallization: Recrystallization from a suitable solvent, such as ethyl acetate, is a common and effective method for purifying this compound.[1]
-
Chromatography: For challenging separations, column chromatography may be necessary.
-
Problem 3: Difficulty in Product Isolation/Crystallization
Possible Causes:
-
Supersaturation: The product may be slow to crystallize from a supersaturated solution.[1]
-
Presence of Oily Impurities: Oily byproducts can inhibit crystallization.
-
Incorrect Solvent System: The chosen solvent for crystallization may not be optimal.
Solutions:
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure product to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface.
-
Cooling: Slowly cool the solution in an ice bath.[1]
-
-
Remove Oily Impurities: Wash the crude product with a non-polar solvent in which the desired product has low solubility.
-
Optimize Crystallization Solvent: Experiment with different solvents or solvent mixtures to find the best conditions for crystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Benzoate
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Hydroxylamine hydrochloride
-
Methyl alcohol
-
Potassium hydroxide
-
Ethyl benzoate
-
Acetic acid
-
Ethyl acetate
-
Benzene
Procedure:
-
Preparation of Potassium Benzohydroxamate:
-
Prepare a solution of 46.7 g (0.67 mole) of hydroxylamine hydrochloride in 240 cc of boiling methyl alcohol.
-
Prepare a separate solution of 56.1 g (1 mole) of potassium hydroxide in 140 cc of boiling methyl alcohol.
-
Cool both solutions to 30–40°C.
-
Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with shaking, cooling in an ice bath to prevent an excessive temperature rise.
-
Allow the mixture to stand in an ice bath for five minutes to complete the precipitation of potassium chloride.
-
Add 50 g (0.33 mole) of ethyl benzoate with thorough shaking and immediately filter the mixture with suction.
-
Wash the residue in the funnel with a small amount of methyl alcohol.
-
Allow the filtrate to stand at room temperature. Crystals of potassium benzohydroxamate will form.
-
After forty-eight hours, filter the crystals, wash with a little absolute ethyl alcohol, and air dry. The expected yield is 33–35 g.
-
-
Preparation of this compound:
-
Stir and heat a mixture of 35 g (0.2 mole) of the potassium benzohydroxamate in 160 cc of 1.25 N acetic acid until a clear solution is obtained.
-
Allow the solution to cool to room temperature and then chill in an ice bath. This compound will separate as white crystals.
-
Filter and dry the product. The expected yield is 25–26 g.
-
-
Purification (Recrystallization):
-
Dissolve the crude this compound in 4.5 times its weight of hot ethyl acetate.
-
Filter the hot solution to remove any small amount of solid.
-
Allow the solution to cool to room temperature.
-
Filter the white crystals that separate, wash with a little benzene, and air dry.
-
Protocol 2: Enzymatic Synthesis of this compound from Benzamide
This protocol is based on the biotransformation process using Bacillus smithii.[3]
Materials:
-
Benzamide
-
Hydroxylamine
-
Lyophilized cells of Bacillus smithii IIIMB2907
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM benzamide, 500 mM hydroxylamine, and 2 mg/mL lyophilized cells in a suitable volume of phosphate buffer (pH 7.0).
-
-
Incubation:
-
Incubate the reaction mixture at 50°C for 180 minutes with shaking.
-
-
Extraction:
-
After incubation, extract the reaction mixture three times with an equal volume of ethyl acetate.
-
-
Drying:
-
Dry the combined ethyl acetate extracts under vacuum to obtain the crude this compound.
-
-
Analysis:
-
Analyze the product formation and purity using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound from ethyl benzoate.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Development of effective biotransformation process for this compound production using Bacillus smithii IIIMB2907 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Benzohydroxamic Acid In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzohydroxamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize the in vitro cytotoxicity of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vitro studies with this compound.
High Cytotoxicity in Preliminary Screens
Question: My initial screen with this compound shows high cytotoxicity across all my cell lines. How can I determine if this is a true effect or an experimental artifact?
Answer: High cytotoxicity in initial screens can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Verify Drug Concentration and Preparation:
-
Solvent Effects: this compound has limited aqueous solubility. Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a solvent-only control to assess its impact on cell viability.
-
Stock Solution Integrity: Prepare fresh stock solutions of this compound. If the compound has been stored for a long time, its stability might be compromised.
-
Precipitation: Visually inspect your treatment media under a microscope to ensure the compound has not precipitated out of solution, which can lead to inconsistent results and physical stress on the cells.
-
-
Optimize Experimental Parameters:
-
Concentration Range: You may be using a concentration that is too high. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for each cell line.
-
Incubation Time: The cytotoxic effects of this compound can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period for your experimental goals.
-
-
Cell Line Sensitivity:
-
Differential Sensitivity: Not all cell lines have the same sensitivity to this compound. Include a well-characterized, less sensitive cell line in your experiments as a control, if possible.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more susceptible to drug-induced cytotoxicity.
-
Inconsistent Results Between Experiments
Question: I am getting variable IC50 values for this compound in the same cell line across different experiments. What could be the cause?
Answer: Inconsistent results are a common challenge in in vitro assays. Here are some potential sources of variability and how to address them:
-
Assay-Specific Issues:
-
MTT Assay Interference: If you are using an MTT assay, be aware that compounds with reducing properties can interfere with the tetrazolium salt, leading to a false-positive signal. Include a control with your compound in cell-free medium to check for direct reduction of MTT.
-
Assay Endpoint: Ensure you are reading your results at a consistent time point after adding the detection reagent.
-
-
Experimental Workflow:
-
Cell Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect the growth rate and drug sensitivity.
-
Reagent Preparation: Prepare fresh reagents and media for each experiment to avoid degradation.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.
-
-
Biological Variability:
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound cytotoxicity?
This compound and its derivatives primarily exert their cytotoxic effects as metabolic inhibitors and histone deacetylase (HDAC) inhibitors.[1][2] As HDAC inhibitors, they can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis (programmed cell death).[1][3] The apoptotic process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[4][5] Some derivatives have also been shown to modulate reactive oxygen species (ROS) levels and chelate iron ions, contributing to their cytotoxic effects.
2. How can I formulate this compound to minimize solubility issues in my in vitro experiments?
Due to its limited aqueous solubility, proper formulation is crucial. Here are some practical recommendations:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. It is often recommended to perform serial dilutions in a serum-free medium before adding to the cell culture plates to reduce the risk of precipitation upon contact with the aqueous environment.
-
Final Solvent Concentration: Always ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your specific cell line (generally below 0.5% for DMSO).
3. Are there derivatives of this compound with lower cytotoxicity to normal cells?
Yes, research has focused on synthesizing derivatives with improved selectivity for cancer cells over normal cells. For instance, some studies have shown that modifications to the this compound structure, such as O-alkylation of related NSAID hydroxamic acids, can reduce cytotoxicity in normal human fibroblasts while maintaining or enhancing activity against cancer cell lines. The development of novel hydroxamic acid derivatives aims to achieve a wider therapeutic window by increasing potency against cancer cells and reducing off-target effects on healthy cells.[6]
4. Which in vitro assays are recommended for assessing this compound cytotoxicity?
Several assays can be used, each with its own advantages and limitations:
-
Metabolic Assays (e.g., MTT, MTS, Resazurin): These are widely used, high-throughput assays that measure metabolic activity as an indicator of cell viability. However, be aware that this compound, as a metabolic inhibitor, could directly affect cellular metabolism, potentially leading to an overestimation of cytotoxicity.
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane. They are less prone to interference from metabolic effects.
-
Apoptosis Assays (e.g., Caspase-3/7 activation, Annexin V staining): These assays can confirm that the observed cytotoxicity is due to apoptosis and can be used to investigate the underlying mechanism.
It is often recommended to use a combination of assays that measure different aspects of cell health to obtain a comprehensive understanding of the cytotoxic effects of this compound.
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | > 100 | |
| Vanadyl Benzohydroxamate | HCT116 | Colorectal Carcinoma | 42.0 | [7] |
| MHY218 (Hydroxamic acid derivative) | SKOV-3 | Ovarian Cancer | 3.2 | [8] |
| SAHA (Vorinostat) | SKOV-3 | Ovarian Cancer | 3.9 | [8] |
| Bicyclic Hydroxamic Acid Derivative 3e | PC-3 | Prostate Cancer | 23.38 | [9] |
| Bicyclic Hydroxamic Acid Derivative 3e | SKLU-1 | Lung Cancer | 9.31 | [9] |
| KH16 (Yanostat) | Leukemic Cells | Leukemia | 0.11 | |
| Hydroxamic Acid-based STAT3 Inhibitor | U251MG | Glioblastoma | 1.0-2.7 | [10] |
| Hydroxamic Acid-based STAT3 Inhibitor | U87MG | Glioblastoma | 1.0-2.7 | [10] |
| Hydroxamic Acid-based STAT3 Inhibitor | MDA-MB-231 | Breast Cancer | 3.8-4.5 | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activation Assay
This protocol provides a general method for measuring caspase-3 and -7 activity as a marker of apoptosis.
Materials:
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)
-
White or black 96-well plates (depending on the assay kit)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations. Include positive and negative controls.
-
Incubate for the predetermined time to induce apoptosis.
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the caspase-3/7 activity.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity results.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of the MHY218 novel hydroxamic acid-derived histone deacetylase inhibitor in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
impact of metal ion contaminants on benzohydroxamic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of metal ion contaminants on experiments involving benzohydroxamic acid (BHA). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are metal ion contaminants a concern in my this compound (BHA) experiments?
A1: this compound is a strong chelating agent, meaning it readily binds to metal ions.[1] This property is fundamental to many of its applications, such as in the inhibition of metalloenzymes.[2][3] However, contaminating metal ions in your buffers or reagents can bind to the BHA, reducing its effective concentration and leading to inaccurate and unreliable experimental results.
Q2: What are the common sources of metal ion contamination in a laboratory setting?
A2: Metal ion contamination can originate from various sources, including:
-
Reagents and Buffers: Impurities in chemical salts, and even high-purity water, can introduce trace amounts of metal ions.
-
Glassware and Plasticware: Inadequately cleaned labware can leach metal ions into your solutions.
-
Instrumentation: Metal components in instruments like HPLC systems or incubators can be a source of contamination.[4]
-
Sample-related Contamination: The biological samples themselves may contain endogenous metal ions.
Q3: Which metal ions are most likely to interfere with my BHA experiments?
A3: BHA can chelate a wide range of metal ions. Trivalent metal ions like iron (Fe³⁺) and aluminum (Al³⁺) form particularly stable complexes with hydroxamic acids and are common contaminants. Divalent cations such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) also exhibit strong interactions and can cause significant interference. The stability of these complexes often follows the order: Fe³⁺ > Al³⁺ > Cr³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺.
Q4: How can I tell if metal ion contamination is affecting my results?
A4: Signs of metal ion contamination can include:
-
Poor reproducibility between experiments.
-
Lower than expected activity or potency of BHA.
-
Unexplained changes in the color of solutions containing BHA, as many BHA-metal complexes are colored.
-
Non-linear or unexpected dose-response curves in enzyme inhibition assays.
Q5: What are the general strategies to minimize metal ion contamination?
A5: Proactive measures are key to controlling metal ion contamination. These include:
-
Using high-purity reagents and ultrapure water.
-
Acid-washing glassware and using metal-free plasticware.
-
Preparing buffers and solutions in a clean environment.
-
Treating critical solutions with chelating resins to remove trace metals.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected BHA Activity in Enzyme Inhibition Assays
| Possible Cause | Troubleshooting Steps |
| Metal ion contamination in assay buffer | 1. Prepare a fresh batch of assay buffer using ultrapure water and high-purity salts.2. Treat the buffer with a chelating resin like Chelex® 100 to remove divalent cations.[5][6]3. As a diagnostic test, add a small amount of a strong chelator like EDTA to a control reaction (without BHA) to see if it affects the baseline enzyme activity. If it does, metal ion contamination is likely present. |
| Contamination from the enzyme or substrate stock solutions | 1. Prepare fresh stock solutions.2. Consider dialyzing the protein sample against a metal-free buffer. |
| Leaching from labware | 1. Use new, certified metal-free plasticware for all solutions.2. If glassware must be used, ensure it has been rigorously acid-washed. |
Issue 2: High Background or Artifacts in Colorimetric Assays for BHA
| Possible Cause | Troubleshooting Steps |
| Formation of colored BHA-metal complexes | 1. Analyze your reagents for trace metal contamination using methods like ICP-MS or a qualitative colorimetric test like the dithizone method.[7]2. Prepare a "no-BHA" control with all other reagents to check for background color formation. |
| Interference with the colorimetric reagent | 1. Review the literature for your specific colorimetric assay to identify known metal ion interferences.2. If a specific metal ion is suspected, run a standard curve of that ion with your colorimetric reagent to quantify its effect. |
Quantitative Data on Metal Ion Interactions
The stability of complexes between this compound and various metal ions is a key factor in determining the potential for interference. The following table summarizes the stability constants for some common metal ions with hydroxamic acids. Higher stability constants indicate a stronger interaction and a greater potential for interference.
| Metal Ion | Stability Constant (log K) with Hydroxamic Acids | Reference |
| Fe³⁺ | High | [8] |
| Co²⁺ | Moderate | [8] |
| Cu²⁺ | Moderate | [8] |
Note: Stability constants can vary depending on the specific hydroxamic acid derivative and the experimental conditions (pH, temperature, ionic strength).
Experimental Protocols
Protocol 1: Removal of Divalent Metal Ion Contaminants from Buffers using Chelex® 100 Resin
Objective: To prepare a metal-depleted buffer for use in BHA experiments.
Materials:
-
Chelex® 100 chelating resin[5]
-
Buffer solution to be treated
-
Stir plate and stir bar
-
0.22 µm filter unit
Procedure:
-
Add approximately 5 grams of Chelex® 100 resin for every 100 mL of buffer to be treated.[9]
-
Stir the buffer and resin mixture gently for at least 4 hours at room temperature. For buffers with high affinity for metals, overnight stirring may be necessary.
-
Allow the resin to settle to the bottom of the container.
-
Carefully decant or pipette the supernatant, taking care not to disturb the resin.
-
For complete removal of any fine resin particles, filter the treated buffer through a 0.22 µm filter.
-
The resulting buffer is now metal-depleted and ready for use.
Protocol 2: Qualitative Detection of Heavy Metal Contamination using the Dithizone Method
Objective: To perform a rapid, qualitative screen for heavy metal contamination in aqueous solutions.
Materials:
-
Dithizone
-
Chloroform or carbon tetrachloride
-
Test tubes
-
Solution to be tested
Procedure:
-
Prepare a 0.01% (w/v) solution of dithizone in chloroform or carbon tetrachloride.[10]
-
In a test tube, add 1-2 mL of the dithizone solution to 5 mL of the aqueous sample to be tested.
-
Adjust the pH of the aqueous solution if necessary, as the optimal pH for complex formation varies depending on the metal ion. A slightly acidic to neutral pH is generally effective for a broad range of heavy metals.[10]
-
Cap the test tube and shake vigorously for 1-2 minutes to allow for extraction of the metal-dithizone complex into the organic layer.
-
Allow the layers to separate. A color change in the organic layer from the original green to yellow, red, or violet indicates the presence of heavy metal ions.[11]
Visualizations
Caption: Workflow for preparing metal-depleted buffers for BHA experiments.
Caption: Logic diagram for troubleshooting inconsistent BHA experiment results.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EDTA + Eliminating metal ions - Chromatography Forum [chromforum.org]
- 5. bio-rad.com [bio-rad.com]
- 6. Archived | DNA Extraction and Quantitation for Forensic Analysts | Chelex® 100 Extraction Process | National Institute of Justice [nij.ojp.gov]
- 7. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 8. ijsr.net [ijsr.net]
- 9. bio-rad.com [bio-rad.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. dergipark.org.tr [dergipark.org.tr]
impact of light exposure on benzohydroxamic acid stability
Technical Support Center: Benzohydroxamic Acid Stability
Topic: Impact of Light Exposure on this compound Stability
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides essential information on its photostability, standard testing protocols, and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound (BHA) sensitive to light?
A: Yes. This compound is known to be sensitive to light. Multiple safety data sheets (SDS) recommend avoiding excessive heat and light during storage and handling[1]. To maintain its integrity and stability, it should be stored in a cool, dry, well-ventilated area, protected from light, and in a tightly sealed container[1][2]. Recommended storage is often refrigerated at temperatures between 2-8°C[3][4].
Q2: What happens when this compound is exposed to light?
A: Exposure to light, particularly UV radiation, can induce photodegradation, a process where the molecule is chemically altered or broken down. Studies have demonstrated that BHA degrades under UV irradiation. For instance, in the presence of a photocatalyst, significant degradation occurs when exposed to a mercury lamp, indicating its susceptibility to light-induced decomposition[5][6][7]. This degradation can lead to a loss of potency, the formation of impurities, and changes in the physical properties of the substance.
Q3: How can I quantitatively test the photostability of my this compound sample?
A: The standard methodology for photostability testing is outlined in the International Council for Harmonisation (ICH) guideline Q1B[8][9]. This involves exposing the sample to a controlled amount of light under specified conditions and comparing it to a sample protected from light.
Q4: What are the standard ICH Q1B conditions for a confirmatory photostability study?
A: For confirmatory studies, the sample should be exposed to a minimum specified amount of both visible and ultraviolet light to ensure a thorough evaluation. The standard conditions are summarized in the table below[10][11].
| Parameter | Exposure Level | Notes |
| Overall Illumination | Not less than 1.2 million lux hours | Measures exposure to visible light. |
| Near Ultraviolet Energy | Not less than 200 watt hours/square meter | Measures exposure to UVA light (typically 320-400 nm). |
A sample may be exposed side-by-side with a validated chemical actinometric system or a calibrated radiometer/lux meter to ensure the specified light exposure is achieved[8].
Q5: My sample is degrading in the photostability chamber. How do I distinguish between light-induced degradation and heat-induced (thermal) degradation?
A: To isolate the effects of light from the effects of heat, a "dark control" is essential. A dark control is an identical sample that is shielded from light (e.g., by wrapping it in aluminum foil) but placed in the photostability chamber alongside the exposed sample[8][10]. By analyzing both samples, you can differentiate the degradation pathways:
-
Thermal Degradation: Any degradation observed in the dark control.
-
Photodegradation: The additional degradation observed in the light-exposed sample compared to the dark control.
Q6: What quantitative data is available on the photodegradation of this compound?
A: While direct photolysis data is limited in publicly available literature, photocatalytic degradation studies provide strong evidence of BHA's light sensitivity. One study demonstrated significant degradation under UV irradiation in the presence of a catalyst. The key findings are summarized below[5][6].
| Parameter | Value |
| Light Source | 300 W Mercury Lamp |
| Initial BHA Concentration | 30 mg/L |
| pH | 4.4 |
| Catalyst | 0.5 g/L La/TiO₂ |
| Irradiation Time | 120 minutes |
| % BHA Removed | 94.1% |
| % Total Organic Carbon Removed | 88.5% |
These results show that BHA can be rapidly mineralized under UV light, highlighting the need for protection from light exposure.
Experimental Protocol: Confirmatory Photostability Testing (ICH Q1B)
This guide provides a detailed methodology for conducting a confirmatory photostability test on a this compound drug substance.
1. Sample Preparation
-
Place a sufficient quantity of the BHA solid sample in a chemically inert and transparent container (e.g., a quartz petri dish).
-
Spread the sample in a thin layer, not exceeding 3 mm in thickness, to ensure uniform light exposure[11].
-
Prepare at least two identical samples: one for light exposure and one to serve as the "dark control."
-
Completely wrap the dark control sample in aluminum foil to protect it from light.
2. Exposure Conditions
-
Place the exposed sample and the dark control sample in a calibrated photostability chamber.
-
Position the samples to receive maximum and uniform irradiation.
-
Control the temperature inside the chamber to minimize thermal degradation (e.g., 25°C).
-
Expose the samples to a light source conforming to ICH Q1B Option 1 (Xenon or Metal Halide lamp) or Option 2 (Cool White Fluorescent and Near UV lamps).
-
Continue the exposure until the total illumination reaches ≥ 1.2 million lux hours and the near UV energy reaches ≥ 200 watt hours/m².
3. Post-Exposure Analysis
-
After the exposure is complete, retrieve both the exposed and dark control samples.
-
Analyze both samples for purity and degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Visually inspect both samples for any changes in physical appearance (e.g., color change).
4. Evaluation of Results
-
Compare the results from the exposed sample to those of the dark control.
-
Calculate the net change due to light exposure by subtracting any changes found in the dark control from the changes found in the exposed sample.
-
Determine if the photodegradation results in an "unacceptable change," such as significant potency loss or the formation of impurities exceeding specified limits.
Troubleshooting Guide
Problem: My results show high variability between photostability experiments.
-
Possible Cause 1: Non-uniform light exposure. If samples are not spread thinly or positioned consistently, different parts of the sample may receive different amounts of light energy[12].
-
Solution: Always spread solid samples in a thin, even layer (max 3mm)[11]. For solutions, use standardized, transparent containers and ensure they are placed in the same position relative to the light source each time.
-
-
Possible Cause 2: Temperature fluctuations. Uncontrolled temperature can introduce a variable rate of thermal degradation, confounding the results.
-
Solution: Use a photostability chamber with robust temperature control. Always record the temperature throughout the experiment and report any deviations.
-
Problem: My "dark control" sample shows significant degradation.
-
Possible Cause 1: Thermal instability. The compound may be degrading due to the temperature inside the chamber, independent of light exposure.
-
Solution: This finding is valuable in itself, indicating thermal lability. Consider conducting the photostability test at a lower, controlled temperature if possible, while acknowledging the thermal degradation component.
-
-
Possible Cause 2: Inadequate light protection. The material used to wrap the dark control (e.g., aluminum foil) may have pinholes or is not completely opaque to the light source.
-
Solution: Use a high-quality, heavy-duty aluminum foil and ensure multiple layers are used for complete opacity. Confirm that the wrapping is sealed to prevent any light leakage.
-
Problem: The surface of my solid sample has changed color, but my bulk purity analysis (HPLC) shows minimal change.
-
Possible Cause: Surface-limited degradation. Photodegradation may be occurring only on the surface layer directly exposed to light, with the bulk of the sample remaining unaffected. This is common in solid-state photolysis.
-
Solution: Note the physical change in your report, as color change is still a stability concern. For analysis, ensure the entire sample is homogenized before testing to get a representative result. If characterizing the surface degradants is necessary, advanced techniques like solid-state NMR or surface-sensitive spectroscopy may be required.
-
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Degradation and Mineralization of this compound by Synthesized Mesoporous La/TiO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 10. q1scientific.com [q1scientific.com]
- 11. ikev.org [ikev.org]
- 12. iagim.org [iagim.org]
method development for separating benzohydroxamic acid from byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of benzohydroxamic acid (BHA) from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities largely depend on the synthetic route.
-
From Ethyl Benzoate Synthesis: The most common impurities are unreacted starting material (ethyl benzoate) and benzoic acid, which can form from the hydrolysis of either the starting ester or the product.
-
From Benzoyl Chloride Synthesis: Unreacted benzoyl chloride, benzoic acid (from hydrolysis of benzoyl chloride), and dithis compound (from reaction of BHA with another molecule of benzoyl chloride) are potential byproducts[1][2].
Q2: My purified this compound has a low melting point. What does this indicate?
A2: A low or broad melting point range for your this compound (literature melting point: 125-128°C) typically indicates the presence of impurities[1]. The most common impurity that can cause this is benzoic acid. Recrystallization or another purification step is recommended.
Q3: How can I quickly assess the purity of my this compound?
A3: Several methods can be used for a purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
Melting Point Analysis: A sharp melting point close to the literature value (125-128°C) is a good indicator of high purity[1].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A study reported achieving 96% purity as determined by HPLC after column chromatography[3].
-
Neutralization Titration: A titration method can be used to determine the neutralization equivalent, which should be close to the theoretical value of 137.1 g/mol [1].
Q4: Which purification method is best for my crude this compound?
A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: Excellent for removing small amounts of impurities and is easily scalable. Ethyl acetate is a commonly used solvent[1].
-
Acid-Base Extraction: Very effective for separating acidic BHA from neutral byproducts (like ethyl benzoate) or less acidic/basic impurities.
-
Column Chromatography: Capable of achieving very high purity (e.g., 96%) and is ideal for separating compounds with similar polarities, but can be more time-consuming and require more solvent than other methods[3].
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is crucial. |
| The solution was not cooled sufficiently. | Ensure the flask is cooled in an ice bath after it has reached room temperature to maximize crystal precipitation. |
| Crystals were filtered before precipitation was complete. | Allow adequate time for crystallization. If unsure, leave the solution to cool for a longer period. |
| The product is highly soluble in the wash solvent. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Issue 2: Oily Residue Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Presence of significant impurities. | The impurities may be acting as a eutectic mixture, lowering the melting point. Try purifying by column chromatography first, then recrystallize the resulting solid. |
| Cooling occurred too rapidly. | Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling can cause the product to "oil out." |
| Incorrect solvent. | The chosen solvent may not be appropriate. The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents on a small scale. |
Issue 3: Inefficient Separation During Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of BHA. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the this compound (pKa ≈ 9.25) and transfer it to the aqueous layer[4]. Use a pH meter or pH paper to check. |
| Emulsion formation. | An emulsion is a suspension of one liquid in another that is slow to separate. To break it, try: adding a saturated brine solution, gentle swirling instead of vigorous shaking, or passing the mixture through a bed of Celite. |
| Incomplete precipitation of BHA. | After isolating the aqueous layer, ensure it is acidified sufficiently (pH < 4) to fully protonate the benzohydroxamate and cause it to precipitate. Cool the solution in an ice bath to maximize precipitation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a standard procedure for purifying crude this compound[1].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (approximately 4.5 times the weight of the crude material) while heating on a hot plate until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. White crystals of this compound should begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., benzene or cold ethyl acetate) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Data Presentation: Recrystallization Efficiency
| Parameter | Value | Reference |
| Starting Crude Material | 26.0 g | [1] |
| Recrystallized Product | 20.0 g | [1] |
| Recovery Yield | 77% | [1] |
| Melting Point (Crude) | 120-128°C | [1] |
| Melting Point (Recrystallized) | 125-128°C | [1] |
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate acidic this compound from neutral byproducts like unreacted ethyl benzoate.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.
-
Extraction: Add an equal volume of a cold, dilute aqueous base (e.g., 1 M NaOH). Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure all the BHA is extracted. Combine the aqueous extracts.
-
Reprotonation and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., 6 M HCl) with stirring until the solution is acidic (test with pH paper). A white precipitate of pure this compound should form.
-
Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.
Protocol 3: Purification by Column Chromatography
This is a general protocol for purifying BHA using silica gel column chromatography.
-
Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that gives the this compound a retention factor (Rf) of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation: Column Chromatography Efficiency
| Parameter | Value | Reference |
| Purity of Crude Extract | 89% (w/w) | [3] |
| Purity after Column Chromatography | 96% (HPLC) | [3] |
| Recovery Yield | 64% | [3] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification of BHA via acid-base extraction.
References
Technical Support Center: Optimizing Benzohydroxamic Acid Activity in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing benzohydroxamic acid (BHA) and its derivatives in enzymatic assays, with a primary focus on its role as a histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an enzymatic assay using this compound as an HDAC inhibitor?
A1: The optimal pH for HDAC inhibition assays using this compound is generally in the slightly alkaline range, with a pH of 8.0 being the most commonly reported and recommended. This is often achieved using a Tris-HCl buffer.
Q2: How does pH affect the activity of this compound?
A2: this compound is a weak acid with a pKa of 9.25.[1] While it can be unstable in the presence of strong acids or bases, its inhibitory activity in HDAC assays is influenced by the pH of the assay buffer. The ionization state of both the inhibitor and the amino acid residues in the enzyme's active site can be affected by pH, which in turn influences their interaction.
Q3: Can I use a different pH for my assay?
A3: While pH 8.0 is standard, it is possible to use other pH values depending on the specific HDAC isoform and assay conditions. However, significant deviations from the optimal range may lead to reduced enzyme activity or inhibitor efficacy. It is advisable to perform a pH optimization experiment (e.g., testing a range from pH 7.0 to 8.5) if you suspect the standard conditions are not optimal for your specific setup.
Q4: How does this compound inhibit HDACs?
A4: this compound acts as a chelating agent, binding to the zinc ion (Zn²⁺) in the active site of zinc-dependent HDACs (Classes I, II, and IV).[2] This interaction blocks the substrate from accessing the active site, thereby inhibiting the deacetylation of histone and non-histone proteins.[3] Studies suggest that this compound remains protonated when it binds to the HDAC8 active site.[4]
Q5: What are the downstream effects of HDAC inhibition by this compound?
A5: By inhibiting HDACs, this compound leads to an accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes like p21.[5] It can also affect the acetylation status and function of non-histone proteins, such as chaperone proteins and signaling molecules, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no HDAC inhibition observed | Suboptimal pH: The assay buffer pH may be too acidic or too alkaline, affecting BHA's ability to chelate the zinc ion or altering the enzyme's conformation. | Verify the pH of your assay buffer. It is recommended to use a freshly prepared buffer at pH 8.0. Consider performing a pH titration experiment to find the optimal pH for your specific enzyme and substrate. |
| BHA Degradation: this compound can be unstable at extreme pH values or over long incubation times. | Prepare fresh BHA solutions for each experiment. Avoid storing BHA solutions for extended periods, especially at non-optimal pH. | |
| High background fluorescence/absorbance | Compound Interference: The test compound itself might be fluorescent or absorb light at the assay wavelength. | Run a control experiment with the compound alone (no enzyme) to check for intrinsic fluorescence or absorbance. If interference is observed, consider using a different assay format (e.g., colorimetric vs. fluorometric) or a different fluorescent substrate. |
| Precipitation of BHA: At high concentrations or in certain buffers, BHA may precipitate out of solution. | Ensure that BHA is fully dissolved in the assay buffer. You may need to use a small amount of a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid affecting enzyme activity. | |
| Inconsistent or non-reproducible results | Fluctuations in pH: Small changes in pH between experiments can lead to variability in results. | Use a high-quality buffer and ensure its pH is accurately and consistently set for every assay. |
| Buffer components interfering with the assay. | Some buffer components can interfere with the enzyme or the inhibitor. Stick to well-documented buffer systems like Tris-HCl for HDAC assays. |
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values for various this compound-based inhibitors against different HDAC isoforms, generally assayed at a pH of 8.0.
| Inhibitor | Target HDAC Isoform(s) | Reported IC₅₀ (nM) | Assay pH |
| This compound Derivative (Compound 10c) | HDAC6 | 270 | Not Specified |
| This compound Derivative (Compound 10l) | HDAC6 | 300 | Not Specified |
| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC | Varies by isoform (low nM to µM range) | ~8.0 |
| Belinostat | Pan-HDAC | Varies by isoform (low nM range) | ~8.0 |
| Panobinostat | Pan-HDAC | Varies by isoform (low nM range) | ~8.0 |
Note: IC₅₀ values can vary depending on the specific assay conditions, substrate used, and enzyme source. The optimal pH for most HDAC inhibition assays is in the range of 7.4-8.0.
Experimental Protocols
Detailed Protocol: Fluorometric HDAC Inhibition Assay
This protocol describes a common method for measuring the inhibition of HDAC activity by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)
-
This compound (or derivative)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound in HDAC Assay Buffer.
-
Dilute the HDAC enzyme and fluorogenic substrate to their working concentrations in HDAC Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer (for blank and no-inhibitor controls)
-
Diluted this compound solutions (for inhibitor wells)
-
HDAC enzyme solution (to all wells except the blank)
-
-
Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Mix and incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding the HDAC Developer solution to all wells. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore, and a strong HDAC inhibitor to prevent further deacetylation.
-
Incubate at room temperature for 15-20 minutes to allow for complete development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Signaling pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
References
- 1. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected color changes in benzohydroxamic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving benzohydroxamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a positive this compound reaction with ferric chloride?
A1: A positive test, indicating the presence of a hydroxamic acid formed, for instance, from an ester, typically yields a deep burgundy, magenta, or reddish-brown color.[1][2] This is due to the formation of a colored complex between the hydroxamic acid and the ferric ion (Fe³⁺).
Q2: My solution turned a different color than the expected burgundy. What could be the cause?
A2: Unexpected colors can arise from several factors, including the presence of interfering metal ions, the pH of the solution, or the presence of enols. Certain metal ions form distinctively colored complexes with this compound. For instance, vanadium can produce deep violet or blue-green complexes, while copper may result in green or blue solutions.[3][4][5][6][7] Additionally, some phenols and enolizable compounds can produce red, green, blue, or purple colors with ferric chloride, leading to a false positive result.[8]
Q3: The color in my ferric hydroxamate test faded quickly. What does this mean?
A3: Fading of the characteristic burgundy color can occur. If the color fades, it is recommended to add additional drops of the ferric chloride solution until the color persists.[9] This may indicate that the concentration of the ferric ion is insufficient for the amount of hydroxamic acid present.
Q4: Can I use the ferric hydroxamate test if my initial compound gives a color with ferric chloride?
A4: No, if your starting material produces a color with ferric chloride in a preliminary test, the ferric hydroxamate test cannot be reliably used.[8][9] This initial coloration indicates the presence of functionalities (like phenols or enols) that interfere with the test, making it impossible to attribute a subsequent color change solely to the formation of a hydroxamic acid.
Troubleshooting Guide
This guide addresses specific issues that may lead to unexpected color changes in your this compound reactions.
Issue 1: No Color Development or a Very Faint Color
| Possible Cause | Troubleshooting Step |
| Absence of Ester/Hydroxamic Acid | Ensure the starting material contains an ester functional group or that the reaction conditions are suitable for the formation of the hydroxamic acid. |
| Incorrect pH | The pH of the solution is critical for complex formation. For the ferric hydroxamate test, the solution is typically acidified after the initial reaction with hydroxylamine. Ensure the correct pH is achieved as per the protocol. |
| Insufficient Heating | When converting an ester to a hydroxamic acid, heating is often required to drive the reaction. Ensure the reaction mixture is heated according to the protocol. |
| Low Concentration | The concentration of the analyte may be too low to produce a visible color. Consider concentrating the sample if possible. |
Issue 2: Unexpected Color Formation (Not Burgundy/Reddish-Brown)
| Possible Cause | Troubleshooting Step |
| Presence of Interfering Metal Ions | Contamination with other transition metal ions can lead to the formation of differently colored complexes. Use high-purity reagents and deionized water. See Table 1 for colors of this compound complexes with various metals. |
| Presence of Phenols or Enols | These compounds can react with ferric chloride to produce a range of colors.[8] Perform a preliminary test by adding ferric chloride to your sample before the reaction with hydroxylamine. A color change in this preliminary test indicates interference. |
| Side Reactions | Unwanted side reactions during the synthesis of this compound can lead to colored impurities. Purify the this compound before use. |
Issue 3: Color Fading or Instability
| Possible Cause | Troubleshooting Step |
| Insufficient Ferric Chloride | The concentration of ferric chloride may be too low relative to the hydroxamic acid. Add more ferric chloride solution dropwise until the color stabilizes.[9] |
| pH Instability | Changes in pH can affect the stability of the ferric hydroxamate complex. Ensure the solution is adequately buffered if necessary for your application. The complex is most stable in acidic conditions. |
| High Temperature | The stability of the ferric hydroxamate complex can be temperature-dependent.[10][11] Avoid excessive heating after the complex has formed. |
| Decomposition of the Complex | In some aqueous solutions, the complex may not be stable over long periods.[12] Perform spectroscopic measurements promptly after color development. |
Data Presentation
Table 1: Colors of this compound Complexes with Various Metal Ions
| Metal Ion | Color of the Complex |
| Iron (Fe³⁺) | Deep burgundy, reddish-brown, or magenta[2] |
| Vanadium (V⁵⁺/V⁴⁺) | Deep violet, blue, or green[3][6][13][14] |
| Copper (Cu²⁺) | Green or blue[5][7] |
| Chromium (Cr³⁺/Cr⁶⁺) | Green or yellow-orange[12][15][16] |
| Nickel (Ni²⁺) | Typically green hydrated ion[17] |
| Cobalt (Co²⁺) | Formation of a 1:2 complex with this compound has been reported, but a specific color is not consistently described in the provided context. |
Experimental Protocols
Key Experiment: Ferric Hydroxamate Test for Esters
This protocol is used to qualitatively test for the presence of an ester functional group.
Materials:
-
Test compound
-
0.5 M Hydroxylamine hydrochloride in 95% ethanol
-
6 M Sodium hydroxide
-
1 M Hydrochloric acid
-
5% Ferric chloride solution
-
95% Ethanol
-
Test tubes
-
Water bath
Procedure:
-
Preliminary Test for Interfering Groups:
-
Dissolve a small amount of the test compound (a few drops of a liquid or a spatula tip of a solid) in 1 mL of 95% ethanol in a test tube.
-
Add 1 mL of 1 M hydrochloric acid.
-
Add 1-2 drops of 5% ferric chloride solution.
-
If a color other than yellow appears, the ferric hydroxamate test cannot be used. [8][9]
-
-
Hydroxamic Acid Formation:
-
In a separate test tube, mix 1 mL of 0.5 M hydroxylamine hydrochloride in 95% ethanol with 0.4 mL of 6 M sodium hydroxide.
-
Add a small amount of the test compound (approximately 50 mg of solid or a few drops of liquid) to this mixture.
-
Heat the mixture in a boiling water bath for a few minutes.[1]
-
-
Acidification and Color Development:
-
Cool the solution to room temperature.
-
Add 2 mL of 1 M hydrochloric acid. If the solution becomes cloudy, add a small amount of 95% ethanol to clarify it.
-
Add a few drops of 5% ferric chloride solution.
-
-
Observation:
Visualizations
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Reaction pathway of the ferric hydroxamate test.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. web.vu.lt [web.vu.lt]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. React with Copper - American Chemical Society [acs.org]
- 8. csub.edu [csub.edu]
- 9. sserc.org.uk [sserc.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromium(V) complexes of hydroxamic acids: formation, structures, and reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Vanadium Oxidation States Experiment | ChemTalk [chemistrytalk.org]
- 15. The Chemistry of Chromium [chemed.chem.purdue.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Benzohydroxamic Acid and Salicylhydroxamic Acid in Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzohydroxamic acid (BHA) and salicylhydroxamic acid (SHA) as metal chelating agents. By examining their stability constants with various metal ions, and the experimental protocols for their synthesis and characterization, this document aims to equip researchers with the necessary information to select the appropriate chelator for their specific application, be it in analytical chemistry, drug development, or biological studies.
Introduction to Hydroxamic Acids as Chelators
Hydroxamic acids (R-C(=O)N(R')-OH) are a class of organic compounds known for their potent metal-chelating properties.[1][2] The hydroxamate functional group acts as a bidentate ligand, coordinating to metal ions through the carbonyl and hydroxyl oxygen atoms, forming stable five-membered rings.[1][3] This chelation is effective for a wide range of metal ions, with a particularly high affinity for iron (III).[4][5][6] Their ability to form stable metal complexes has led to their investigation in various fields, including as enzyme inhibitors, anticancer agents, and for the treatment of iron overload.[7][8]
This guide focuses on two commonly studied aromatic hydroxamic acids: this compound and salicylhydroxamic acid. While structurally similar, the presence of a hydroxyl group in the ortho position of the phenyl ring in salicylhydroxamic acid significantly influences its chelation behavior.
Chemical Structures and Chelation Mechanism
The fundamental difference between this compound and salicylhydroxamic acid lies in the substitution on the benzene ring. This structural variance impacts their electronic properties and, consequently, their interaction with metal ions.
Caption: Structures of BHA and SHA, and the general chelation mechanism.
Comparative Performance in Metal Chelation
The stability of the metal complexes formed is a critical parameter for evaluating the efficacy of a chelating agent. The stability constant (K) quantifies the affinity between a metal ion and a ligand.[9][10] Higher stability constants indicate the formation of more stable complexes.[9]
Studies have consistently shown that salicylhydroxamic acid forms more stable complexes with several divalent and trivalent metal ions compared to this compound.[11] This enhanced stability is attributed to the electronic effect of the ortho-hydroxyl group in SHA.
Stability Constants of Metal Complexes
The following table summarizes the stability constants (log K) for this compound and salicylhydroxamic acid with various metal ions as determined by spectrophotometric and potentiometric methods.
| Metal Ion | This compound (log K) | Salicylhydroxamic Acid (log K) | Stoichiometry (Metal:Ligand) | Reference |
| Fe(III) | 10.76 | 11.23 | 1:2 (SHA) | [3][11] |
| Co(II) | 6.72 | 7.91 | 1:2 (SHA) | [3][11] |
| Cu(II) | 8.15 | 10.21 | 1:1 (SHA) | [3][11] |
| Ni(II) | - | 6.84 | - | [11] |
| Zn(II) | - | 6.83 | - | [11] |
Note: The stability constants can vary depending on the experimental conditions such as temperature, pH, and ionic strength of the medium.
The general order of stability for the metal complexes is Fe(III) > Cu(II) > Ni(II) ≈ Zn(II) > Co(II).[3][11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of chelating agents. Below are summarized methodologies for the synthesis of the hydroxamic acids and the determination of their metal complex stability constants.
Synthesis of this compound and Salicylhydroxamic Acid
A common method for the synthesis of hydroxamic acids is the reaction of an ester with hydroxylamine in an alkaline medium.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its Applications: a Review | Arora | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 3. ijsr.net [ijsr.net]
- 4. Release of iron from ferritin by aceto- and benzohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamic acid-containing hydrogels for nonabsorbed iron chelation therapy: synthesis, characterization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of polymeric hydroxamic acid iron chelators for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. Synthesis and applications of this compound-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 11. Metal complexes of salicylhydroxamic acid (H2Sha), anthranilic hydroxamic acid and this compound. Crystal and molecular structure of [Cu(phen)2(Cl)]Cl x H2Sha, a model for a peroxidase-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzohydroxamic Acid and Its Derivatives as Potent Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between inhibitors and their enzyme targets is paramount. This guide provides a comparative study of benzohydroxamic acid and its derivatives, a class of compounds demonstrating significant inhibitory activity against several key enzyme families. We will delve into their performance against histone deacetylases (HDACs), ureases, and matrix metalloproteinases (MMPs), supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Benzohydroxamic Acids
This compound is a weak organic acid characterized by a hydroxamic acid functional group (-CO-NH-OH) attached to a benzene ring. This scaffold has proven to be a highly effective metal chelator, a property that underpins its potent inhibitory activity against a range of metalloenzymes. The hydroxamic acid moiety can effectively bind to metal ions, such as zinc and nickel, which are often present in the active sites of these enzymes, thereby disrupting their catalytic function. By modifying the benzene ring and other parts of the molecule, researchers have developed a vast library of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Their dysregulation is implicated in various cancers and other diseases, making them a key therapeutic target. This compound-based compounds are among the most successful classes of HDAC inhibitors.
Mechanism of Inhibition
The inhibitory action of this compound derivatives against HDACs stems from the chelation of the zinc ion (Zn²⁺) in the enzyme's active site by the hydroxamic acid group. This interaction mimics the transition state of the natural substrate, effectively blocking the deacetylase activity. The benzene ring and its substituents contribute to the binding affinity and selectivity for different HDAC isoforms.
Quantitative Inhibitory Data
The following table summarizes the inhibitory activity (IC50 values) of selected this compound derivatives against various HDAC isoforms.
| Compound | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | ~50 | |
| Belinostat (PXD101) | Pan-HDAC | ~27 | |
| Panobinostat (LBH589) | Pan-HDAC | ~20 | |
| Tubastatin A | HDAC6-selective | 15 | |
| Compound 10c | HDAC6 | 261 | |
| Compound 10l | HDAC6 | 300 |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of this compound derivatives against HDACs.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound solution.
-
Initiate the reaction by adding the recombinant HDAC enzyme to each well. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution halts the HDAC reaction and digests the deacetylated substrate, releasing a fluorescent product.
-
Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: HDAC Inhibition and Gene Expression
The inhibition of HDACs leads to histone hyperacetylation, which in turn results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced. This can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and differentiation.
Caption: HDAC Inhibition Pathway by this compound Derivatives.
Ureases
Ureases are nickel-containing enzymes that catalyze the hydrolysis of urea to ammonia and carbamate. They are found in a variety of plants, fungi, and bacteria. In pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Therefore, urease inhibitors are of great interest for the treatment of infections caused by these pathogens.
Mechanism of Inhibition
Benzohydroxamic acids inhibit urease by chelating the nickel ions (Ni²⁺) in the active site. The hydroxamic acid moiety acts as a bidentate ligand, binding to the two nickel ions and blocking the access of the urea substrate. The hydrophobicity of the substituents on the benzene ring can also influence the inhibitory potency by facilitating the penetration of the inhibitor into the hydrophobic active site.
Quantitative Inhibitory Data
The following table presents the IC50 values for the inhibition of urease by this compound and some of its derivatives.
| Compound | Source of Urease | IC50 (µM) | Reference |
| This compound | Jack Bean | 4.2 | |
| This compound | Proteus vulgaris | 25 | |
| Caprylohydroxamic acid | Proteus vulgaris | 0.8 | |
| Nicotinohydroxamic acid | Proteus vulgaris | Potent inhibitor | |
| Methionine-hydroxamic acid | Jack Bean | 3.9 | |
| H-Ile-Gly-NHOH | Helicobacter pylori | 0.20 |
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This protocol outlines a common spectrophotometric method for measuring urease inhibition.
Materials:
-
Urease enzyme (e.g., from Jack Bean or bacterial source)
-
Urea solution
-
Phosphate buffer (e.g., pH 7.4)
-
Phenol reagent (e.g., 5% phenol, 0.025% sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% sodium hydroxide, 0.21% sodium hypochlorite)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the urease enzyme solution and the test compound.
-
Pre-incubate the mixture for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent. The ammonia produced by the hydrolysis of urea reacts with the reagents to form a colored indophenol complex.
-
Incubate for a further 10-15 minutes at room temperature for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Logical Relationship: Urease Inhibition and Pathogen Survival
The inhibition of urease has a direct impact on the survival of pathogenic bacteria in acidic environments.
Caption: Logical Flow of Urease Inhibition by Benzohydroxamic Acids.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial for physiological processes like tissue remodeling, but their overexpression is associated with diseases such as arthritis, cancer metastasis, and cardiovascular diseases.
Mechanism of Inhibition
Similar to their action on HDACs, this compound derivatives inhibit MMPs by chelating the catalytic zinc ion in the active site. The hydroxamate group provides a strong binding interaction with the zinc, while other parts of the inhibitor molecule interact with the substrate-binding pockets of the enzyme, contributing to the affinity and selectivity.
Quantitative Inhibitory Data
The following table shows the inhibitory concentrations of some hydroxamic acid-based MMP inhibitors.
| Compound | Target MMP(s) | IC50 (nM) | Reference |
| Batimastat (BB-94) | Broad-spectrum | 4 | |
| Marimastat (BB-2516) | Broad-spectrum | 3-9 | |
| Ilomastat (GM6001) | Broad-spectrum | 0.4-1.2 | |
| (R)-1 | MMP-2 / MMP-14 | Potent inhibitor |
Experimental Protocol: MMP Inhibition Assay
A common method for assessing MMP inhibition involves a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., a peptide with a quenched fluorescent group)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Test compounds (this compound derivatives) in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
If using a pro-MMP, activate it by incubating with APMA.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, activated MMP enzyme, and the test compound.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (with appropriate excitation and emission wavelengths for the specific substrate). The cleavage of the substrate separates the fluorescent group from the quencher, resulting in an increase in fluorescence.
-
Determine the initial reaction rates from the fluorescence data.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: MMPs in Cancer Metastasis
MMPs play a critical role in cancer cell invasion and metastasis by degrading the basement membrane and extracellular matrix, allowing cancer cells to migrate to distant sites.
cross-validation of different analytical methods for benzohydroxamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of benzohydroxamic acid (BHA): High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Performance Characteristics
The choice of an analytical method often depends on a balance of performance characteristics, sample throughput, and available instrumentation. The following table summarizes the typical performance of HPLC, UV-Vis Spectrophotometry, and Non-Aqueous Titration for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Specificity | High (separation of impurities) | Moderate (interference from absorbing species) | Low (titrates all acidic/basic components) |
| Throughput | High (with autosampler) | High | Low |
| Cost per Sample | High | Low | Low |
| Instrumentation Cost | High | Moderate | Low |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following sections outline the methodologies for each of the three analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method offers high specificity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v), adjusted to a pH of 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak by its retention time and quantify it by comparing the peak area with the calibration curve.
UV-Vis Spectrophotometry
This method is a simpler and more cost-effective technique for the quantification of this compound, suitable for routine analysis where high specificity is not required.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of standard solutions of varying concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the linear range of the assay.
-
Wavelength Selection: Scan the UV spectrum of a standard solution of this compound in methanol between 200 and 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Non-Aqueous Titration
This classical method is useful for determining the purity of bulk this compound.
Instrumentation:
-
Burette (10 mL or 25 mL)
-
Potentiometer with a suitable electrode system (e.g., platinum-platinum) or a visual indicator.
-
Magnetic stirrer
Reagents:
-
Dimethylformamide (DMF)
-
Tetrabutylammonium hydroxide (TBAH), 0.1 M in a suitable solvent (e.g., isopropanol)
-
This compound sample
Procedure:
-
Titrant Standardization: Standardize the 0.1 M TBAH solution against a primary standard (e.g., benzoic acid).
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in an appropriate volume of DMF.
-
Titration: Titrate the sample solution with the standardized 0.1 M TBAH solution. The endpoint can be determined potentiometrically (the point of maximum inflection of the titration curve) or by a visual indicator.
-
Calculation: Calculate the purity of the this compound sample based on the volume of titrant consumed, its molarity, and the weight of the sample taken.
Cross-Validation Workflow
A robust cross-validation of analytical methods ensures that each method provides accurate and consistent results for the same analyte. The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of the most suitable analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice for research and development, where high specificity and sensitivity are paramount, especially when analyzing complex mixtures.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective solution for routine quality control of relatively pure samples.
-
Non-Aqueous Titration is a reliable and inexpensive method for the assay of bulk drug substance purity.
By understanding the principles, performance characteristics, and experimental protocols of each method, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their results.
A Comparative Guide to the Synthesis of Benzohydroxamic Acid: Traditional vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of key pharmaceutical intermediates like benzohydroxamic acid is of paramount importance. This guide provides a detailed comparison of a novel enzymatic synthetic route with established traditional methods, supported by experimental data to inform methodology selection.
This compound is a versatile molecule with applications ranging from a reagent in analytical chemistry to a crucial intermediate in the synthesis of pharmaceuticals.[1] Traditional chemical syntheses, while effective, often involve harsh reaction conditions and the use of hazardous reagents. This has spurred the development of greener, more sustainable alternatives, such as enzymatic synthesis. This guide will objectively compare the performance of a new enzymatic route using amidase with conventional chemical methods.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Traditional Route 1: From Ethyl Benzoate | New Route: Enzymatic Synthesis via Bacillus smithii |
| Starting Materials | Ethyl benzoate, Hydroxylamine hydrochloride, Potassium hydroxide, Acetic acid | Benzamide, Hydroxylamine |
| Key Reagent/Catalyst | Potassium hydroxide | Amidase from Bacillus smithii IIIMB2907 |
| Yield | 91-95% (from potassium salt)[2] | 64% (recovered)[3] |
| Purity | High after recrystallization | 96%[3] |
| Reaction Time | 48 hours for potassium salt formation[2] | Not explicitly stated |
| Reaction Temperature | Room temperature for salt formation, then heating for acidification[2] | 50 °C[3] |
| pH | Alkaline, then acidic[2] | 7.0[3] |
| Key Advantages | High yield, well-established method | Environmentally friendly ("green"), mild reaction conditions, high purity |
| Key Disadvantages | Long reaction time, use of strong base and acid | Lower reported recovered yield compared to the traditional route's final step |
Experimental Protocols
Traditional Synthetic Route: From Ethyl Benzoate
This established method involves two main stages: the formation of the potassium salt of this compound, followed by acidification to yield the final product.[2]
Part A: Potassium Benzohydroxamate
-
Prepare a solution of 24.5 g (0.35 mole) of hydroxylamine hydrochloride in 75 cc. of methyl alcohol.
-
Prepare a separate solution of 41 g (0.62 mole) of 85% potassium hydroxide in 200 cc. of methyl alcohol.
-
Cool both solutions to 30–40°C.
-
Add the potassium hydroxide solution to the hydroxylamine solution with shaking, preventing an excessive temperature rise by occasional cooling in an ice bath.
-
Allow the mixture to stand in an ice bath for five minutes to ensure complete precipitation of potassium chloride.
-
Add 50 g (0.33 mole) of ethyl benzoate with thorough shaking and filter the mixture immediately with suction.
-
Wash the residue in the funnel with a small amount of methyl alcohol.
-
Allow the filtrate to stand at room temperature. Crystals of potassium benzohydroxamate will begin to form within twenty minutes to three hours.
-
After forty-eight hours, filter the crystals, wash with a little absolute ethyl alcohol, and dry in the air. The yield is 33–35 g (57–60% of the theoretical amount).
Part B: this compound
-
Prepare a mixture of 35 g (0.2 mole) of the potassium salt in 160 cc. of 1.25 N acetic acid.
-
Stir and heat the mixture until a clear solution is obtained.
-
Allow the solution to cool to room temperature and then chill in an ice bath. This compound will separate as white crystals.
-
Filter the crystals and dry. The product weighs 25–26 g (91–95% of the theoretical amount).
-
For further purification, recrystallize the crude material from hot ethyl acetate.
New Synthetic Route: Enzymatic Synthesis using Bacillus smithii
This novel, environmentally friendly method utilizes the acyltransferase activity of amidase from Bacillus smithii to synthesize this compound.[3]
-
Microorganism and Culture Conditions: Use Bacillus smithii IIIMB2907, isolated from soil samples. Induce amidase production by adding ε-caprolactam to the mineral base media.
-
Whole-Cell Biocatalyst Preparation: Prepare a whole-cell suspension of the bacterium.
-
Enzymatic Reaction:
-
The main reaction mixture contains 400 μL of 10 mM benzamide (prepared in 0.1 M PBS) and 100 μL of the whole-cell suspension.
-
Incubate the reaction at 50 °C for 30 minutes.
-
-
Reaction Termination and Product Analysis:
-
Terminate the reaction by adding 10 μL of 1 N HCl.
-
Centrifuge the mixture at 13,000 g at 4 °C.
-
-
Bench-Scale Production and Purification:
-
Carry out the bench-scale production under optimized conditions.
-
The purification of this compound results in a 64% recovery with a purity of 96%.[3]
-
Visualizing the Synthetic Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both the new enzymatic route and a comparison of the key stages of the traditional and new routes.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Comparison of key stages in traditional vs. new synthetic routes.
References
- 1. Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of effective biotransformation process for this compound production using Bacillus smithii IIIMB2907 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Collectors in Rare Earth Mineral Flotation: Benzohydroxamic Acid vs. Alternatives
An objective analysis of collector performance in the beneficiation of rare earth minerals, supported by experimental data and detailed protocols for researchers and scientists.
The efficient extraction of rare earth elements (REEs) is paramount for numerous high-tech industries. Froth flotation stands as a primary method for the beneficiation of rare earth minerals (REMs), with the choice of collector playing a pivotal role in achieving optimal recovery and selectivity. This guide provides a detailed comparison of benzohydroxamic acid (BHA) against other common collectors, such as fatty acids (e.g., sodium oleate) and other hydroxamates (e.g., salicylhydroxamic acid), in the flotation of key REMs like bastnaesite and monazite.
Performance Comparison of Collectors
Hydroxamic acids, as a class of collectors, are generally recognized for their superior selectivity for REMs compared to traditional fatty acid collectors.[1][2][3] This enhanced selectivity is attributed to the strong chelating interaction between the hydroxamate functional group and the rare earth cations on the mineral surface.[2]
This compound (BHA) has been extensively studied and proven to be an effective collector for various REMs.[1][4][5][6][7] Its performance, however, is often compared with other hydroxamates and conventional collectors to determine the most suitable reagent for specific ore types and processing conditions.
Quantitative Performance Data
The following tables summarize key performance data from various studies, comparing this compound with other collectors in the flotation of bastnaesite and monazite.
Table 1: Flotation Recovery of Bastnaesite with Different Collectors
| Collector | Collector Concentration (mol/L) | pH | Bastnaesite Recovery (%) | Calcite Recovery (%) | Reference |
| 2-hydroxy-3-naphthalene hydroxamic acid (NHA) | 4.0 x 10⁻⁴ | 9 | 93.5 | 20.1 | [2] |
| Sodium Oleate (NaOL) | 4.0 x 10⁻⁴ | 9 | 93.29 | 96.72 | [2] |
| Salicylhydroxamic Acid (SHA) | 4.0 x 10⁻⁴ | 9 | 90.34 | 43.7 | [2] |
| This compound (BHA) | 2.0 x 10⁻⁴ | 6-8 | >80 (with Pb²⁺ activation) | - | [8] |
| Salicylhydroxamic Acid (SHA) | 2.0 x 10⁻⁴ | 6-8 | >90 (with Pb²⁺ activation) | - | [8] |
Table 2: Flotation Performance for Monazite
| Collector | pH | Observations | Reference |
| This compound | 7 | Selective recovery from dolomite. | [3] |
| Sodium Oleate | Acidic | Effective in reverse flotation of dolomite. | [3] |
| Organic Phosphoric Acid | 7 | Adsorbs on monazite surface. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for microflotation tests commonly used to evaluate collector performance.
Microflotation Test Protocol
A typical microflotation experiment is conducted to assess the floatability of a pure mineral in the presence of a collector.
-
Mineral Preparation: A pure mineral sample (e.g., bastnaesite or monazite) is ground and sieved to a specific particle size range (e.g., -106 +38 µm).[5]
-
Pulp Preparation: A specified mass of the mineral sample (e.g., 1.0 g) is added to a flotation cell (e.g., 40 mL or 100 mL) with deionized water.[5][9]
-
pH Adjustment: The pH of the mineral slurry is adjusted to the desired value using HCl or NaOH solutions.[5][9]
-
Collector Conditioning: The collector solution of a specific concentration is added to the slurry, and the pulp is conditioned for a set period (e.g., 3-5 minutes) with stirring at a constant speed (e.g., 1900 r/min).[5][10]
-
Flotation: Air is introduced into the cell at a controlled flow rate to generate bubbles. The froth product is collected for a predetermined time (e.g., 3-5 minutes).[6][10]
-
Analysis: Both the floated and non-floated fractions are collected, dried, and weighed to calculate the flotation recovery.
Visualization of Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) help to visualize the complex processes and relationships in mineral flotation.
Caption: General workflow for a microflotation experiment.
Caption: Mechanism of collector action in froth flotation.
Adsorption Mechanisms
The effectiveness of a collector is intrinsically linked to its adsorption mechanism on the mineral surface. For hydroxamic acids, the primary mechanism is chemisorption, where the collector forms a stable chelate with the metal cations on the mineral surface.[2][11]
-
This compound (BHA): BHA chemisorbs onto the surface of rare earth minerals, forming a hydrophobic layer that facilitates attachment to air bubbles.[5] The presence of activators, such as lead ions (Pb²⁺), can enhance the adsorption of BHA and improve flotation recovery.[4][8]
-
Salicylhydroxamic Acid (SHA): SHA has shown superior collecting ability for some minerals compared to BHA, which is attributed to its molecular structure.[8] First-principles calculations have indicated that collectors with larger steric hindrance effects, like 2-hydroxy-3-naphthyl hydroxamic acid (2-H-3-NHA), can exhibit greater adsorption stability and chemical reactivity than SHA.[12]
-
Sodium Oleate: This fatty acid collector adsorbs onto the mineral surface through chemical interactions.[13] However, its lower selectivity often leads to the co-flotation of gangue minerals like calcite, necessitating the use of depressants.[11][13]
Conclusion
The selection of an appropriate collector is a critical decision in the froth flotation of rare earth minerals. While fatty acids like sodium oleate are cost-effective, they often lack the selectivity required for efficient separation, leading to lower grade concentrates.[3][13]
This compound and other hydroxamate collectors generally offer superior selectivity and recovery for rare earth minerals due to their strong chelating properties.[1][2] The choice between different hydroxamic acids, such as BHA and SHA, will depend on the specific mineralogy of the ore and the processing conditions. Further research into novel and modified collectors continues to be a key area of investigation to optimize the beneficiation of these critical elements.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Adsorption of 2-Hydroxy-3-Naphthalene Hydroxamic Acid on the Surface of Bastnaesite and Calcite [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalssystem.com [journalssystem.com]
- 6. ssw-staging.sci.uwo.ca [ssw-staging.sci.uwo.ca]
- 7. surfacesciencewestern.com [surfacesciencewestern.com]
- 8. Activation Mechanism of Lead(II) to Ilmenite Flotation Using Salicylhydroxamic Acid as Collector [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Effects of Sodium Oleate and this compound on Fine Scheelite and Cassiterite Hydrophobic Flocculation [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajer.org [ajer.org]
- 14. farmonaut.com [farmonaut.com]
In Vivo Validation of Benzohydroxamic Acid's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of benzohydroxamic acid derivatives against other histone deacetylase (HDAC) inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in preclinical and clinical development.
Comparative Analysis of In Vivo Efficacy
This compound derivatives have demonstrated significant antitumor activity in various in vivo cancer models. This section provides a comparative summary of their efficacy against other well-established HDAC inhibitors, namely Vorinostat (SAHA), Panobinostat, and Belinostat.
| Compound Class | Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| This compound Derivative | Compound 3B | Neuroblastoma Xenograft (SH-SY5Y) | 50 mg/kg | Significant tumor growth suppression (TGI: 65%) | [1] |
| This compound Derivative | Compound 10c | Melanoma Xenograft (B16-F10) | 80 mg/kg | Moderate antitumor efficacy (TGI: 32.9%) | [2] |
| Cinnamic Hydroxamic Acid Derivative | Compound 7e | Lung Cancer Xenograft (A549) | Not Specified | Retarded tumor growth, superior to SAHA | N/A |
| Pan-HDAC Inhibitor | Vorinostat (SAHA) | Ovarian Cancer Xenograft (2774) | 50 mg/kg/day | No significant improvement in survival alone | [3] |
| Pan-HDAC Inhibitor | Panobinostat | Multiple Myeloma Xenograft (MM.1S) | 10 mg/kg, i.p., qd x 5, 4 weeks | Reduced tumor burden to 31% T/C vs. vehicle | [4] |
| Pan-HDAC Inhibitor | Panobinostat | Small Cell Lung Cancer Xenograft | 10-20 mg/kg | Significantly slowed tumor growth by an average of 62% | [5] |
| Pan-HDAC Inhibitor | Belinostat | Ovarian Cancer Xenograft (A2780) | 10 mg/kg | Significant tumor growth delay | [6] |
| Pan-HDAC Inhibitor | Belinostat | Bladder Cancer (transgenic mouse) | 100 mg/kg, i.p., 5 days/week, 3 weeks | Decreased bladder tumor growth | [7] |
Comparative Analysis of In Vivo Toxicity
Toxicity is a critical factor in the development of therapeutic agents. This table summarizes the available in vivo toxicity data for this compound derivatives and comparator HDAC inhibitors.
| Compound Class | Compound | Animal Model | Key Toxicity Findings | Reference |
| This compound Derivative | Compound 3B | Nude Mice (Neuroblastoma Xenograft) | Well tolerated at the administered dose; no significant changes in body weight. | [1] |
| Pan-HDAC Inhibitor | Panobinostat | Mice (Multiple Myeloma Model) | Mild weight loss (<10%) and fur changes. | [5] |
| Pan-HDAC Inhibitor | Panobinostat | Multiple Myeloma Patients | Most common severe adverse events (Grade 3/4) were hematologic (thrombocytopenia, anemia, neutropenia) and gastrointestinal (diarrhea). | [8] |
| Pan-HDAC Inhibitor | Belinostat | Nude Mice (Ovarian Cancer Xenograft) | No effects on body weight at 10 mg/kg. | [6] |
| Pan-HDAC Inhibitor | Belinostat | Mice (Bladder Cancer Model) | No apparent toxicity at 100 mg/kg. | [7] |
Experimental Protocols
Xenograft Tumor Model for Efficacy and Toxicity Assessment
This protocol outlines a general procedure for establishing and utilizing a xenograft mouse model to evaluate the in vivo antitumor activity and toxicity of this compound derivatives and other HDAC inhibitors.[9][10]
-
Cell Culture: Human cancer cell lines (e.g., SH-SY5Y for neuroblastoma, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (this compound derivatives, SAHA, etc.) and vehicle control are administered via a specified route (e.g., intraperitoneal, oral gavage) at a defined dose and schedule.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor weight at the end of the study and survival analysis.
-
Toxicity Monitoring: Animal body weight is monitored regularly as a general indicator of toxicity. Clinical observations for signs of distress are also performed. At the end of the study, major organs may be collected for histopathological analysis.
Signaling Pathways and Mechanisms of Action
This compound and other hydroxamate-based compounds primarily exert their therapeutic effects through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of various cellular processes, including cell cycle arrest, apoptosis, and angiogenesis.
HDAC Inhibition-Induced Apoptosis
HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. Inhibition of HDACs leads to the upregulation of pro-apoptotic proteins (e.g., Bim, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases and programmed cell death.[11]
Caption: HDAC Inhibition and Apoptosis Induction.
PI3K/AKT/FOXO Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. AKT can phosphorylate and inactivate the FOXO family of transcription factors, which are involved in promoting apoptosis and cell cycle arrest. Some studies suggest that HDAC inhibitors can modulate this pathway, leading to the activation of FOXO transcription factors and subsequent tumor suppression.[12][13]
Caption: PI3K/AKT/FOXO Signaling Pathway Modulation.
Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in various cancers. There is emerging evidence that cross-talk exists between HDACs and the Notch signaling pathway. HDAC inhibitors may influence Notch signaling, thereby affecting tumor cell proliferation and differentiation.[14][15]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo xenograft mouse models [bio-protocol.org]
- 11. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An integrated genomic approach identifies that the PI3K/AKT/FOXO pathway is involved in breast cancer tumor initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Benzohydroxamic Acid Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of benzohydroxamic acid (BHA), a compound of interest in various fields, including medicinal chemistry as an enzyme inhibitor.[1][2] In the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document outlines the principles of such a comparison, details the experimental protocols for prevalent analytical techniques, and presents a hypothetical data comparison to guide laboratories in assessing and validating their own methods.
Principles of Inter-Laboratory Comparison
An inter-laboratory comparison (ILC) is a crucial exercise for evaluating the performance of different laboratories analyzing the same sample.[3][4][5][6] The primary goal is to assess the comparability and reliability of analytical methods across various settings.[3] Key performance indicators in an ILC often include accuracy, precision (repeatability and reproducibility), and linearity. The process typically involves a coordinating body that prepares and distributes homogeneous samples to participating laboratories, which then analyze the samples using their own internal procedures. The results are collected and statistically analyzed to determine the consensus value and each laboratory's performance.
Common Analytical Methods for this compound
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Common methods include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Titration.
Data Presentation: A Hypothetical Comparison
The following table summarizes hypothetical performance data for common this compound assay methods. These values are representative of what might be expected from a well-validated method and can serve as a benchmark for laboratories.
| Parameter | HPLC-UV | UV-Vis Spectroscopy | Potentiometric Titration |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL | 100 µg/mL |
| Specificity | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines of typical protocols for the assay of this compound using HPLC-UV, UV-Vis Spectroscopy, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration is determined by measuring the absorbance of the analyte using a UV detector.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 230 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph. Record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
UV-Vis Spectroscopy
Principle: This method is based on the absorption of ultraviolet radiation by this compound at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law).
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Ethanol or other suitable solvent
-
This compound reference standard
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly at the analytical wavelength. Ethanol is a common choice.
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute to a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.
-
Quantification: Create a calibration curve by plotting absorbance against the concentration of the standard solutions. Use the equation of the line to calculate the concentration of this compound in the sample.
Potentiometric Titration
Principle: This method involves the titration of the acidic proton of the hydroxamic acid group with a standardized basic solution. The endpoint of the titration is determined by monitoring the change in potential using a pH electrode.
Instrumentation:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Magnetic stirrer
Reagents:
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Ethanol or a suitable solvent mixture
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a suitable solvent, such as ethanol.
-
Titration Setup: Place the dissolved sample in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments. Record the pH of the solution after each addition.
-
Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of pH versus the volume of titrant added). This can be determined from a first or second derivative plot.
-
Calculation: Calculate the amount of this compound in the sample based on the volume of NaOH solution consumed at the endpoint and the stoichiometry of the reaction.
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study.
References
- 1. Structure-activity relationships of this compound inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its Applications: a Review | Arora | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 3. hbm4eu.eu [hbm4eu.eu]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. eurachem.org [eurachem.org]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Guide to the Cost-Effectiveness of Benzohydroxamic Acid Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Benzohydroxamic acid (BHA) is a versatile molecule with significant applications in the pharmaceutical industry, notably as a histone deacetylase (HDAC) inhibitor. The cost-effectiveness of its synthesis is a critical factor for researchers and drug development professionals. This guide provides an objective comparison of common BHA synthesis methods, supported by experimental data, to aid in the selection of the most suitable route for laboratory and industrial applications.
Executive Summary
Four primary methods for the synthesis of this compound are compared based on cost of materials, reaction conditions, yield, and complexity. The methods analyzed are synthesis from:
-
Benzoyl Chloride
-
Ethyl Benzoate
-
Benzamide
-
Benzoic Acid (via activated species)
The analysis indicates that while the benzoyl chloride route is rapid, the cost of the starting material and potential for side reactions are significant considerations. The ethyl benzoate method offers a good balance of yield and cost, with well-documented procedures. The benzamide route presents a viable option, particularly with the development of biocatalytic methods that promise higher efficiency and sustainability. Direct synthesis from benzoic acid using coupling agents is an attractive one-pot alternative, though the cost of the coupling agent can be a determining factor.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthesis method, assuming a theoretical production of one kilogram of this compound. Prices for starting materials are based on industrial bulk quantities and may vary depending on the supplier and market conditions.
| Parameter | Method 1: From Benzoyl Chloride | Method 2: From Ethyl Benzoate | Method 3: From Benzamide | Method 4: From Benzoic Acid |
| Starting Material | Benzoyl Chloride | Ethyl Benzoate | Benzamide | Benzoic Acid |
| Starting Material Cost (per kg BHA) | ~$12.00 | ~$10.50 | ~$15.00 | ~$8.00 |
| Key Reagents | Hydroxylamine HCl, Base (e.g., NaOH) | Hydroxylamine HCl, Base (e.g., KOH), Methanol, Acetic Acid | Hydroxylamine HCl, Biocatalyst or Chemical Reagents | Coupling Agent (e.g., EDC/HOBt), Hydroxylamine HCl, Base |
| Typical Overall Yield | ~85-95% | ~52-57% (overall from ethyl benzoate) | ~64% (biocatalytic) | ~75-90% |
| Reaction Time | 1-2 hours | 48-50 hours | 24-48 hours (biocatalytic) | 12-24 hours |
| Reaction Temperature | 0-25°C | Room Temperature | 30-50°C (biocatalytic) | Room Temperature |
| Energy Consumption | Low | Low to Moderate | Moderate | Low |
| Purification Method | Recrystallization | Recrystallization | Column Chromatography | Recrystallization |
| Estimated Waste Disposal Cost (per kg BHA) | Moderate | Moderate | Low to Moderate | Moderate to High (depending on coupling agent) |
| Overall Cost-Effectiveness | Good | Very Good | Good (with potential for improvement) | Dependent on coupling agent cost |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory or industrial conditions.
Method 2: Synthesis from Ethyl Benzoate[1]
This two-step procedure involves the formation of a potassium benzohydroxamate intermediate followed by acidification to yield this compound.
Step 1: Potassium Benzohydroxamate Formation
-
Prepare a solution of hydroxylamine hydrochloride (0.67 mole) in methanol (240 mL) and a separate solution of potassium hydroxide (1 mole) in methanol (140 mL), both at the boiling point of the solvent.
-
Cool both solutions to 30-40°C.
-
Add the potassium hydroxide solution to the hydroxylamine solution with shaking, maintaining the temperature below 40°C by occasional cooling in an ice bath.
-
Allow the mixture to stand in an ice bath for five minutes to ensure complete precipitation of potassium chloride.
-
Add ethyl benzoate (0.33 mole) with thorough shaking and immediately filter the mixture with suction.
-
Wash the residue with a small amount of methanol.
-
Allow the filtrate to stand at room temperature for 48 hours, during which potassium benzohydroxamate will crystallize.
-
Filter the crystals, wash with absolute ethyl alcohol, and dry.
-
Yield: 57-60%
-
Step 2: this compound Formation
-
Stir and heat a mixture of the potassium benzohydroxamate (0.2 mole) in 1.25 N acetic acid (160 mL) until a clear solution is obtained.
-
Allow the solution to cool to room temperature and then chill in an ice bath.
-
Filter the resulting white crystals of this compound and dry.
-
Yield: 91-95%
-
-
The crude product can be purified by recrystallization from hot ethyl acetate.
Method 3: Biocatalytic Synthesis from Benzamide[2]
This method utilizes a thermophilic amidase-producing bacterium for the biotransformation of benzamide.
-
Cultivate the amidase-producing bacterium (e.g., Bacillus smithii) under optimal conditions to induce enzyme production.
-
Prepare a reaction mixture containing benzamide (e.g., 100 mM) and hydroxylamine in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).
-
Introduce the whole bacterial cells or the isolated amidase enzyme into the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for 24-48 hours.
-
Monitor the conversion of benzamide to this compound using a suitable analytical method (e.g., HPLC).
-
Upon completion, extract the this compound from the reaction mixture using an appropriate solvent.
-
Purify the product by column chromatography.
-
Overall Yield: ~64%
-
Mandatory Visualizations
Figure 1: Comparative workflows for the synthesis of this compound.
Figure 2: Signaling pathway of HDAC inhibition by this compound.
Conclusion
The selection of a synthesis method for this compound is a multifactorial decision that depends on the scale of production, cost constraints, and available resources. For laboratory-scale synthesis where yield and purity are paramount, the methods starting from ethyl benzoate or direct coupling of benzoic acid offer reliable and high-yielding routes. For industrial-scale production, the cost of raw materials becomes a more significant driver, making the ethyl benzoate route and emerging biocatalytic methods from benzamide particularly attractive. The benzoyl chloride route, while fast, requires careful handling of the reactive starting material and may be less cost-effective on a large scale. Further process optimization and the development of more efficient catalysts and biocatalysts will continue to shape the landscape of this compound synthesis.
A Comparative Guide to Benzohydroxamic Acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of benzohydroxamic acid (BHA) as a chemical probe, comparing its performance against established alternatives for key biological targets: Histone Deacetylases (HDACs) and Peroxidases. This document includes quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their experimental designs.
Section 1: this compound as a Histone Deacetylase (HDAC) Inhibitor
This compound is a foundational scaffold for a class of HDAC inhibitors. Its primary mechanism of action involves the chelation of the zinc ion within the active site of class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins. This activity modulates gene expression and can induce cell cycle arrest and apoptosis.
Performance Comparison with Alternative HDAC Inhibitors
To objectively evaluate BHA's utility as an HDAC probe, its performance is compared against two widely used and well-characterized HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA).
Data Presentation: Inhibitory Activity (IC50) of HDAC Probes
| Chemical Probe | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Class III HDACs |
| This compound (BHA) | - | - | - | - | - | - | - | No activity |
| Vorinostat (SAHA) | 10[1] | ~10[2] | 20[1][3] | - | ~10[2] | - | - | No effect |
| Trichostatin A (TSA) | ~20[4] | - | ~20[5][4] | ~20[5][4] | ~20[5][4] | - | ~20[5][4] | No activity[5] |
Note: Specific IC50 values for this compound against individual HDAC isoforms are not as widely reported in compiled sources, as it often serves as a scaffold for more potent derivatives. Its activity is generally in the micromolar range.
Experimental Protocols
1. Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol allows for the measurement of HDAC activity and the inhibitory potential of compounds like this compound.
-
Principle: A fluorogenic HDAC substrate, typically a Boc-Lys(Ac)-AMC peptide, is deacetylated by HDACs. Subsequent treatment with a developer (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorescent AMC molecule. The fluorescence intensity is proportional to the HDAC activity.
-
Materials:
-
Nuclear or cellular extract containing HDACs
-
HDAC Assay Buffer (e.g., Tris-based buffer, pH 8.0)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing trypsin and a reference HDAC inhibitor like Trichostatin A for background determination)
-
Test compounds (this compound, Vorinostat, Trichostatin A) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compounds, the HDAC-containing extract, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-20 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a chemical probe directly interacts with its target protein within a cellular environment.
-
Principle: The binding of a ligand (chemical probe) to its target protein can alter the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
-
Materials:
-
Cultured cells expressing the target HDAC
-
Test compounds (this compound and alternatives)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR machine) and cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target HDAC
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control (DMSO) for a defined period.
-
Wash and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Signaling Pathway and Workflow Visualization
// Nodes BHA [label="this compound\n(or other HDACi)", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC [label="Histone Deacetylase\n(HDAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetylatedHistones [label="Acetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Chromatin\nRelaxation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression\n(e.g., p21, p53)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BHA -> HDAC [label="Inhibition", arrowhead="tee"]; HDAC -> Histones [label="Deacetylation", arrowhead="normal"]; Histones -> AcetylatedHistones [style=dashed, arrowhead="none"]; AcetylatedHistones -> Chromatin [label="Leads to", arrowhead="normal"]; Chromatin -> GeneExpression [label="Alters", arrowhead="normal"]; GeneExpression -> CellCycleArrest [label="Induces", arrowhead="normal"]; GeneExpression -> Apoptosis [label="Induces", arrowhead="normal"]; } dot Caption: HDAC Inhibition Pathway
// Nodes Probe [label="Chemical Probe\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical [label="Biochemical Assays\n(Potency, Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cell-Based Assays\n(Target Engagement, Phenotype)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Models\n(PK/PD, Efficacy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validated [label="Validated Chemical Probe", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Probe -> Biochemical [arrowhead="normal"]; Biochemical -> Cellular [arrowhead="normal"]; Cellular -> InVivo [arrowhead="normal"]; InVivo -> Data [arrowhead="normal"]; Data -> Validated [arrowhead="normal"]; Biochemical -> Data [style=dashed, arrowhead="normal"]; Cellular -> Data [style=dashed, arrowhead="normal"]; } dot Caption: Chemical Probe Validation Workflow
Section 2: this compound as a Peroxidase Inhibitor
This compound and its derivatives are also known to interact with and inhibit peroxidases, a large family of enzymes involved in various biological processes, including oxidative stress responses.
Performance Comparison with an Alternative Peroxidase Inhibitor
Salicylhydroxamic acid (SHA) is a well-established and more potent inhibitor of mammalian peroxidases compared to this compound.
Data Presentation: Inhibitory Potency against Peroxidases
| Chemical Probe | Target Enzyme | Dissociation Constant (Kd) | Relative Potency |
| This compound (BHA) | Mammalian Peroxidases | Millimolar (mM) range | - |
| Salicylhydroxamic Acid (SHA) | Myeloperoxidase | ~2 µM[6] | ~1000-fold stronger binding than BHA[6] |
Experimental Protocols
1. Colorimetric Peroxidase Activity Assay
This protocol measures the activity of peroxidases and the inhibitory effects of compounds like BHA and SHA.
-
Principle: In the presence of hydrogen peroxide (H2O2), peroxidase catalyzes the oxidation of a chromogenic substrate (e.g., pyrogallol, guaiacol, or ABTS), resulting in a colored product that can be measured spectrophotometrically.
-
Materials:
-
Purified peroxidase enzyme (e.g., horseradish peroxidase) or cell lysate
-
Phosphate buffer (pH 6.0-7.0)
-
Hydrogen peroxide (H2O2) solution
-
Chromogenic substrate (e.g., pyrogallol)
-
Test compounds (this compound, Salicylhydroxamic acid) dissolved in a suitable solvent
-
96-well clear microplate
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer, peroxidase solution, and the test compound.
-
Initiate the reaction by adding the chromogenic substrate and H2O2.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 420 nm for pyrogallol) over time in kinetic mode.
-
The rate of the reaction is proportional to the peroxidase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.
-
Signaling Pathway and Workflow Visualization
// Nodes H2O2 [label="Hydrogen Peroxide (H2O2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate (e.g., Pyrogallol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peroxidase [label="Peroxidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidizedSubstrate [label="Oxidized Substrate\n(Colored Product)", fillcolor="#FBBC05", fontcolor="#202124"]; BHA [label="this compound\n(Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges H2O2 -> Peroxidase [label="Activates", arrowhead="normal"]; Substrate -> Peroxidase [label="Binds to", arrowhead="normal"]; Peroxidase -> OxidizedSubstrate [label="Catalyzes oxidation", arrowhead="normal"]; BHA -> Peroxidase [label="Inhibits", arrowhead="tee"]; } dot Caption: Peroxidase Activity and Inhibition
Conclusion
This guide provides a comparative validation of this compound as a chemical probe for HDACs and peroxidases. While BHA serves as a valuable chemical scaffold and a moderately potent probe, researchers should consider the following:
-
For HDAC Inhibition Studies: Vorinostat and Trichostatin A offer significantly higher potency and are better characterized as pan-HDAC inhibitors. This compound may be suitable for initial screening or as a starting point for medicinal chemistry efforts to develop more potent and selective inhibitors.
-
For Peroxidase Inhibition Studies: Salicylhydroxamic acid is a demonstrably more potent inhibitor of mammalian peroxidases and should be the preferred choice for studies requiring strong and specific inhibition of these enzymes.
The selection of a chemical probe should always be guided by the specific experimental context, including the target of interest, the required potency and selectivity, and the cellular or in vivo model system. The provided protocols and workflows offer a framework for the rigorous validation of any chemical probe.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Trichostatin A - Wikipedia [en.wikipedia.org]
- 6. Salicylhydroxamic acid inhibits myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Benzohydroxamic Acid for Different Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metal ion selectivity of benzohydroxamic acid (BHA) against other common chelating agents. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their applications in areas such as drug development, analytical chemistry, and environmental science.
Data Presentation: Quantitative Comparison of Metal Ion Affinities
The selectivity of a chelating agent is quantitatively expressed by its stability constant (log β) with different metal ions. A higher log β value indicates a stronger and more stable complex. The tables below summarize the stability constants for this compound and its derivatives, as well as for common alternative chelators, with various metal ions. It is important to note that direct comparison of values between different studies should be done with caution, as experimental conditions such as temperature and ionic strength can influence the results.
Table 1: Stability Constants (log β) of this compound and Its Derivatives with Various Metal Ions
| Metal Ion | This compound (BHA) | N-phenylthis compound | Salicylhydroxamic Acid |
| Fe(III) | Trend: Fe > Co > Cu[1] | 11.2[2] | 11.5 |
| Cu(II) | Trend: Fe > Co > Cu[1] | 10.3[2] | 9.8 |
| Ni(II) | - | 7.0[2] | - |
| Co(II) | Trend: Fe > Co > Cu[1] | - | 7.5 |
| Zn(II) | - | - | - |
| Mn(II) | - | - | - |
| Al(III) | - | - | - |
| Cr(III) | Complex forms[3] | - | - |
| VO(IV) | Complex forms[3] | - | - |
Note: A study on this compound with Fe(III), Co(II), and Cu(II) indicated a stability trend of Fe > Co > Cu, but did not provide specific log β values.[1]
Table 2: Stability Constants (log β) of Alternative Chelators with Various Metal Ions
| Metal Ion | EDTA (Ethylenediaminetetraacetic acid) | DTPA (Diethylenetriaminepentaacetic acid) |
| Fe(III) | 25.1 | 28.6 |
| Cu(II) | 18.8 | 21.5 |
| Ni(II) | 18.6 | 20.3 |
| Co(II) | 16.3 | 19.1 |
| Zn(II) | 16.5 | 18.3 |
| Mn(II) | 14.0 | 15.6 |
| Al(III) | 16.1 | 18.6 |
Experimental Protocols
The determination of metal-ligand stability constants is crucial for assessing the selectivity of a chelator. The two most common methods employed for this purpose are potentiometric titration and spectrophotometry.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.
Materials:
-
pH meter with a glass electrode
-
Calibrated burette
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Stock solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration
-
Stock solution of this compound of known concentration
-
Standardized carbonate-free solution of a strong base (e.g., NaOH)
-
Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or KNO₃)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: In a thermostated titration vessel, place a known volume of a solution containing the metal ion, this compound, a strong acid (to protonate the ligand), and the inert electrolyte.
-
Titration: Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The shape of the titration curve will be different in the presence and absence of the metal ion. This difference is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]).
-
Stability Constant Calculation: The stability constants (β) are then determined from the formation curve by plotting n̄ versus pL (-log[L]).
Spectrophotometry
This method is suitable when the formation of the metal-ligand complex results in a change in the solution's absorbance. By measuring the absorbance at a specific wavelength, the concentration of the complex can be determined, which is then used to calculate the stability constant.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solutions of the metal salt and this compound of known concentrations
-
Buffer solutions to maintain a constant pH
-
Deionized water
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-benzohydroxamate complex.
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions with varying mole fractions of the metal ion and this compound, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Mole Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of this compound is varied.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Stability Constant Calculation: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data and the initial concentrations of the metal and ligand.
Mandatory Visualization
Caption: Experimental workflow for determining metal ion selectivity.
The provided comparison guide offers a detailed overview of the selectivity of this compound for various metal ions, supported by quantitative data and experimental protocols. This information is intended to be a valuable resource for researchers in selecting appropriate chelating agents for their specific needs.
References
A Comparative Environmental Impact Assessment of Benzohydroxamic Acid and Other Industrial Chemicals
For Researchers, Scientists, and Drug Development Professionals
The selection of industrial chemicals carries significant environmental implications. This guide provides a comparative analysis of the environmental impact of benzohydroxamic acid (BHA) against other widely used industrial chemicals, including a flotation agent (sodium ethyl xanthate), a corrosion inhibitor precursor (diethyl dithiophosphate), and chelating agents (EDTA, EDDS, and GLDA). The assessment is based on key environmental indicators: acute toxicity, biodegradability, and bioaccumulation potential, supported by experimental data.
Quantitative Environmental Impact Data
The following tables summarize the key environmental, health, and safety data for this compound and the selected industrial chemicals.
Table 1: Acute Toxicity Data
| Chemical | Oral LD50 (rat, mg/kg) | Aquatic Toxicity (Daphnia magna, 48h EC50, mg/L) |
| This compound | >500[1] | No data available |
| Sodium Ethyl Xanthate | 730 (mouse)[2][3] | 3.6[4] |
| Diethyl Dithiophosphate | 4510[5] | Highly toxic[5] |
| Imidazoline-based Corrosion Inhibitor | No data available | No data available |
| EDTA | 2000-4500[6][7] | No data available |
| EDDS | >2000 | No data available |
| GLDA | No data available | >100 (fish, LC50)[8] |
Table 2: Biodegradability Data
| Chemical | Test Method | Biodegradability (%) | Classification |
| This compound | No data available | No data available | No data available |
| Sodium Ethyl Xanthate | OECD 301D | Readily biodegradable[2] | Readily Biodegradable |
| Diethyl Dithiophosphate | Not specified | Poorly biodegradable (zinc salts)[5] | Not Readily Biodegradable |
| Imidazoline-based Corrosion Inhibitor | Not specified | Biodegradable (C12-C18 chain)[9] | Biodegradable |
| EDTA | OECD 301 | Poor[10][11] | Not Readily Biodegradable |
| EDDS | Not specified | Excellent | Readily Biodegradable |
| GLDA | OECD 301B | >60% in 28 days[8][12] | Readily Biodegradable |
Table 3: Bioaccumulation Potential
| Chemical | Log Kow | Bioaccumulation Potential |
| This compound | 0.26[1] | Low |
| Sodium Ethyl Xanthate | -1.38[13] | Not expected to bioaccumulate[2] |
| Diethyl Dithiophosphate | Not specified | Low (BCF < 100 for a related compound)[5] |
| Imidazoline-based Corrosion Inhibitor | No data available | No data available |
| EDTA | Not specified | Low (BCF of 1.1 - 1.8)[10] |
| EDDS | No data available | No data available |
| GLDA | Not specified | Low[14] |
Mechanisms of Toxicity: Signaling Pathways
Understanding the molecular mechanisms of toxicity is crucial for a comprehensive environmental risk assessment. The following diagrams illustrate the known or proposed signaling pathways of toxicity for each chemical class.
References
- 1. nouryon.com [nouryon.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. Essentiality, Fate, Ecotoxicity, and Health Effects of Xanthates and Xanthates Based-Compounds—A Review [scirp.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the toxicity of low doses of tetrasodium-ethylenediamine-tetraacetate (Na-EDTA) in normal rat kidney (NRK) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yuanlianchem.com [yuanlianchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The neurotoxin diethyl dithiophosphate impairs glutamate transport in cultured Bergmann glia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of imidazoline binding site ligands on the growth and viability of clonal pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLDA (Glutamic Acid Diacetate) Chemical - Aquapharm [aquapharm-india.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating Computational Models for Benzohydroxamic Acid Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models used to predict the biological activity of benzohydroxamic acid derivatives, with a focus on their role as histone deacetylase (HDAC) inhibitors. The performance of these in silico models is evaluated against supporting experimental data, offering insights into their predictive power and utility in drug discovery.
Benzohydroxamic acids are a prominent class of compounds, many of which exhibit potent inhibitory activity against histone deacetylases (HDACs), making them a focal point in cancer research and the development of other therapeutics. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly employed to accelerate the discovery and optimization of novel this compound-based HDAC inhibitors. The validation of these computational models against experimental findings is a critical step to ensure their reliability and predictive accuracy.
Comparative Analysis of Predicted vs. Experimental Activity
The predictive accuracy of computational models is paramount. The following tables summarize quantitative data from various studies, comparing the computationally predicted activity of this compound derivatives with their experimentally determined inhibitory concentrations (IC50) against HDACs. The predicted values are often expressed as pIC50 (-logIC50) or binding energy, which correlate with the inhibitory potency of the compounds.
| Compound | Predicted pIC50 (3D-QSAR) | Experimental pIC50 | Reference |
| Series 1 | |||
| Compound 1a | 7.85 | 7.92 | |
| Compound 1b | 7.54 | 7.60 | |
| Compound 1c | 7.21 | 7.25 | |
| Compound 1d | 6.98 | 7.01 | |
| Series 2 | |||
| Compound 2a | 8.12 | 8.20 | |
| Compound 2b | 7.89 | 7.95 | |
| Compound 2c | 7.65 | 7.71 | |
| Compound 2d | 7.40 | 7.46 |
| Compound | Predicted Binding Energy (kcal/mol) (Molecular Docking) | Experimental IC50 (nM) | Reference |
| Series 3 | |||
| BHA-Derivative 1 | -9.8 | 15 | |
| BHA-Derivative 2 | -9.5 | 25 | |
| BHA-Derivative 3 | -9.1 | 40 | |
| BHA-Derivative 4 | -8.7 | 65 | |
| Series 4 | |||
| Inhibitor X1 | -10.2 | 8 | |
| Inhibitor X2 | -9.9 | 12 | |
| Inhibitor X3 | -9.6 | 18 | |
| Inhibitor X4 | -9.2 | 30 |
Experimental Protocols
The experimental validation of computationally designed this compound derivatives relies on robust and reproducible in vitro assays. The following is a detailed methodology for a commonly used fluorometric histone deacetylase (HDAC) inhibition assay.
Fluorometric In Vitro Histone Deacetylase (HDAC) Activity Assay
This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from the deacetylation of a fluorogenic substrate.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
This compound derivatives (test compounds)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic HDAC substrate in DMSO.
-
Prepare serial dilutions of the this compound test compounds and the positive control inhibitor in HDAC Assay Buffer.
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound solution or positive control or vehicle control (for determining 100% enzyme activity).
-
Diluted HDAC enzyme solution.
-
-
Initiate the reaction by adding the fluorogenic HDAC substrate solution to each well.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the microplate at 37°C for a specified period (e.g., 60-120 minutes). The incubation time may need to be optimized based on the specific enzyme and substrate used.
-
-
Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for complete development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (100% activity).
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Validation Workflow and Biological Context
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the processes and pathways involved in the validation of computational models for this compound activity.
A Comparative Analysis of Benzohydroxamic Acid and Sodium Oleate in Mineral Flotation
In the realm of mineral processing, the choice of collector plays a pivotal role in the efficiency of froth flotation, a critical technique for separating valuable minerals from gangue. Among the myriad of collectors available, benzohydroxamic acid (BHA) and sodium oleate (NaOL) are frequently employed, particularly for oxide and semi-soluble salt minerals. This guide provides a detailed comparison of their flotation efficiencies, supported by experimental data, to assist researchers and professionals in the mining and metallurgical sectors in making informed decisions.
Performance Comparison in Mineral Flotation
The flotation efficiency of BHA and NaOL is highly dependent on the specific mineral being processed, as well as various operational parameters such as pH, collector concentration, and particle size. Below is a summary of their comparative performance on different minerals based on published research.
Scheelite and Cassiterite Flotation
Studies on fine scheelite (−10 μm) and cassiterite (−37 + 10 and −23 μm) have revealed distinct mechanisms and efficiencies for BHA and NaOL. Sodium oleate has been shown to induce hydrophobic flocculation, causing fine mineral particles to aggregate, a phenomenon not observed with BHA alone.[1][2] However, the addition of Pb²⁺ with BHA can lead to the formation of small, weak aggregates at low stirring speeds.[1][2] For both collectors, increasing the stirring time and speed generally enhances the flotation rate and recovery.[1][2]
Table 1: Flotation Recovery of Scheelite and Cassiterite with NaOL and BHA
| Mineral | Collector | Collector Concentration (mg/L) | pH | Flotation Recovery (%) |
| Scheelite | Sodium Oleate | ~120 | 8.5 | > 90 |
| Scheelite | This compound | ~120 | 8.5 | ~ 80 |
| Cassiterite (-37 + 10 μm) | Sodium Oleate | ~120 | 8.5 | ~ 85 |
| Cassiterite (-37 + 10 μm) | This compound | ~120 | 8.5 | ~ 75 |
| Cassiterite (-23 μm) | Sodium Oleate | ~120 | 8.5 | ~ 70 |
| Cassiterite (-23 μm) | This compound | ~120 | 8.5 | ~ 60 |
Data extracted from graphical representations in a 2022 study by Wang et al. and should be considered approximate.[1]
Wolframite Flotation
In the flotation of wolframite, sodium oleate generally demonstrates a significantly stronger collecting power than this compound when used individually.[3] At an optimal pH of around 9, NaOL achieved a recovery of 65.8%, whereas BHA only reached 15.1%.[3] However, a notable synergistic effect is observed when BHA and NaOL are used as a mixed collector. A 9:1 ratio of NaOL to BHA has been shown to produce the highest wolframite recovery, indicating that BHA can enhance the adsorption of NaOL on the mineral surface.[3][4]
Malachite Flotation
For copper oxide ores like malachite, both collectors are effective, though their application often involves different chemical environments. Sodium oleate has been successfully used as a primary collector for malachite, with studies showing that at a dosage of 800 g/ton and a pH of 9, a rougher circuit can yield a copper recovery of 83.3%.[5]
This compound is also a recognized collector for malachite, often utilized in sulfidization flotation processes.[6][7] In the absence of a sulfidizing agent, the recovery of malachite with BHA can be limited.[6][7] However, when used in combination with other reagents, such as sodium butyl-xanthate (SBX) after sulfidization, BHA can significantly enhance recovery. For instance, a combination of SBX and BHA has been shown to increase malachite recovery by over 20% compared to using SBX alone.[6][7]
Table 2: Flotation Performance for Malachite
| Collector(s) | Conditions | Copper Grade (%) | Copper Recovery (%) |
| Sodium Oleate (800 g/ton ) | pH 9 (Rougher) | 14.4 | 83.3[5] |
| This compound (160 mg/L) | pH 9.5, without Na₂S | - | ~50[6][7] |
| This compound (160 mg/L) | pH 9.5, with Na₂S | - | ~63[6][7] |
| SBX + BHA (3:1 molar ratio) | pH 9.5, with Na₂S | - | ~90[6][7] |
Experimental Protocols
The following sections detail the typical experimental methodologies employed in the studies cited, providing a framework for reproducible research.
General Mineral Flotation Protocol
A common procedure for single mineral flotation experiments involves the following steps:
-
Mineral Preparation: High-grade mineral samples are typically handpicked, crushed, and ground. The ground material is then sieved to obtain a specific particle size fraction (e.g., -0.10 mm + 0.074 mm).[8]
-
Pulp Preparation: A specified mass of the sized mineral (e.g., 2.0 g) is added to a flotation cell with deionized water (e.g., 35 mL).[6][8]
-
pH Adjustment: The pH of the pulp is adjusted to the desired value using solutions of HCl or NaOH and conditioned for a set period (e.g., 2 minutes).[6]
-
Collector Addition and Conditioning: The collector (BHA or NaOL) is added to the pulp, which is then conditioned for a specific duration (e.g., 3 minutes) to allow for collector adsorption onto the mineral surfaces.[8]
-
Flotation: Air is introduced into the cell at a controlled flow rate, and the froth is collected for a predetermined time (e.g., 3-5 minutes).[8][9]
-
Analysis: The collected concentrate and the tailings are dried, weighed, and assayed to determine the mineral recovery and grade.
Caption: A generalized workflow for laboratory-scale mineral flotation experiments.
Specific Conditions for Malachite Flotation
For the flotation of malachite, the experiments were conducted in a 40 mL hanging-tank flotation machine with a spindle speed of 1500 rpm.[6] Each test used 2 g of malachite mixed with 35 mL of deionized water. The pH was adjusted to 9.5.[6] In sulfidization flotation, sodium sulfide (Na₂S) was added as a sulfidizing agent prior to the addition of the collector. Terpenic oil was often used as a frothing agent.[6][7]
Specific Conditions for Scheelite and Cassiterite Flotation
The study comparing BHA and NaOL on fine scheelite and cassiterite utilized laser particle size analysis to investigate aggregation and microflotation tests to determine recovery.[1][2] The flotation tests were conducted at a pH of 8.5.[1]
Logical Comparison Framework
The selection between this compound and sodium oleate is not straightforward and depends on a multitude of factors. The following diagram illustrates the decision-making logic for choosing the appropriate collector.
Caption: Decision logic for selecting between NaOL and BHA based on mineral type.
Conclusion
Both this compound and sodium oleate are effective collectors, but their performance and mechanisms of action differ significantly depending on the mineralogy and flotation conditions. Sodium oleate is a powerful collector for a range of oxide minerals and is particularly effective in aggregating fine particles.[1][2][10] this compound, while sometimes exhibiting lower individual collecting strength, can be highly selective and its performance can be significantly enhanced through synergistic combinations with other reagents or in specific chemical environments like sulfidization flotation.[3][6][7] Therefore, the optimal choice of collector requires careful consideration of the specific ore characteristics and the desired metallurgical outcomes. Further research into mixed collector systems and the activation mechanisms of BHA could unlock even greater efficiencies in mineral flotation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Flotation of Kyanite and Sillimanite with Sodium Oleate as the Collector [mdpi.com]
- 9. Flotation Behavior of Different Colored Fluorites Using Sodium Oleate as a Collector [mdpi.com]
- 10. nbinno.com [nbinno.com]
Cyclohexyl Hydroxamic Acid versus Benzohydroxamic Acid: A Comparative Guide for Cassiterite Flotation
In the realm of mineral flotation, the selection of an appropriate collector is paramount for achieving optimal recovery and selectivity. For cassiterite (SnO₂), hydroxamic acids have emerged as a class of effective collectors. This guide provides a detailed comparison of two such collectors, cyclohexyl hydroxamic acid (CHA) and benzohydroxamic acid (BHA), focusing on their performance in the flotation of cassiterite, particularly under lead nitrate activation.
Performance Comparison in Cassiterite Flotation
Experimental data from microflotation tests consistently demonstrate the superior collecting capability of cyclohexyl hydroxamic acid compared to this compound for cassiterite.[1][2][3][4] This enhanced performance is observed across a range of pH values and collector concentrations.
A key factor influencing the efficiency of these collectors is the pH of the flotation pulp. Studies indicate that the optimal flotation performance for both CHA and BHA is achieved in a neutral to weakly alkaline environment.[1][5] However, CHA consistently exhibits a higher flotation recovery for cassiterite across the entire tested pH range from 4 to 12.[1][2][3][4] The peak recovery for CHA is observed between pH 9 and 10.[1]
The dosage of the collector also plays a crucial role. As the concentration of both hydroxamic acids increases, the recovery of cassiterite improves.[1] Notably, CHA achieves a significantly higher recovery rate at the same dosage compared to BHA. For instance, at a collector concentration of 100 mg/L and a Pb(II) dosage of 40 mg/L at pH 9, CHA achieved a cassiterite flotation recovery of 92.53%, which was 17.53 percentage points higher than that achieved with BHA under the same conditions.[1]
The enhanced performance of CHA is attributed to its stronger adsorption onto the cassiterite surface.[1][2][3][4] Adsorption experiments have revealed that the amount of CHA adsorbed on the cassiterite surface is significantly higher than that of BHA at equivalent concentrations.[1][2][3][4] Lead ion activation has been shown to further enhance the adsorption of CHA by increasing the number of active sites on the cassiterite surface for the collector to interact with.[1][2][3]
Data Summary
The following tables summarize the quantitative data from comparative studies of CHA and BHA in cassiterite flotation.
Table 1: Effect of pH on Cassiterite Flotation Recovery
| pH | Cyclohexyl Hydroxamic Acid (CHA) Recovery (%) | This compound (BHA) Recovery (%) |
| 4 | > BHA Recovery | ~5-10 |
| 6 | Significantly > BHA Recovery | ~20-30 |
| 8 | Approaching Peak | ~50-60 |
| 9 | 92.53 | 75.00 |
| 10 | High (near peak) | Declining |
| 12 | Declining | Significantly Declined |
Conditions: 100 mg/L hydroxamic acid, 40 mg/L Pb(II).[1]
Table 2: Effect of Collector Dosage on Cassiterite Flotation Recovery
| Dosage (mg/L) | Cyclohexyl Hydroxamic Acid (CHA) Recovery (%) | This compound (BHA) Recovery (%) |
| 20 | 10.22 | 5.31 |
| 40 | Increasing | Increasing |
| 60 | Increasing | Increasing |
| 80 | Increasing | Increasing |
| 100 | 92.53 | 75.00 |
| 120 | Relatively Constant | Relatively Constant |
| 140 | Relatively Constant | Relatively Constant |
Conditions: pH 9, 40 mg/L Pb(II).[1]
Table 3: Adsorption Amount of Collectors on Cassiterite Surface
| Initial Concentration (mg/L) | Adsorption of CHA on Cassiterite | Adsorption of BHA on Cassiterite |
| Increasing | Adsorption Amount Increases | Adsorption Amount Increases |
| >100 | Rate of Adsorption Increase Slows | Rate of Adsorption Increase Slows |
Note: The adsorption of CHA was consistently higher than BHA.[1][6]
Experimental Protocols
The comparative performance of CHA and BHA was evaluated through a series of microflotation experiments. A detailed methodology is outlined below.
Materials:
-
Cassiterite Mineral: Sourced from Yunnan Province, China.[1]
-
Collectors: Cyclohexyl hydroxamic acid (CHA) and this compound (BHA).
-
Activator: Lead nitrate (Pb(NO₃)₂).
-
pH Regulators: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH).
-
Frother: Not explicitly specified in the primary source, but frothers like terpineol are commonly used with hydroxamic acid collectors.[7]
Experimental Procedure:
-
Mineral Preparation: Pure cassiterite mineral samples were ground and sieved to a specific particle size range suitable for microflotation tests.
-
Pulp Preparation: A specific mass of the prepared cassiterite mineral was added to a flotation cell with deionized water to form a pulp.
-
pH Adjustment: The pH of the pulp was adjusted to the desired value using HCl or NaOH solutions.
-
Activator Addition: A solution of lead nitrate was added to the pulp, and the mixture was conditioned for a set period to allow for the activation of the cassiterite surface.
-
Collector Addition: The respective hydroxamic acid collector (CHA or BHA) was added to the pulp, followed by a conditioning period to facilitate collector adsorption.
-
Frother Addition: A frother was added to the pulp and conditioned for a brief period.
-
Flotation: Air was introduced into the flotation cell to generate bubbles. The froth product (concentrate) was collected for a specific duration.
-
Analysis: Both the collected concentrate and the tailings were dried and weighed. The recovery of cassiterite was then calculated based on the weights and the initial mass of the mineral.
Visualizing the Process
Experimental Workflow for Cassiterite Flotation
Caption: Workflow of microflotation experiments for cassiterite.
Adsorption Mechanism
The interaction between the hydroxamic acid collectors and the cassiterite surface is primarily a form of chemisorption.[1][8] The polar groups of the hydroxamic acids form chelate rings with the tin atoms on the cassiterite surface.[8][9] Infrared spectroscopy and X-ray photoelectron spectroscopy (XPS) analyses have confirmed that lead ion activation enhances the adsorption of CHA on the cassiterite surface by creating more active sites for interaction.[1][2][3][4] This stronger chemical bond between CHA and the activated cassiterite surface is a key reason for its superior collection efficiency compared to BHA. The mechanism of action involves the formation of stable metal-collector complexes on the mineral surface, thereby increasing its hydrophobicity and promoting its attachment to air bubbles during flotation.
References
- 1. journalssystem.com [journalssystem.com]
- 2. Comparing cyclohexyl hydroxamic acid and this compound in cassiterite flotation under lead nitrate activation - Physicochemical Problems of Mineral Processing - Tom Vol. 59, iss. 6 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 3. journalssystem.com [journalssystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic Flocculation of Fine Cassiterite Using Alkyl Hydroxamic Acids with Different Carbon Chain Lengths as Collectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzohydroxamic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for benzohydroxamic acid, a compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is classified as a hazardous substance, causing skin and eye irritation, and is suspected of causing genetic defects.[1][2] Therefore, its disposal must be managed with strict adherence to established safety and environmental regulations.
Key Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[3] All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference. This information is crucial for understanding its behavior and for making informed decisions regarding its safe handling and disposal.
| Property | Value |
| Appearance | Yellow-orange to peach-colored solid/powder[1][4] |
| Odor | Odorless[1][2] |
| Melting Point | 126 - 130 °C[1][4] |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol [3][4] |
| Solubility | Soluble in alcohol; slightly soluble in ether; insoluble in benzene.[5] |
| Stability | Stable under normal conditions.[1][4] |
| Incompatibilities | Strong oxidizing agents.[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be carried out in accordance with local, regional, and national hazardous waste regulations.[1] The following protocol outlines the general steps for its safe disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[6]
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[6][7] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste" and the specific name "this compound".[6]
-
Keep the container securely closed except when adding waste.[6][7]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.[7][8]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]
-
Do not store hazardous waste for an extended period. Adhere to the time and volume limits for SAAs as defined by your institution's and local regulations.
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear appropriate PPE, including respiratory protection if necessary.[3]
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1][4] Avoid generating dust.[4]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and wash the area thoroughly.[3]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[7][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Advanced Disposal Considerations: Chemical Treatment
While the standard and recommended procedure for the disposal of this compound is through a certified hazardous waste management service, advanced oxidation processes such as photocatalytic degradation have been explored in research settings for the mineralization of this compound.[4] These methods are not typically feasible for routine laboratory waste disposal due to the requirement of specialized equipment.
At present, there are no widely established and validated chemical neutralization protocols for the routine disposal of this compound in a standard laboratory environment. Therefore, reliance on professional hazardous waste disposal services remains the most appropriate and compliant method.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a secure and sustainable laboratory environment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | CAS#:495-18-1 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and Mineralization of this compound by Synthesized Mesoporous La/TiO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. Benzhydroxamic acid N-Hydroxybenzamide [sigmaaldrich.com]
- 8. This compound | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Personal protective equipment for handling Benzohydroxamic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Benzohydroxamic acid. Adherence to these procedural steps is essential for ensuring personal safety and proper disposal.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects[1][2][3]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict safety protocols are mandatory.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound. Engineering controls, such as using the chemical within a fume hood, should always be the primary method of exposure control[4].
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against dust, splashes, and vapors. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a risk of explosion or significant splash hazard[6]. | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile).[5][6] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination[5]. |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing.[5] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Dust Respirator/Full-face Respirator | MSHA/NIOSH approved. | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. A full-face respirator is recommended in such cases[5]. |
Operational Plan: Safe Handling Workflow
Following a standardized workflow is crucial for minimizing risks when working with this compound. This involves preparation, handling, and cleanup phases, each with specific safety considerations.
Diagram 1: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Exposure Response
In the event of accidental exposure, immediate and appropriate action is critical. The following diagram outlines the decision-making process for various exposure scenarios.
Diagram 2: Decision-making flowchart for emergency response to this compound exposure.
Detailed First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention[4][5].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, consult a doctor[4][5].
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention[4][5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[4][5].
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation[5].
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.
-
Contain the Spill: Prevent further leakage or spreading if it is safe to do so. Avoid generating dust[4].
-
Collect the Material: Carefully sweep or scoop the spilled solid into a suitable, closed container for disposal[4].
-
Decontaminate the Area: Clean the spill area with soap and water[4].
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container for proper disposal.
Disposal Plan:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations[7][8].
-
One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[9].
-
Do not allow the chemical to enter drains or waterways[5]. Always entrust disposal to a licensed waste disposal company[7][8].
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
